molecular formula C6H4BrIO B1279099 4-Bromo-2-iodophenol CAS No. 207115-22-8

4-Bromo-2-iodophenol

Cat. No.: B1279099
CAS No.: 207115-22-8
M. Wt: 298.9 g/mol
InChI Key: UXIULWIJWDJDQD-UHFFFAOYSA-N
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Description

4-Bromo-2-iodophenol is a useful research compound. Its molecular formula is C6H4BrIO and its molecular weight is 298.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIULWIJWDJDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448560
Record name 4-Bromo-2-iodophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207115-22-8
Record name 4-Bromo-2-iodophenol
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Record name 4-Bromo-2-iodophenol
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Foundational & Exploratory

4-Bromo-2-iodophenol CAS number 207115-22-8 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-iodophenol (CAS: 207115-22-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a di-halogenated phenol of significant interest in modern organic synthesis and pharmaceutical development.[1] Its unique structure, featuring both a bromine and an iodine atom on a phenol core, provides chemists with distinct reactive sites for selective functionalization.[1][2] This strategic arrangement allows for participation in a variety of cross-coupling reactions, making it an invaluable building block for constructing the complex molecular architectures found in pharmacologically active molecules and advanced materials.[1][2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications.

Physicochemical Properties

This compound is a white to light yellow solid at room temperature.[4][5] It is important to note that the compound is hygroscopic and should be stored accordingly, preferably in a cool, dark place under an inert atmosphere.[4]

PropertyValueSource(s)
CAS Number 207115-22-8[4][6]
Molecular Formula C₆H₄BrIO[4][6]
Molecular Weight 298.91 g/mol [4]
Appearance White to Light yellow to Light orange powder/crystal[5]
Melting Point 72.0 to 76.0 °C
Purity >98.0% (GC)
Physical State Solid[4]
Condition to Avoid Hygroscopic[4]

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely published. The following are predicted characteristics based on its structure and data from analogous compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the hydroxyl, bromo, and iodo groups. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbons bonded to the electronegative oxygen, bromine, and iodine atoms will be shifted downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic broad absorption band for the O-H stretch of the phenolic group around 3200-3600 cm⁻¹. Absorptions corresponding to C-H aromatic stretching will be observed around 3000-3100 cm⁻¹. The C-O stretching vibration will appear in the 1200-1300 cm⁻¹ region. C-Br and C-I stretching vibrations will be found in the fingerprint region at lower wavenumbers.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 298.90 g/mol . A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity.

Synthesis and Purification

A common and effective strategy for the synthesis of this compound involves the regioselective halogenation of a phenol precursor.[1] A plausible route starts with the bromination of 2-iodophenol. The hydroxyl group is a strong ortho-, para-director; since the ortho-position relative to the hydroxyl group is already occupied by iodine, the incoming bromine electrophile is directed to the para-position.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the regioselective bromination of phenols.

Reagents and Materials:

  • 2-Iodophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-iodophenol (1 equivalent) in anhydrous acetonitrile.

  • Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 equivalents) to the solution in portions over 15-20 minutes while stirring vigorously.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Extract the product with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, 10% aqueous Na₂S₂O₃ solution to remove any unreacted bromine, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity crystalline solid.

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

G cluster_synthesis Synthesis Workflow cluster_workup Work-up & Purification start Dissolve 2-Iodophenol in Acetonitrile bromination Add N-Bromosuccinimide (NBS) at 0°C start->bromination stir Stir at Room Temperature (Monitor by TLC) bromination->stir quench Quench with Water stir->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layers (NaHCO₃, Na₂S₂O₃, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify by Recrystallization dry->purify end Pure Compound purify->end Final Product: This compound

Caption: Synthetic workflow for this compound.

Reactivity and Applications

The differential reactivity of the C-I and C-Br bonds is the cornerstone of this compound's utility. The C-I bond is more reactive and susceptible to cleavage in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C2 position. The C-Br bond can then be targeted for a subsequent reaction under different conditions.[2] This stepwise derivatization enables the efficient construction of complex molecules.[2]

Key Applications:

  • Pharmaceutical Synthesis: It serves as a critical intermediate in the synthesis of a wide range of pharmacologically active molecules, including potential anticancer agents, antivirals, and compounds for neurological disorders.[1]

  • Fine Chemical Synthesis: It is a versatile building block for preparing pharmaceutical intermediates and agrochemicals.[2]

  • Materials Science: It is used in the development of organic semiconductors, light-emitting diodes (OLEDs), and conductive polymers, where its structure allows for the creation of materials with tailored electronic and optical properties.[3]

G cluster_reactions Key Cross-Coupling Reactions reactant This compound suzuki Suzuki Coupling (Boronic Acid/Ester) [Pd Catalyst, Base] reactant->suzuki C-I Selective sonogashira Sonogashira Coupling (Terminal Alkyne) [Pd/Cu Catalysts, Base] reactant->sonogashira C-I Selective stille Stille Coupling (Organostannane) [Pd Catalyst] reactant->stille C-I Selective product Complex Functionalized Molecules (Pharmaceuticals, Materials) suzuki->product sonogashira->product stille->product

Caption: Key cross-coupling reactions of this compound.

Biological Significance

While this compound itself is not typically the final active pharmaceutical ingredient (API), its importance lies in its role as a key structural motif or intermediate. Many naturally occurring and synthetic bromophenols exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[7] The incorporation of the this compound scaffold allows medicinal chemists to explore new chemical space and develop novel therapeutic agents.[1][8]

Safety and Handling

According to GHS classifications, this compound is considered a hazardous substance.

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound (CAS: 207115-22-8) is a highly versatile and valuable building block in organic synthesis. Its unique di-halogenated structure allows for selective, stepwise functionalization, providing an efficient pathway to complex molecular targets. This has led to its widespread use in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage its full potential to drive innovation in chemical and medicinal science.[1][8]

References

An In-depth Technical Guide to 4-Bromo-2-iodophenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-iodophenol is a dihalogenated phenol that serves as a versatile building block in organic synthesis. Its unique structure, featuring differential reactivity of the bromine and iodine substituents, makes it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics.[1] This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It also details experimental protocols for its synthesis, purification, and analysis, and discusses its potential applications in drug discovery and materials science.

Core Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and application development. The following tables summarize the available experimental and predicted data for this compound.

Table 1: Physical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₆H₄BrIO[2]
Molecular Weight 298.90 g/mol [2]
CAS Number 207115-22-8[2]
Appearance White to light yellow to light orange powder/crystal
Melting Point 72.0 - 76.0 °C
Boiling Point 324.4 ± 27.0 °C (Predicted)[3]
Density 2.369 ± 0.06 g/cm³ (Predicted)[3]
pKa 8.54 ± 0.18 (Predicted)[3]
Solubility Expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone; limited solubility in water.[3][4]Inferred from similar compounds
XlogP 2.7[2]

Table 2: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name This compound
SMILES C1=CC(=C(C=C1Br)I)O
InChI InChI=1S/C6H4BrIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
InChIKey UXIULWIJWDJDQD-UHFFFAOYSA-N

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dominated by the interplay of the hydroxyl group and the two different halogen substituents. The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions.[3] The carbon-iodine bond is generally more reactive towards cross-coupling reactions than the carbon-bromine bond, allowing for selective, stepwise functionalization of the aromatic ring.[5] This differential reactivity is a key feature that makes this molecule a valuable tool in multi-step organic synthesis.[1][5]

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the electrophilic iodination of 4-bromophenol. The para-position is blocked by the bromine atom, directing the incoming iodine to the ortho position relative to the strongly activating hydroxyl group.[3]

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol is adapted from established methods for the halogenation of phenols.[3]

  • Materials:

    • 4-Bromophenol

    • N-Iodosuccinimide (NIS)

    • Anhydrous acetonitrile

    • 1 M Hydrochloric acid

    • Ethyl acetate

    • 10% Sodium thiosulfate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in anhydrous acetonitrile.

    • Add N-iodosuccinimide (1.1 equivalents) to the solution in portions at room temperature while stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

    • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x volume of acetonitrile).

    • Wash the combined organic layers with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

Purification

The crude this compound can be purified by recrystallization to obtain a crystalline solid.[3]

Experimental Protocol: Purification by Recrystallization

  • Procedure:

    • Dissolve the crude product in a minimum amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).

    • Allow the solution to cool slowly to room temperature to facilitate crystal formation.

    • Further cool the flask in an ice bath to maximize the yield of crystals.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.[3]

Spectroscopic Analysis

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peaks/Signals
¹H NMR (500 MHz, CDCl₃)Three signals in the aromatic region.
¹³C NMR Six signals in the aromatic region.
IR Spectroscopy O-H stretch (phenolic): 3200 - 3600 cm⁻¹ (Broad, Strong); C-O stretch: 1260 - 1180 cm⁻¹; C-Br stretch: 680 - 515 cm⁻¹; C-I stretch: 600 - 500 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): Prominent peaks at m/z 298 (for ⁷⁹Br) and 300 (for ⁸¹Br) in a roughly 1:1 ratio. Major Fragments: [M-Br]⁺, [M-I]⁺, [M-CO]⁺.[3]
Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6][7]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[8][9]

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with spectroscopic grade potassium bromide and pressing it into a thin disk. Alternatively, for a mull, triturate a small amount of the sample with a mulling agent (e.g., Nujol) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[10][11]

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[8][11]

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide array of high-value chemicals.[5] Its applications span various fields, including:

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of pharmacologically active molecules, with potential applications in the development of anticancer agents, antivirals, and compounds targeting neurological disorders.[1]

  • Agrochemicals: It is used in the preparation of novel crop protection agents.[5]

  • Materials Science: Its derivatives are utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and conductive polymers.[12]

Potential Biological Activity and Experimental Workflow

While no specific biological activities have been reported for this compound, the broader class of bromophenols, particularly those of marine origin, are known to exhibit a range of biological effects, including antioxidant, antimicrobial, anticancer, and anti-diabetic activities.[13][14][15] The presence of halogen atoms can significantly influence the biological activity of phenolic compounds.[13]

Given the lack of direct experimental data on the biological effects of this compound, a logical first step for its investigation would be a screening cascade to assess its potential antioxidant and cytotoxic properties.

Biological_Activity_Screening_Workflow Figure 1. Proposed Experimental Workflow for Biological Activity Screening cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis cluster_3 Outcome start This compound antioxidant_assay Antioxidant Activity Assay (e.g., DPPH, ORAC) start->antioxidant_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on cancer cell lines) start->cytotoxicity_assay ros_measurement Intracellular ROS Measurement antioxidant_assay->ros_measurement If active apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) cytotoxicity_assay->apoptosis_assay If active enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease) cytotoxicity_assay->enzyme_inhibition If active gene_expression Gene Expression Analysis (e.g., qPCR) ros_measurement->gene_expression western_blot Western Blot Analysis (e.g., for key signaling proteins) apoptosis_assay->western_blot enzyme_inhibition->western_blot lead_compound Identification of Lead Compound for further development western_blot->lead_compound gene_expression->lead_compound

Caption: A logical workflow for the initial biological screening of this compound.

Logical Relationships in Synthesis and Analysis

The synthesis, purification, and analysis of this compound follow a logical progression to ensure the desired product is obtained with high purity and is well-characterized.

Synthesis_Analysis_Workflow Figure 2. Logical Workflow for Synthesis and Analysis cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis and Characterization cluster_3 Final Product starting_material 4-Bromophenol reaction Electrophilic Iodination (NIS, Acetonitrile) starting_material->reaction workup Aqueous Workup reaction->workup crude_product Crude this compound workup->crude_product purification_method Recrystallization or Column Chromatography crude_product->purification_method pure_product Pure this compound purification_method->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms purity_analysis Purity Assessment (e.g., HPLC, GC) pure_product->purity_analysis final_product Characterized, Pure This compound nmr->final_product ir->final_product ms->final_product purity_analysis->final_product

Caption: A streamlined workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both academic research and industrial applications. Its unique chemical properties, particularly the differential reactivity of its halogen substituents, allow for the strategic design and synthesis of complex organic molecules. While further experimental data is needed to fully elucidate its physical properties and potential biological activities, the information and protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their work.

References

An In-depth Technical Guide to 4-Bromo-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Bromo-2-iodophenol, a significant compound in the fields of pharmaceutical synthesis, fine chemicals, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

Core Chemical and Physical Properties

This compound is a di-halogenated phenol with the chemical formula C₆H₄BrIO.[1][2][3] Its structure, featuring both a bromine and an iodine atom on the phenol ring, offers unique reactivity, making it a versatile intermediate for complex organic synthesis.[4][5] The differential reactivity of the halogens allows for selective functionalization, which is crucial for constructing sophisticated molecular architectures.[5]

Table 1: Quantitative Data for this compound

PropertyValue
Molecular Formula C₆H₄BrIO[1][2][3]
Molecular Weight 298.90 g/mol [1]
CAS Number 207115-22-8[1][3][4][5][6][7][8]
IUPAC Name This compound[1][7]
Appearance White to light yellow/orange powder or crystal[6]
Purity Typically >97%[6][7]
Melting Point 72.0 - 76.0 °C[6]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is a topic of significant interest to optimize for yield and purity.[4] A common and effective method involves the regioselective bromination of 2-iodophenol. This approach leverages the directing effects of the hydroxyl group on the aromatic ring to introduce the bromine atom at the desired para-position.

Objective: To synthesize this compound via electrophilic bromination of 2-iodophenol.

Materials and Reagents:

  • 2-Iodophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-iodophenol (1 equivalent) in anhydrous acetonitrile.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution in portions over 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can then be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Development

This compound is a strategically important building block with diverse applications:

  • Pharmaceutical Synthesis: It serves as a critical intermediate in the synthesis of a wide range of pharmacologically active molecules, including potential anticancer agents, antivirals, and compounds targeting neurological disorders.[4] The distinct halogen groups allow for participation in various cross-coupling reactions like Suzuki, Sonogashira, and Stille couplings, which are fundamental for creating complex drug scaffolds.[4]

  • Fine Chemicals and Agrochemicals: This compound is utilized as a precursor for agrochemicals, such as pesticides and herbicides.[5][8] Its versatility also extends to the synthesis of specialty chemicals.[5]

  • Materials Science: In the field of materials science, this compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and conductive polymers.[9] The ability to selectively functionalize the molecule is key to designing materials with specific electronic and optical properties.[9]

Workflow and Pathway Visualizations

To illustrate a key process involving this compound, a diagram of its synthesis workflow is provided below.

Synthesis_Workflow Start Start: 2-Iodophenol Reaction Electrophilic Bromination Start->Reaction Reagents Reagents: N-Bromosuccinimide (NBS) Acetonitrile Reagents->Reaction Crude Crude Product Reaction->Crude Reaction Mixture Workup Aqueous Work-up & Extraction Crude->Workup Purification Column Chromatography Workup->Purification Extracted Product Final Final Product: This compound Purification->Final

Caption: Synthesis workflow for this compound.

References

Navigating the Solubility of 4-Bromo-2-iodophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For scientists and professionals engaged in drug discovery and fine chemical synthesis, a thorough understanding of the physicochemical properties of key intermediates is paramount. 4-Bromo-2-iodophenol, a dihalogenated phenol, serves as a versatile building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its unique structure, featuring both bromine and iodine substituents, offers differential reactivity for various synthetic transformations. However, the successful application of this compound in these processes is critically dependent on its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, outlines a detailed experimental protocol for its determination, and presents a plausible synthetic workflow.

Core Physicochemical Properties of this compound

To contextualize its solubility, it is essential to first consider the fundamental physicochemical properties of this compound.

PropertyValue
Molecular Formula C₆H₄BrIO
Molecular Weight 298.90 g/mol [1]
CAS Number 207115-22-8[1]
Appearance White to light yellow or light orange powder/crystal
Melting Point 72.0 to 76.0 °C
Purity >98.0% (GC)
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[2]

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on the principle of "like dissolves like" and data from structurally similar halogenated phenols, a qualitative solubility profile can be inferred.

The presence of a polar hydroxyl (-OH) group suggests that this compound will exhibit favorable solubility in polar organic solvents. Conversely, the brominated and iodinated aromatic ring contributes to its lipophilicity, indicating potential solubility in less polar organic solvents as well.

Qualitative Solubility Summary:

Based on the analysis of related compounds such as 4-bromophenol and other dihalogenated phenols, this compound is expected to be soluble in the following organic solvents:

  • Polar Protic Solvents: (e.g., Methanol, Ethanol) - The hydroxyl group can form hydrogen bonds with these solvents, leading to good solubility.

  • Polar Aprotic Solvents: (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile) - Dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected to facilitate dissolution.

  • Less Polar Solvents: (e.g., Chloroform, Dichloromethane, Ethyl Acetate) - The halogenated aromatic ring will interact favorably with these solvents.

  • Nonpolar Solvents: (e.g., Hexane, Toluene) - Solubility is expected to be limited in these solvents.

Given the lack of precise quantitative data, experimental determination of solubility in the specific solvent system of interest is highly recommended for any research or development application.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[3][4] This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105 for testing of chemicals.[5]

Principle:

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The concentration of the dissolved compound in the resulting saturated solution is then determined using a suitable analytical method.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatic shaker bath or orbital shaker in a temperature-controlled environment

  • Glass vials or flasks with inert, tight-fitting caps (e.g., PTFE-lined)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and inert syringe filters (e.g., PTFE, 0.22 µm)

  • Validated analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS))

Detailed Methodology:

  • Preparation of the Test System:

    • Add an excess amount of crystalline this compound to a glass vial or flask. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Tightly cap the vials and place them in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed that ensures the solid particles are continuously suspended in the solvent without forming a vortex.[3]

    • The equilibration time can vary but is typically between 24 and 72 hours. To confirm that equilibrium has been reached, it is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[4]

  • Sample Separation:

    • After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for a sufficient period (e.g., 2-4 hours) for the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically inert syringe filter to remove any undissolved microparticles. Adsorption of the solute to the filter should be assessed and minimized.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC-UV or GC-MS. A calibration curve prepared with standard solutions of known concentrations must be used for accurate quantification.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizing Key Workflows

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and a plausible synthetic pathway for a dihalogenated phenol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Weigh excess This compound B Add known volume of organic solvent A->B C Agitate in thermostatic shaker (24-72h) B->C D Allow excess solid to sediment C->D E Withdraw supernatant and filter D->E F Dilute filtered saturated solution E->F G Analyze concentration (e.g., HPLC-UV) F->G H Calculate solubility G->H

Experimental workflow for the shake-flask solubility determination method.

G reagent N-Iodosuccinimide (NIS) Reaction Reaction reagent->Reaction product This compound 4-Bromophenol 4-Bromophenol 4-Bromophenol->Reaction Starting Material Work-up Aqueous Work-up & Extraction Reaction->Work-up Reaction Mixture Solvent Acetonitrile Solvent->Reaction Purification Purification (e.g., Recrystallization) Work-up->Purification Purification->product Crude Product

Plausible synthetic pathway for this compound via ortho-iodination.

Conclusion

References

4-Bromo-2-iodophenol safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 207115-22-8). Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from publicly available data for this compound and structurally similar compounds, including 4-Bromophenol and 4-Bromo-2-chlorophenol. This information is intended to promote safe laboratory practices for researchers and professionals in drug development.

Chemical Identification and Properties

PropertyValueSource
Chemical Name This compoundPubChem[1]
CAS Number 207115-22-8PubChem[1]
Molecular Formula C₆H₄BrIOPubChem[1]
Molecular Weight 298.90 g/mol PubChem[1]
Appearance White to light yellow or light orange powder/crystalTokyo Chemical Industry Co., Ltd.[2]
Melting Point 72.0 to 76.0 °CTokyo Chemical Industry Co., Ltd.[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation[1].

GHS Classification: [1]

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2

Signal Word: Warning[1]

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements: [1]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P317: If eye irritation persists: Get medical help.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

Experimental Handling and Safety Precautions

A standardized workflow is critical to ensure safety when handling this compound in a laboratory setting. The following diagram outlines a recommended procedure.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS and Safety Information prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Vented Enclosure prep_hood->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_dissolve->handle_reaction cleanup_quench Quench Reaction and Neutralize (if necessary) handle_reaction->cleanup_quench Proceed to cleanup cleanup_waste Segregate and Dispose of Chemical Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware and Work Surfaces cleanup_waste->cleanup_decon cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe

Caption: A logical workflow for the safe laboratory handling of this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[4].

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[5].

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield[4].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling the compound[4].

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact[5].

Handling and Storage
  • Avoid creating dust when handling the solid form[4].

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated place[4].

  • The compound may be light-sensitive; store it in a dark place[6].

  • Avoid contact with strong oxidizing agents[5].

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician[5].
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5].
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment[4].

  • Containment and Cleanup: Avoid generating dust. Sweep up the spilled solid material and place it into a suitable, labeled container for disposal. Do not allow the chemical to enter drains[4].

Disposal Considerations

  • Dispose of this compound and its containers in accordance with local, regional, and national regulations. This material may be classified as hazardous waste[4].

  • It is advisable to contract a licensed professional waste disposal service for its disposal[4].

Potential Biological Effects and Signaling Pathways

While specific data on the biological activity and signaling pathways of this compound are limited, halogenated phenols as a class are known to exhibit a range of biological effects[6]. Some bromophenols, for instance, have been shown to possess antioxidant properties and may interact with cellular signaling pathways such as the Nrf2-mediated pathway, which is involved in the cellular response to oxidative stress[7]. The presence of bromine and iodine atoms on the phenol ring can influence the molecule's interaction with biological targets[6]. Given its use as an intermediate in the synthesis of pharmaceuticals, it is plausible that this compound could have biological activity.

The following diagram illustrates a potential, generalized signaling pathway that bromophenols might influence, based on studies of related compounds.

Potential Generalized Signaling Pathway for Bromophenols cluster_pathway Cellular Response to Oxidative Stress BP Bromophenol (e.g., this compound) ROS Reactive Oxygen Species (ROS) BP->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation of ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription of

Caption: A potential mechanism of action for bromophenols in the Nrf2-mediated antioxidant pathway.

References

An In-depth Technical Guide to 4-Bromo-2-iodophenol: A Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-iodophenol is a dihalogenated phenol that serves as a crucial and versatile building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring both a bromine and an iodine atom on the phenolic ring, allows for selective and sequential functionalization through a variety of cross-coupling reactions. This differential reactivity makes it an invaluable precursor for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on its utility in drug discovery and materials science.

Introduction

Halogenated phenols are a prominent class of intermediates in organic synthesis, prized for their utility in constructing complex molecular frameworks. Among these, this compound (CAS No. 207115-22-8) has emerged as a strategically important reagent. The presence of two different halogen atoms at the ortho and para positions relative to the hydroxyl group imparts distinct reactivity to the molecule. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, enabling chemists to perform selective, stepwise modifications of the aromatic ring. This unique characteristic allows for the precise and controlled introduction of various substituents, facilitating the synthesis of a wide array of intricate molecules, including potential anticancer agents, antivirals, and compounds targeting neurological disorders.[1] This guide aims to provide a detailed resource for researchers and professionals working with this versatile compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 207115-22-8[1]
Molecular Formula C₆H₄BrIO[2]
Molecular Weight 298.90 g/mol [2]
Appearance White to light yellow to light orange powder/crystal
Melting Point 72.0 to 76.0 °C
Boiling Point (Predicted) 324.4 ± 27.0 °C[3]
Density (Predicted) 2.369 ± 0.06 g/cm³[3]
pKa (Predicted) 8.54 ± 0.18[3]
Solubility Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, acetone) and have limited solubility in water.[3]

Synthesis and Purification

The synthesis of this compound can be achieved through the regioselective iodination of 4-bromophenol. The hydroxyl group is a strong activating group that directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by a bromine atom, iodination occurs at the ortho position.

Experimental Protocol: Synthesis via ortho-Iodination of 4-Bromophenol

This protocol is based on established methods for the halogenation of phenols.[3][4]

Materials:

  • 4-Bromophenol

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile

  • 1 M Hydrochloric acid

  • 10% (w/v) Sodium thiosulfate solution

  • Saturated sodium chloride solution (brine)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenol (1.0 equivalent) in anhydrous acetonitrile.

  • While stirring at room temperature, add N-iodosuccinimide (1.1 equivalents) to the solution in portions.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (three times the volume of acetonitrile).

  • Wash the combined organic layers with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using the following methods:

Recrystallization:

  • Dissolve the crude product in a minimum amount of a hot solvent mixture (e.g., ethyl acetate and hexanes).[3]

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

Flash Column Chromatography:

  • Flash column chromatography is a common and effective method for purifying reaction products.[5]

  • A suitable eluent system, such as a gradient of ethyl acetate in hexanes, can be used to separate the desired product from impurities on a silica gel column.[5]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the hydroxyl, bromo, and iodo substituents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbon attached to the hydroxyl group (C1) would be the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), and C-H aromatic stretching (around 3000-3100 cm⁻¹). The C-Br and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be observed, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation patterns for phenols would include the loss of CO.[3]

Chemical Reactivity and Applications in Synthesis

The differential reactivity of the C-I and C-Br bonds in this compound is the cornerstone of its utility in organic synthesis. This allows for selective, sequential cross-coupling reactions to build complex molecular architectures.

Signaling Pathways and Experimental Workflows

The synthetic utility of this compound is best illustrated through its participation in palladium-catalyzed cross-coupling reactions. The general workflow for a sequential functionalization is depicted below.

G cluster_0 Sequential Cross-Coupling of this compound A This compound B First Cross-Coupling (e.g., Sonogashira, Suzuki) A->B R-X, Pd(0), Base C 4-Bromo-2-substituted-phenol B->C D Second Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D R'-Y, Pd(0), Base E 4-Substituted-2-substituted-phenol D->E

Caption: Sequential cross-coupling reactions of this compound.

Key Reactions
  • Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds. The C-I bond of this compound can be selectively coupled with a boronic acid in the presence of a palladium catalyst and a base, leaving the C-Br bond intact for a subsequent coupling reaction.[1]

  • Sonogashira Coupling: This reaction allows for the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the more reactive C-I bond can be selectively functionalized first.[1]

  • Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. The differential reactivity of the halogens in this compound can also be exploited in this reaction.[1]

Applications in Drug Discovery and Materials Science

The ability to synthesize complex, multi-substituted aromatic compounds from this compound makes it a valuable intermediate in several high-technology fields.

Drug Development

Derivatives of bromophenols have shown a wide range of biological activities, making this compound a key starting material for the synthesis of potential therapeutic agents.

  • Anticancer Activity: Numerous studies have demonstrated the anticancer potential of bromophenol derivatives.[6][7][8] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, certain synthetic bromophenol derivatives have shown significant inhibitory effects on leukemia K562 cells.[6]

  • Enzyme Inhibition: Bromophenol derivatives have been investigated as inhibitors of various enzymes. For example, they have shown inhibitory effects against acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer's disease, as well as against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting potential applications in managing diabetes.[9][10][11]

  • Antibacterial and Antifungal Activity: The search for new antimicrobial agents is a critical area of research. Bromophenol derivatives have been explored for their potential as antibacterial and antifungal agents, showing activity against pathogenic strains like Staphylococcus aureus and MRSA.[12][13]

The table below summarizes the reported biological activities of various bromophenol derivatives, highlighting the potential of compounds derived from this compound.

Biological ActivityTarget/Model SystemEffectReference
AnticancerLeukemia K562 cellsInhibition of cell viability, induction of apoptosis[6]
Enzyme InhibitionAcetylcholinesterase (AChE)Inhibition of enzyme activity[9][11]
Enzyme Inhibitionα-Glucosidase, α-AmylaseInhibition of enzyme activity[10]
AntibacterialStaphylococcus aureus, MRSAAntibacterial activity[12][13]
Materials Science

This compound is also a valuable precursor in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors.[14] The ability to introduce different functional groups at specific positions on the aromatic ring allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.[2]

It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique dihalogenated structure, with halogens of differing reactivity, provides a powerful tool for the regioselective synthesis of complex, multi-functionalized aromatic compounds. This capability is of paramount importance in the fields of drug discovery and materials science, where precise molecular design is crucial for achieving desired biological activities or material properties. The continued exploration of the reactivity and applications of this compound and its derivatives is expected to lead to the development of novel therapeutics and advanced materials.

References

Spectroscopic and Synthetic Profile of 4-Bromo-2-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic pathways pertaining to 4-Bromo-2-iodophenol (CAS 207115-22-8). Designed for researchers, scientists, and professionals in drug development and materials science, this document compiles predicted spectroscopic data, detailed experimental methodologies, and a logical workflow for its synthesis and analysis. Given the limited availability of public experimental spectra for this compound, this guide presents high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), primarily based on its structural isomer, 4-Bromo-3-iodophenol, and established spectroscopic principles.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region for the three non-equivalent protons on the benzene ring, in addition to a broad singlet for the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the hydroxyl, bromo, and iodo substituents.

  • H-3: Expected to be a doublet, shifted downfield due to the deshielding effect of the adjacent iodine atom.

  • H-5: Expected to be a doublet of doublets, influenced by coupling to both H-3 and H-6.

  • H-6: Expected to be a doublet, coupled to H-5.

The following table presents predicted data for the isomer, 4-Bromo-3-iodophenol, for comparative purposes.

Table 1: Predicted ¹H NMR Data for 4-Bromo-3-iodophenol [1] (Solvent: CDCl₃, Frequency: 500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.62d1HH-2
7.29d1HH-6
6.78dd1HH-5
5.30s1H-OH

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum of this compound is predicted to display six unique signals, corresponding to the six carbon atoms of the aromatic ring. The chemical shifts will be influenced by the electronegativity and the "heavy atom effect" of the halogen substituents. The carbon attached to the iodine (C-2) is expected to be significantly shielded.[2]

The table below shows the predicted ¹³C NMR data for the isomer, 4-Bromo-3-iodophenol.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-3-iodophenol [1] (Solvent: CDCl₃, Frequency: 125 MHz)

Chemical Shift (δ) ppmAssignment
155.1C-1
140.2C-2
131.5C-5
116.8C-6
110.4C-4
93.7C-3
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include a broad O-H stretch for the hydroxyl group, C-H stretching from the aromatic ring, C=C stretching of the benzene ring, and C-Br and C-I stretching in the fingerprint region.

Table 3: Predicted IR Spectroscopy Data for 4-Bromo-3-iodophenol [1]

Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200BroadO-H stretch
3100 - 3000MediumAromatic C-H stretch
1600 - 1450Medium-StrongAromatic C=C stretch
1300 - 1200StrongC-O stretch
~600MediumC-Br stretch
~500MediumC-I stretch
Mass Spectrometry (MS)

The mass spectrum of this compound, typically obtained via Electron Ionization (EI), will show a characteristic molecular ion peak. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[3]

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Bromo-3-iodophenol [4] (Ionization Mode: Electron Ionization - EI)

m/z (mass-to-charge ratio)Relative Intensity (%)Assignment
298/300High[M]⁺ (Molecular ion with Br isotopes)
171/173Medium[M - I]⁺
219Medium[M - Br]⁺
143Low[M - I - CO]⁺

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the diazotization of 2-amino-4-bromophenol, followed by a Sandmeyer-type iodination reaction.[5]

  • Reduction of 2-nitro-4-bromophenol: The starting material, 2-nitro-4-bromophenol, is reduced to 2-amino-4-bromophenol. This is typically achieved using iron powder and hydrochloric acid at a controlled temperature of around 70°C.[5]

  • Diazotization: The resulting 2-amino-4-bromophenol is then diazotized. A common method involves using a system of potassium iodide (KI), sodium nitrite (NaNO₂), and p-toluenesulfonic acid (p-TsOH) in acetonitrile at room temperature.[5]

  • Iodination: The diazonium salt is subsequently treated with an iodide source, such as potassium iodide, to yield this compound.[5]

  • Purification: The crude product can be purified by column chromatography or recrystallization to obtain the final product with high purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy [1]

  • Sample Preparation: For solid samples, a small amount can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, grind a small amount of the sample with dry KBr and press it into a thin, transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS) [1]

  • Sample Introduction: Introduce a small amount of the sample into the ion source of a mass spectrometer. This can be done directly or coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) to generate charged molecular fragments.

  • Data Acquisition: Obtain the mass spectrum, which plots the mass-to-charge ratio (m/z) of the ions against their relative abundance.

Synthesis and Analysis Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and subsequent spectroscopic analysis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis start 2-Nitro-4-bromophenol reduction Reduction (Fe/HCl) start->reduction amino 2-Amino-4-bromophenol reduction->amino diazotization Diazotization (NaNO2, p-TsOH) amino->diazotization sandmeyer Iodination (KI) diazotization->sandmeyer crude Crude this compound sandmeyer->crude purification Column Chromatography or Recrystallization crude->purification pure Pure this compound purification->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms

Workflow for the synthesis and spectroscopic analysis of this compound.

References

Commercial Sourcing and Technical Applications of High-Purity 4-Bromo-2-iodophenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-iodophenol (CAS No. 207115-22-8) is a di-halogenated phenol that serves as a versatile and strategically important building block in modern organic synthesis. Its unique substitution pattern, featuring two different halogens on a phenolic ring, offers distinct reactive sites for sequential and selective functionalization. This technical guide provides an in-depth overview of the commercial availability of high-purity this compound, its key chemical properties, and its applications in the synthesis of bioactive molecules, particularly in the context of drug discovery and development.

Commercial Availability and Specifications

High-purity this compound is available from a range of commercial chemical suppliers catering to the research and pharmaceutical industries. While detailed impurity profiles are typically proprietary and provided on lot-specific Certificates of Analysis, the compound is generally available at purities of 98% or higher. Researchers should always consult the supplier's documentation for precise specifications.

Below is a summary of prominent commercial suppliers and their typically advertised specifications for this compound.

SupplierAdvertised PurityAnalysis MethodAdditional Specifications
Sigma-Aldrich (Ambeed) 97%Not SpecifiedStorage: 2-8°C, under inert atmosphere
Tokyo Chemical Industry (TCI) >98.0%GC, TitrationAppearance: White to light orange powder/crystal; Melting Point: 72.0 to 76.0 °C
Lab Pro Inc. Min. 98.0%GC, TitrationMelting Point: 75°C; Hygroscopic
Apollo Scientific 97%Not Specified-
BLD Pharm Not SpecifiedNot SpecifiedStorage: 2-8°C, under inert atmosphere, protected from light
J&W Pharmlab Not SpecifiedNot Specified-
2a biotech 98%Not Specified-
Cynor Laboratories 98.0%Not SpecifiedAvailable in bulk quantities
NINGBO INNO PHARMCHEM CO.,LTD. Not SpecifiedNot SpecifiedMentioned as a key supplier in technical articles

Note: This table is based on publicly available information and may not reflect the most current specifications. It is essential to obtain a lot-specific Certificate of Analysis from the supplier for detailed quantitative data.

Synthetic and Purification Methodologies

While specific, proprietary synthesis and purification protocols are not publicly disclosed by most commercial suppliers, the scientific literature suggests that this compound is typically synthesized via regioselective halogenation of a phenol precursor. A common synthetic route involves the selective bromination of 2-iodophenol.[1] The purification of the crude product to achieve high purity is critical and is generally accomplished through recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Illustrative Experimental Protocol: Selective Cross-Coupling of a Dihalogenated Phenol

Due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this compound is an excellent substrate for sequential, regioselective cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, allowing for selective functionalization at the 2-position.[2]

The following is a representative, though not specific to this compound, experimental protocol for a selective Suzuki-Miyaura coupling at the iodine position of a bromo-iodophenol derivative. Researchers can adapt this methodology for their specific needs.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 3.0 mmol)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the degassed mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-bromophenol.[2]

Applications in Drug Discovery: Targeting the PTP1B Signaling Pathway

Bromophenol derivatives have garnered significant interest as potential therapeutic agents, particularly as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. The unique structure of this compound makes it an attractive starting material for the synthesis of novel PTP1B inhibitors.

The general mechanism of PTP1B inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing the dephosphorylation of its substrates, such as the insulin receptor (IR) and the insulin receptor substrate (IRS). This leads to an enhancement of the insulin signaling cascade.

Below is a diagram illustrating the logical workflow for utilizing this compound in the discovery of PTP1B inhibitors.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A High-Purity This compound B Regioselective Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Library of Bromophenol Derivatives B->C D In Vitro PTP1B Enzyme Assay C->D E Identify Hit Compounds (IC50 Determination) D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimized PTP1B Inhibitor F->G

Caption: Workflow for the synthesis and screening of PTP1B inhibitors from this compound.

The following diagram illustrates a simplified representation of the PTP1B-mediated insulin signaling pathway and the point of intervention for a potential inhibitor derived from this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS Insulin Receptor Substrate (IRS) IR->IRS Insulin Insulin Insulin->IR binds PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 PTP1B PTP1B PTP1B->IR dephosphorylates (pY) PTP1B->IRS dephosphorylates (pY) Inhibitor Bromophenol-derived Inhibitor Inhibitor->PTP1B inhibits

Caption: Simplified PTP1B signaling pathway and inhibitor intervention point.

Conclusion

High-purity this compound is a readily available and highly valuable chemical intermediate for researchers in drug discovery and materials science. Its differentiated halogenated structure allows for precise and selective chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures. The potential for developing novel PTP1B inhibitors from this compound highlights its significance in addressing metabolic diseases. For any application, it is imperative that researchers source high-quality material and verify its specifications through the supplier's Certificate of Analysis.

References

The Differential Reactivity of Bromine and Iodine in 4-Bromo-2-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-iodophenol is a versatile synthetic building block that offers two distinct reactive sites for carbon-carbon and carbon-heteroatom bond formation. The presence of both a bromine and an iodine atom on the phenol ring allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. This document is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Polyhalogenated phenols are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1] this compound (CAS 207115-22-8), in particular, presents a unique opportunity for controlled, stepwise molecular elaboration due to the inherent differences in the reactivity of its two halogen substituents.[2][3] The ability to selectively functionalize one halogen while leaving the other intact is a powerful strategy for the efficient construction of complex molecular architectures.[4] This guide will explore the fundamental principles governing this selectivity and provide practical guidance for its application in common cross-coupling reactions.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 207115-22-8[2][5][6]
Molecular Formula C₆H₄BrIO[2][6]
Molecular Weight 298.90 g/mol [2][6]
Appearance White to light yellow solid[7]
Melting Point 72.0 to 76.0 °C
Boiling Point 243.0 ± 25.0 °C (Predicted)[6]
Density 2.369 ± 0.06 g/cm³ (Predicted)[6]
pKa 7.94 ± 0.18 (Predicted)[6]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeaturesReference(s)
¹H NMR Aromatic protons typically appear in the range of δ 6.9-7.7 ppm. The hydroxyl proton signal is also present.[8] (for a similar compound)
¹³C NMR Aromatic carbons appear in the range of δ 90-160 ppm. The carbon bearing the iodine is expected at a higher field compared to the one with bromine.[9] (predicted for a similar compound)
IR Spectroscopy Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), and C-Br/C-I stretching (in the fingerprint region).General principles
Mass Spectrometry Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine.General principles

Core Principles of Reactivity

The differential reactivity of the halogens in this compound is primarily governed by the carbon-halogen bond dissociation energies (BDEs). The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage.[10][11] This difference is exploited in palladium-catalyzed cross-coupling reactions, where the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.

Table 3: Average Bond Dissociation Energies of Carbon-Halogen Bonds in Aromatic Compounds

BondBond Dissociation Energy (kJ/mol)Reference(s)
C-I~213[11]
C-Br~285[11]
C-Cl~327[11]
C-F~485[11]

As indicated in Table 3, the lower BDE of the C-I bond facilitates its preferential oxidative addition to the palladium catalyst under milder reaction conditions (e.g., lower temperatures, less active catalysts).[12][13][14] This principle allows for the selective functionalization of the iodine-bearing carbon.

Selective Cross-Coupling Reactions

The selective reactivity of this compound is most prominently demonstrated in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. In the case of this compound, the reaction can be directed to occur selectively at the C-I bond.[12]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • Triphenylphosphine (PPh₃) (0.08 equiv)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 to 5:1 v/v).

    • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Expected Outcome: High yields (>85-95%) of the 4-bromo-2-arylphenol product are typically observed.[15]

Suzuki_Miyaura_Coupling This compound This compound Oxidative_Addition Oxidative_Addition This compound->Oxidative_Addition Selective C-I Activation Arylboronic_Acid Arylboronic_Acid Transmetalation Transmetalation Arylboronic_Acid->Transmetalation Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Aryl_Intermediate Aryl_Intermediate Oxidative_Addition->Aryl_Intermediate Ar-Pd(II)-I Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product 4-Bromo-2-arylphenol Reductive_Elimination->Coupled_Product Aryl_Intermediate->Transmetalation Base Base Base->Transmetalation

Catalytic cycle for the selective Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a reaction of great importance in the synthesis of pharmaceuticals and organic materials.[13][14][16] Similar to the Suzuki coupling, the C-I bond of this compound reacts preferentially.[17]

Experimental Protocol: Selective Sonogashira Coupling at the C-I Position

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.01-0.03 equiv)

    • Copper(I) iodide (CuI) (0.02-0.05 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add the anhydrous solvent and the amine base.

    • Degas the mixture by bubbling the inert gas through it for 10-15 minutes.

    • Add the terminal alkyne dropwise to the stirred solution.

    • Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify by flash column chromatography.

Expected Outcome: The 4-bromo-2-(alkynyl)phenol is obtained in good to excellent yields.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Transmetalation_Pd Transmetalation Oxidative_Addition->Transmetalation_Pd Ar-Pd(II)-I Reductive_Elimination Reductive_Elimination Transmetalation_Pd->Reductive_Elimination Ar-Pd(II)-alkyne Reductive_Elimination->Pd(0)L2 Coupled_Product 4-Bromo-2-(alkynyl)phenol Reductive_Elimination->Coupled_Product Terminal_Alkyne Terminal_Alkyne Copper_Acetylide Copper(I) Acetylide Terminal_Alkyne->Copper_Acetylide Cu(I)X Cu(I)X Cu(I)X->Copper_Acetylide Copper_Acetylide->Transmetalation_Pd Base Base Base->Copper_Acetylide This compound This compound This compound->Oxidative_Addition

Interconnected catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity order of aryl halides in this reaction is generally I > Br > Cl, allowing for selective amination at the C-I bond of this compound.[18][19]

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-I Position

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv)

    • A suitable phosphine ligand (e.g., BINAP, XPhos) (0.02-0.10 equiv)

    • A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) (1.4-2.0 equiv)

    • Anhydrous toluene or dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine this compound, the amine, the palladium catalyst, the phosphine ligand, and the base in a dry Schlenk tube.

    • Add the anhydrous solvent.

    • Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

    • After cooling, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate and purify by column chromatography.

Expected Outcome: The corresponding 4-bromo-2-aminophenol derivative is formed with good selectivity.

Sequential Functionalization: A Workflow for Complex Molecule Synthesis

The differential reactivity of the C-I and C-Br bonds in this compound allows for a logical and efficient workflow for the synthesis of di-substituted phenols. This stepwise approach is invaluable in drug discovery and materials science for creating libraries of compounds with diverse functionalities.[4][20]

Sequential_Functionalization Start This compound Step1 Selective Cross-Coupling at C-I (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Milder Conditions Start->Step1 Intermediate 4-Bromo-2-substituted-phenol Step1->Intermediate Step2 Cross-Coupling at C-Br (e.g., Suzuki, Sonogashira, Heck) More Forcing Conditions Intermediate->Step2 Analysis1 Characterization: NMR, MS, IR Intermediate->Analysis1 Final_Product 2,4-Disubstituted Phenol Step2->Final_Product Analysis2 Characterization: NMR, MS, IR Final_Product->Analysis2

Logical workflow for sequential functionalization.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. The significant difference in the bond dissociation energies of the C-I and C-Br bonds provides a reliable handle for selective, stepwise functionalization. By carefully controlling reaction conditions, particularly in palladium-catalyzed cross-coupling reactions, researchers can predictably modify the 2-position while preserving the 4-position for subsequent transformations. This guide has provided a comprehensive overview of the principles governing this differential reactivity, along with practical experimental protocols and mechanistic insights. The strategic use of this compound will undoubtedly continue to facilitate the efficient synthesis of complex molecules for a wide range of applications in the pharmaceutical and materials science industries.

References

The Pharmacological Potential of 4-Bromo-2-iodophenol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical research, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Among the vast array of chemical scaffolds, halogenated phenols have garnered significant attention due to their diverse biological activities. This technical guide focuses on the derivatives of 4-Bromo-2-iodophenol, a unique di-halogenated phenol that serves as a versatile building block in medicinal chemistry. The distinct reactivity of the bromine and iodine substituents on the phenolic ring allows for precise chemical modifications, making it an attractive starting point for the development of novel therapeutics.[1][2] This document provides an in-depth overview of the potential biological activities of this compound derivatives, including their anticancer, antimicrobial, and enzyme-inhibiting properties. It further details relevant experimental protocols and explores the underlying signaling pathways that may be modulated by these compounds.

Synthesis of this compound and Its Derivatives

The this compound scaffold is a valuable starting material for generating a library of derivatives for biological screening.[1][2] The differential reactivity of the iodine and bromine atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, enabling the construction of complex molecular architectures.[1]

General Synthetic Workflow

A general workflow for the synthesis and subsequent biological evaluation of this compound derivatives is outlined below. This process typically begins with the synthesis of the core scaffold, followed by diversification through various chemical reactions and subsequent screening for biological activity.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies Start Starting Materials (e.g., 4-Bromophenol) Synthesis_Core Synthesis of This compound Start->Synthesis_Core Derivatization Chemical Derivatization (e.g., Cross-Coupling) Synthesis_Core->Derivatization Purification Purification and Characterization Derivatization->Purification Anticancer Anticancer Assays Purification->Anticancer Antimicrobial Antimicrobial Assays Purification->Antimicrobial Enzyme Enzyme Inhibition Assays Purification->Enzyme Data_Analysis Data Analysis (IC50, MIC, Ki) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Enzyme->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Execution_Caspases Executioner Caspases (Caspase-3, -6, -7) Activation Caspase8->Execution_Caspases Cell_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Cell_Stress->Bcl2_Family Mito_Release Mitochondrial Release of Cytochrome c Bcl2_Family->Mito_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Mito_Release->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Execution_Caspases Apoptosis Apoptosis Execution_Caspases->Apoptosis Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from compound) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Cell_Protection Cellular Protection Gene_Expression->Cell_Protection leads to

References

Methodological & Application

Application Note: Synthesis of 4-Bromo-2-iodophenol from 4-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the regioselective synthesis of 4-Bromo-2-iodophenol, a valuable di-halogenated building block in medicinal chemistry and materials science.[1][2] The strategic ortho-iodination of the readily available starting material, 4-bromophenol, is described. The hydroxyl group of 4-bromophenol directs the electrophilic substitution to the ortho position, while the para position is already occupied by a bromine atom.[1][3] This methodology offers a direct and efficient route to the target compound. This document outlines the synthesis, purification, and characterization of this compound, presenting the data in a clear and accessible format for researchers in organic synthesis and drug development.

Introduction

Dihalogenated phenols, such as this compound, are important intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The differential reactivity of the bromine and iodine substituents allows for selective functionalization through various cross-coupling reactions, enabling the construction of intricate molecular architectures. The synthesis of a specific regioisomer of a dihalogenated phenol can be challenging due to the directing effects of the hydroxyl group.[1] This application note details a reliable and regioselective method for the synthesis of this compound via the ortho-iodination of 4-bromophenol.[1] Two common and effective methods for this transformation are presented: iodination using molecular iodine with an oxidizing agent and iodination using N-iodosuccinimide.

Experimental Protocols

Method A: Iodination using Molecular Iodine and Hydrogen Peroxide

This protocol is adapted from established methods for the ortho-iodination of phenols.[1]

Materials:

  • 4-bromophenol

  • Molecular iodine (I₂)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Methanol

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenol (1.0 eq) in methanol.

  • Add molecular iodine (1.1 eq) to the solution and stir at room temperature.

  • Slowly add hydrogen peroxide (1.5 eq) dropwise to the stirring mixture.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[1][4]

Method B: Iodination using N-Iodosuccinimide (NIS)

This protocol utilizes N-iodosuccinimide as the iodinating agent for a mild and efficient reaction.[3]

Materials:

  • 4-bromophenol

  • N-iodosuccinimide (NIS)

  • Anhydrous acetonitrile

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • 10% Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Dissolve 4-bromophenol (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.[3]

  • Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature while stirring.[3]

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.[3]

  • Once the reaction is complete, quench by adding 1 M hydrochloric acid.[3]

  • Extract the product with ethyl acetate (3 x).[3]

  • Wash the combined organic layers with 10% sodium thiosulfate solution, followed by brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization from a solvent mixture such as ethyl acetate and hexanes.[3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterMethod A (I₂/H₂O₂)Method B (NIS)Reference
Starting Material 4-bromophenol4-bromophenol
Reagents I₂, H₂O₂N-iodosuccinimide[1][3]
Solvent MethanolAcetonitrile[1][3]
Reaction Time Monitored by TLC~ 2-4 hours[1][3]
Yield High (exact value not specified)High (exact value not specified)
Purification Column ChromatographyRecrystallization[1][3]
Molecular Formula C₆H₄BrIOC₆H₄BrIO[5]
Molecular Weight 298.90 g/mol 298.90 g/mol [6]
Melting Point 72.0 to 76.0 °C72.0 to 76.0 °C
Appearance White to light yellow/orange powder/crystalWhite to light yellow/orange powder/crystal

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

  • δ 7.80 (d, 1H)

  • δ 7.40 (d, 1H)

  • δ 6.75 (dd, 1H)

  • δ 5.50 (s, 1H, -OH)

(Note: Predicted data based on structurally similar compounds and should be confirmed experimentally).[7]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: 4-bromophenol Reaction Ortho-iodination (Method A or B) Start->Reaction Reagents & Solvent Workup Aqueous Workup & Extraction Reaction->Workup Quenching Drying Drying & Solvent Removal Workup->Drying Purification Purification (Chromatography or Recrystallization) Drying->Purification Crude Product Characterization Characterization (NMR, MS, MP) Purification->Characterization Pure Product FinalProduct Final Product: This compound Characterization->FinalProduct

Caption: General workflow for the synthesis of this compound.

Conclusion

This application note provides two effective and regioselective protocols for the synthesis of this compound from 4-bromophenol. The detailed methodologies and summarized data will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the preparation of this important chemical intermediate for further applications. The choice between the two methods may depend on the availability of reagents and the desired scale of the reaction. Both methods offer a reliable route to the target compound in high purity after appropriate purification.

References

Application Notes and Protocols for the Regioselective Synthesis of 4-Bromo-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-iodophenol is a valuable dihalogenated phenol intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Its structure, featuring both bromine and iodine substituents on a phenol ring, offers distinct reactivity for sequential cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2] This allows for the controlled and regioselective construction of complex molecular architectures, making it a crucial building block for pharmaceuticals, agrochemicals, and advanced materials.[4] The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.[5][6][7]

This document provides detailed protocols for the regioselective synthesis of this compound, focusing on the direct ortho-iodination of 4-bromophenol.

Synthetic Pathways

The most direct and efficient method for the synthesis of this compound is the electrophilic iodination of 4-bromophenol. With the para position blocked by a bromine atom, the strong ortho-, para-directing hydroxyl group guides the incoming electrophilic iodine to the ortho position, ensuring high regioselectivity.[1][5]

SynthesisPathway 4-Bromophenol 4-Bromophenol This compound This compound 4-Bromophenol->this compound ortho-Iodination Electrophilic Iodine Source Electrophilic Iodine Source Electrophilic Iodine Source->this compound

Caption: Regioselective synthesis of this compound.

Alternative, multi-step methods exist, such as the diazotization of 2-amino-4-bromophenol followed by a Sandmeyer-type iodination.[8] This can be a reliable route, though it involves more synthetic steps.[8]

Experimental Protocols

Below are detailed protocols for two common methods of ortho-iodinating 4-bromophenol.

Method 1: Iodination using Molecular Iodine and Hydrogen Peroxide

This method utilizes molecular iodine (I₂) with an oxidizing agent like hydrogen peroxide (H₂O₂) to generate a more electrophilic iodine species in situ, allowing the reaction to proceed under mild conditions.[1]

Reagents and Materials:

  • 4-Bromophenol

  • Molecular Iodine (I₂)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Methanol or other suitable solvent

  • Sodium thiosulfate solution (10%)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-bromophenol (1.0 eq) in methanol in a round-bottom flask.

  • Add molecular iodine (1.0-1.2 eq) to the solution and stir at room temperature.

  • Slowly add hydrogen peroxide (1.5-2.0 eq) dropwise to the stirring mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a 10% sodium thiosulfate solution to remove excess iodine.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield this compound.[1]

Method 2: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is an effective and easy-to-handle electrophilic iodinating agent.

Reagents and Materials:

  • 4-Bromophenol

  • N-Iodosuccinimide (NIS)

  • Anhydrous acetonitrile or other suitable polar aprotic solvent

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenol (1.0 eq) in anhydrous acetonitrile.

  • Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature while stirring.[5]

  • Monitor the reaction progress using TLC. The reaction is typically complete within a few hours.[5]

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.[5]

  • Extract the product with ethyl acetate (3x).[5]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.[5]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and related halogenations.

MethodStarting MaterialIodinating AgentSolventTypical YieldReference
Direct Iodination4-BromophenolI₂ / H₂O₂MethanolHighBased on general phenol iodination methods
Direct Iodination4-BromophenolNISAcetonitrileGood to High
Diazotization/Sandmeyer2-Nitro-4-bromophenolKI / NaNO₂Acetonitrile50-90%[8]
Thallium-Mediated IodinationPhenolI₂ / Tl(OAc)Acetic AcidHigh (ortho)[9]

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is depicted below.

Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Start Dissolve Dissolve 4-Bromophenol Start->Dissolve AddReagent Add Iodinating Reagent Dissolve->AddReagent Monitor Monitor by TLC AddReagent->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash and Dry Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Column Chromatography / Recrystallization Concentrate->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: General experimental workflow for synthesis.

References

Application Notes: Utilizing 4-Bromo-2-iodophenol in Regioselective and Sequential Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-2-iodophenol is a versatile building block in organic synthesis, particularly valuable for the construction of complex biaryl and teraryl structures commonly found in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond.[3][4][5] This inherent reactivity difference (I > Br > Cl) allows for predictable and highly regioselective functionalization, enabling a stepwise approach to synthesize unsymmetrical, polysubstituted aromatic compounds.[3][4]

These application notes provide a comprehensive guide to employing this compound in Suzuki-Miyaura cross-coupling reactions. Included are protocols for both the initial selective coupling at the C-2 iodo position and the subsequent coupling at the C-4 bromo position, as well as a one-pot sequential coupling strategy.

Principle of Regioselectivity

The strategic advantage of this compound lies in the ability to perform a chemoselective Suzuki-Miyaura coupling. By employing milder reaction conditions (e.g., lower temperatures, less active catalysts), the more reactive C-I bond can be selectively coupled with an arylboronic acid, leaving the C-Br bond intact for a subsequent, independent coupling reaction.[3][5] This second transformation typically requires more forcing conditions, such as higher temperatures or a more active catalyst system, to activate the stronger C-Br bond.[5][6] This stepwise functionalization is a powerful tool for creating molecular diversity from a single starting material.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the sequential Suzuki-Miyaura coupling of this compound. Note that yields are based on analogous systems reported in the literature and may vary depending on the specific substrates, scale, and precise reaction conditions.[3][6]

Table 1: Representative Conditions for Selective Suzuki Coupling at the C-2 (Iodo) Position

EntryArylboronic Acid PartnerCatalyst (mol%)Base (Equiv.)Solvent SystemTemp. (°C)Time (h)Avg. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2-3%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)80-904–1685-95
24-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃ (2%/8%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)9012~82
33-Tolylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)Toluene/H₂O (5:1)8012~88
42-Thienylboronic acidPd(PPh₃)₄ (3%)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)9016~75

Table 2: Representative Conditions for Suzuki Coupling at the C-4 (Bromo) Position of 2-Aryl-4-bromophenol Intermediates

EntryStarting Material (Intermediate from Table 1)Arylboronic Acid PartnerCatalyst (mol%)Base (Equiv.)Solvent SystemTemp. (°C)Time (h)Avg. Yield (%)
14-Bromo-2-phenylphenol4-Cyanophenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃ (2.0)DMF/H₂O (10:1)110-12012-24~78
24-Bromo-2-(4-methoxyphenyl)phenolPhenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃ (2.0)DMF/H₂O (10:1)11018~80
34-Bromo-2-(m-tolyl)phenol3-Pyridylboronic acidPd(dppf)Cl₂ (3%)K₃PO₄ (3.0)Dioxane10024~70

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Selective Mono-Coupling at the C-2 (Iodo) Position

This protocol describes the regioselective Suzuki-Miyaura coupling of an arylboronic acid at the C-2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).[3]

  • Via syringe, add degassed 1,4-Dioxane (8 mL) and degassed water (2 mL).[4]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-bromophenol.

Protocol 2: Sequential Coupling at the C-4 (Bromo) Position

This protocol describes the Suzuki-Miyaura coupling at the remaining C-4 bromo position of the 2-aryl-4-bromophenol intermediate obtained from Protocol 1. This step requires a more active catalyst and higher temperature.[6]

Materials:

  • 2-Aryl-4-bromophenol (e.g., 4-Bromo-2-phenylphenol) (1.0 equiv)

  • Second arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

Procedure:

  • In a dry Schlenk flask, combine the 2-aryl-4-bromophenol (1.0 mmol), the second arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).[6]

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.03 mmol).[6]

  • Via syringe, add anhydrous DMF (9 mL) and a small amount of degassed water (1 mL).

  • Heat the reaction mixture to 110-120 °C and stir vigorously.[6]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the mixture to room temperature. Work up the reaction as described in Protocol 1 (steps 7-9).

  • Purify the crude product by column chromatography to yield the final unsymmetrical 2,4-diarylphenol.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_0 cluster_1 cluster_2 pd0 Pd(0)Ln ar_pd_x Ar-Pd(II)-X Ln pd0->ar_pd_x Ar-X oxidative_add Oxidative Addition ar_pd_ar Ar-Pd(II)-Ar' Ln ar_pd_x->ar_pd_ar transmetal Transmetalation ar_pd_ar->pd0 product Ar-Ar' ar_pd_ar->product reductive_elim Reductive Elimination

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Sequential Coupling

This workflow illustrates the two-step strategy for synthesizing unsymmetrical 2,4-diarylphenols from this compound.

Sequential_Coupling_Workflow start This compound step1 Step 1: Suzuki Coupling (Milder Conditions) start->step1 intermediate 2-Aryl¹-4-bromophenol step1->intermediate step2 Step 2: Suzuki Coupling (Forcing Conditions) intermediate->step2 final_product Unsymmetrical 2-Aryl¹-4-Aryl²-phenol step2->final_product reagent1 Aryl¹-B(OH)₂ Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80-90°C reagent1->step1 reagent2 Aryl²-B(OH)₂ Pd(dppf)Cl₂, Cs₂CO₃ DMF/H₂O, 110-120°C reagent2->step2

Caption: Workflow for the sequential Suzuki coupling of this compound.

References

Application Notes: Regioselective Sonogashira Coupling of 4-Bromo-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by palladium and copper complexes, is valued for its mild reaction conditions and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][3]

For scientists engaged in drug development and molecular engineering, the ability to selectively functionalize polysubstituted aromatic scaffolds is critical. The substrate 4-Bromo-2-iodophenol offers a valuable platform for sequential, regioselective modifications. Due to the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed oxidative addition (reactivity order: I > OTf > Br > Cl), the Sonogashira coupling can be directed with high selectivity to the C-I bond.[2][4][5] This allows for the precise introduction of an alkynyl group at the 2-position, preserving the less reactive C-Br bond for subsequent downstream transformations.

These application notes provide detailed protocols for the selective Sonogashira coupling of this compound, covering both traditional copper-co-catalyzed and copper-free conditions.

Reaction Principle and Regioselectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle (in the traditional method).[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl iodide, which is the more reactive site on this compound, forming a Pd(II) complex.[1]

  • Transmetalation: In the copper-catalyzed pathway, a copper(I) acetylide is formed in situ from the terminal alkyne, a copper(I) salt (e.g., CuI), and an amine base. This copper acetylide then transfers the alkyne group to the palladium(II) complex.[1]

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, completing the cycle.[1]

Running the reaction at or near room temperature enhances the selectivity for the C-I bond, as higher temperatures can begin to activate the more robust C-Br bond.[4]

Experimental Protocols

Two primary protocols are presented: a standard copper-catalyzed method and a copper-free alternative to mitigate alkyne homocoupling (Glaser coupling).

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is a standard method offering high yields and reliability for a variety of terminal alkynes.

Materials:

  • This compound (1.0 eq.)

  • Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne) (1.1–1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1–3 mol%)

  • Copper(I) iodide (CuI) (1–5 mol%)

  • Anhydrous, Degassed Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Amine Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0–3.0 eq.)

  • Inert Gas (Nitrogen or Argon)

  • Standard anhydrous reaction glassware (e.g., Schlenk flask)

  • Work-up and purification reagents: Ethyl acetate, saturated aqueous NH₄Cl, brine, anhydrous Na₂SO₄, silica gel.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (CuI, 3 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF, 5 mL per mmol of substrate) followed by the amine base (e.g., TEA, 2.5 eq.).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 10–15 minutes while stirring.

  • Add the terminal alkyne (1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature. If the reaction proceeds slowly, it can be gently heated to 40–50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-bromo-2-(alkynyl)phenol.[1]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for preventing the formation of alkyne homocoupling byproducts.

Materials:

  • This compound (1.0 eq.)

  • Terminal Alkyne (1.1 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Phosphine Ligand (e.g., P(t-Bu)₃) (2 mol%)

  • Base (e.g., Cs₂CO₃) (2.0 eq.)

  • Anhydrous, Degassed Acetonitrile (ACN)

  • Inert Gas (Nitrogen or Argon)

  • Standard anhydrous reaction glassware (e.g., Schlenk flask)

  • Work-up and purification reagents as in Protocol 1.

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.1 mmol), and Cs₂CO₃ (2.0 mmol).[6]

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.01 mmol, 1 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 0.02 mmol, 2 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask, followed by degassed acetonitrile (10 mL).[6]

  • Stir the reaction mixture at room temperature for 12–24 hours, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.[6]

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Data Presentation

The following tables summarize typical reaction parameters for the selective Sonogashira coupling of this compound. Yields are representative and can vary based on the specific alkyne, purity of reagents, and precise reaction conditions.

Table 1: Copper-Catalyzed Sonogashira Coupling Parameters

ParameterConditionPurpose
Aryl Halide This compoundSubstrate
Alkyne Terminal Alkyne (1.1-1.2 eq.)Coupling Partner
Pd Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)Primary Catalyst
Cu Co-catalyst CuI (1-5 mol%)Co-catalyst for acetylide formation
Base TEA, DIPEA (2-3 eq.)Alkyne deprotonation, HX scavenger
Solvent THF, DMF (anhydrous, degassed)Reaction Medium
Temperature Room Temperature to 50°CControls reactivity and selectivity
Atmosphere Nitrogen or ArgonPrevents oxidative side reactions

Table 2: Copper-Free Sonogashira Coupling Parameters

ParameterConditionPurpose
Aryl Halide This compoundSubstrate
Alkyne Terminal Alkyne (1.1 eq.)Coupling Partner
Pd Source Pd(OAc)₂ (1 mol%)Catalyst Precursor
Ligand P(t-Bu)₃ (2 mol%)Stabilizes and activates Pd catalyst
Base Cs₂CO₃ (2 eq.)Alkyne deprotonation
Solvent Acetonitrile (anhydrous, degassed)Reaction Medium
Temperature Room TemperatureFavors high selectivity
Atmosphere ArgonPrevents oxidative side reactions

Visualizations

The following diagrams illustrate the experimental workflow and the underlying logic of regioselectivity for the Sonogashira coupling of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Catalysts, Base & Solvent degas Degas Mixture (N2 or Ar Purge) reagents->degas add_alkyne Add Terminal Alkyne degas->add_alkyne stir Stir at RT (Optional Heating) add_alkyne->stir monitor Monitor Progress (TLC / LC-MS) stir->monitor filter Filter through Celite monitor->filter extract Aqueous Wash & Extraction filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product G cluster_paths Reaction Pathways substrate This compound condition Sonogashira Conditions (Pd/Cu or Pd-L, Base, RT) substrate->condition path_I Reaction at C-I Bond (More Reactive) product Selective Product: 4-Bromo-2-alkynylphenol path_I->product path_Br Reaction at C-Br Bond (Less Reactive) side_product Di-substituted Product (Minor, at higher temp.) path_Br->side_product condition->path_I Favored condition->path_Br Disfavored

References

Application Notes: 4-Bromo-2-iodophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-iodophenol is a highly versatile and strategically important building block in modern pharmaceutical synthesis. Its unique trifunctional scaffold, featuring a nucleophilic hydroxyl group and two different halogen atoms with distinct reactivities, offers medicinal chemists a powerful tool for the construction of complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization, primarily through various cross-coupling reactions. This enables the efficient and controlled synthesis of a wide array of pharmacologically active molecules, including potential anticancer agents, antivirals, and compounds targeting neurological disorders.[1]

The key to the utility of this compound lies in the greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a substituent at the 2-position, leaving the bromine atom at the 4-position available for subsequent transformations. This stepwise approach is fundamental to building complex drug scaffolds with precision.[2]

Key Applications and Reaction Types

The primary application of this compound in pharmaceutical synthesis revolves around its use in transition metal-catalyzed cross-coupling reactions.

  • Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the aryl iodide and a terminal alkyne. The resulting 2-alkynyl-4-bromophenol is a key intermediate for the synthesis of various heterocyclic compounds, such as benzofurans, which are prevalent in many biologically active molecules.[3][4]

  • Suzuki Coupling: The Suzuki reaction allows for the formation of a carbon-carbon bond between the aryl iodide and a boronic acid or ester. This is a widely used method for the synthesis of biaryl compounds, which are common motifs in pharmaceutical agents.[5]

  • Ullmann Condensation: The phenolic hydroxyl group can participate in Ullmann-type reactions to form diaryl ethers, a structural feature present in numerous kinase inhibitors and other therapeutic agents.[6][7]

Synthesis of a Benzofuran-Based Pharmaceutical Intermediate

A significant application of this compound is in the synthesis of substituted benzofurans. These heterocycles are the core of many natural products and approved drugs.[2] The synthesis typically proceeds via an initial Sonogashira coupling, followed by an intramolecular cyclization.

Experimental Protocol: Two-Step Synthesis of 2-Aryl-4-bromobenzofuran

This protocol describes a general two-step procedure for the synthesis of a 2-aryl-4-bromobenzofuran intermediate, a scaffold with potential applications in the development of various therapeutic agents.

Step 1: Regioselective Sonogashira Coupling of this compound

This step selectively couples a terminal alkyne at the 2-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous THF (5 mL per mmol of substrate).

  • Add triethylamine (2.0-3.0 eq.) to the solution.

  • Degas the mixture by bubbling the inert gas through it for 10-15 minutes.

  • To the stirred solution, add the palladium catalyst (Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (CuI, 1-5 mol%).

  • Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-4-bromophenol.[8]

Step 2: Intramolecular Cyclization to 2-Aryl-4-bromobenzofuran

The 2-alkynyl-4-bromophenol intermediate undergoes cyclization to form the benzofuran ring.

Materials:

  • 2-Alkynyl-4-bromophenol (from Step 1)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., Dimethylformamide, DMF)

  • Standard reaction glassware

Procedure:

  • Dissolve the 2-alkynyl-4-bromophenol (1.0 eq.) in anhydrous DMF.

  • Add the base (e.g., K₂CO₃, 2.0 eq.).

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-4-bromobenzofuran.

Data Presentation
Reactant 1Reactant 2ProductReaction TypeCatalyst/ReagentsYield (%)Reference
This compoundTerminal Alkyne2-Alkynyl-4-bromophenolSonogashira CouplingPd(PPh₃)₂Cl₂, CuI, TEATypically Good to Excellent[8]
2-Alkynyl-4-bromophenol-2-Aryl-4-bromobenzofuranIntramolecular CyclizationBase (e.g., K₂CO₃)Typically Good to Excellent-

Note: Yields are representative and can vary based on the specific substrates and reaction conditions used.

Mandatory Visualizations

Sonogashira_Coupling_and_Cyclization cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization 4_Bromo_2_iodophenol This compound Intermediate 2-Alkynyl-4-bromophenol 4_Bromo_2_iodophenol->Intermediate Pd(PPh₃)₂Cl₂, CuI, TEA Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Intermediate Final_Product 2-Aryl-4-bromobenzofuran Intermediate->Final_Product Base (e.g., K₂CO₃), Heat

Caption: Synthetic pathway for a 2-aryl-4-bromobenzofuran intermediate.

Experimental_Workflow Start Start: Sonogashira Coupling Reaction_Setup Reaction Setup under Inert Atmosphere (this compound, Alkyne, Catalysts, Base, Solvent) Start->Reaction_Setup Reaction Stir at RT or Heat (40-50°C) Monitor by TLC Reaction_Setup->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification1 Column Chromatography Workup->Purification1 Intermediate Isolate 2-Alkynyl-4-bromophenol Purification1->Intermediate Cyclization_Setup Cyclization Reaction Setup (Intermediate, Base, Solvent) Intermediate->Cyclization_Setup Cyclization Heat (80-100°C) Monitor by TLC Cyclization_Setup->Cyclization Workup2 Aqueous Workup and Extraction Cyclization->Workup2 Purification2 Column Chromatography Workup2->Purification2 End Final Product: 2-Aryl-4-bromobenzofuran Purification2->End

Caption: Experimental workflow for the synthesis of 2-aryl-4-bromobenzofuran.

Conclusion

This compound is an invaluable precursor in pharmaceutical synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its differential halogen reactivity enables selective and sequential functionalization, which is a key strategy in the efficient synthesis of drug candidates and their intermediates. The protocols outlined here for the synthesis of a benzofuran scaffold exemplify the practical application of this important building block in medicinal chemistry.

References

Application Note: Synthesis of an Organophosphate Insecticide

Author: BenchChem Technical Support Team. Date: December 2025

An illustrative guide to the strategic use of 4-Bromo-2-iodophenol as a versatile starting material in the synthesis of potent agrochemicals is presented. This document provides detailed synthetic protocols, quantitative data on a representative final product, and visualizations of the chemical and biological pathways involved.

This compound is a valuable building block in agrochemical synthesis due to the differential reactivity of its halogen substituents. The iodine atom at the ortho position is more reactive in certain transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, compared to the bromine atom at the para position.[1] This allows for selective, stepwise functionalization, enabling the construction of complex and highly active agrochemical molecules.

This application note details a representative synthetic pathway to create a potent organophosphate insecticide, structurally analogous to the commercial product Profenofos, using this compound as the starting material. The strategy involves an initial halogen exchange to convert the more reactive 2-iodo group to a chloro group, followed by phosphorylation to yield the final active ingredient.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final representative insecticide is provided below.

PropertyThis compoundO-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate (Profenofos)
Molecular Formula C₆H₄BrIOC₁₁H₁₅BrClO₃PS
Molecular Weight 298.90 g/mol [2]373.6 g/mol [3]
Appearance White to light yellow powder or crystals[4]Pale yellow liquid with a garlic-like odor[3][5]
Water Solubility Low (Predicted)28 mg/L at 25°C[5][6]
Log K_ow (Octanol-Water Partition Coefficient) 2.7 (Predicted)[2]4.0 - 4.8[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of an organophosphate insecticide from this compound.

Protocol 1: Halogen Exchange Synthesis of 4-Bromo-2-chlorophenol

This protocol describes the conversion of this compound to 4-Bromo-2-chlorophenol via a copper-catalyzed halogen exchange reaction.

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq), copper(I) chloride (1.5 eq), and anhydrous DMF.

  • Stir the mixture and heat to 120-130°C using a heating mantle.

  • Maintain the reaction at this temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 2M HCl and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-Bromo-2-chlorophenol.

Protocol 2: Phosphorylation to Synthesize O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate

This protocol details the synthesis of the final insecticide from 4-Bromo-2-chlorophenol, adapted from established methods for Profenofos synthesis.[7][8]

Materials:

  • 4-Bromo-2-chlorophenol (from Protocol 1)

  • Potassium hydroxide (KOH)

  • O,O-diethyl phosphorochloridothioate

  • A phase-transfer catalyst (e.g., a quaternary ammonium salt)

  • Toluene or a similar aprotic solvent

  • Reaction vessel with mechanical stirrer, thermometer, and condenser

Procedure:

  • In the reaction vessel, dissolve 4-Bromo-2-chlorophenol (1.0 eq) in toluene.

  • Add potassium hydroxide (1.1 eq) to the solution and heat to 50-80°C for approximately 2 hours to form the potassium salt.[7]

  • Cool the mixture to 35-50°C.

  • Add the phase-transfer catalyst (e.g., 0.02 eq) followed by the slow addition of O,O-diethyl phosphorochloridothioate (1.05 eq).[7]

  • Maintain the reaction at this temperature for 5-6 hours until the reaction is complete (monitored by TLC or HPLC).[7]

  • Cool the mixture and wash with water to remove potassium chloride and other inorganic byproducts.

  • The resulting intermediate, O,O-diethyl-O-(2-chloro-4-bromophenyl)thiophosphate, is then typically rearranged and alkylated in subsequent steps (not detailed here for brevity but found in patent literature) to yield the final S-propyl product.[5][8]

  • The final product is purified by vacuum distillation.

Synthetic Workflow

The overall synthetic pathway from the starting material to the final agrochemical product is illustrated below.

Synthesis_Workflow Start This compound Intermediate 4-Bromo-2-chlorophenol Start->Intermediate  Protocol 1:  CuCl, DMF, 120°C (Halogen Exchange) Product O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate Intermediate->Product  Protocol 2:  Phosphorylation &  Alkylation Steps

Synthetic pathway for the target organophosphate insecticide.

Biological Activity and Mechanism of Action

The synthesized organophosphate insecticide acts as a potent, non-systemic insecticide and acaricide with contact and stomach action.[5] Its primary mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[1][9]

AChE is critical for nervous system function, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts. By inhibiting AChE, the insecticide causes an accumulation of ACh, leading to hyperstimulation of cholinergic receptors, paralysis, and ultimately the death of the target pest.[9][10][11]

Quantitative Toxicity Data

The following table summarizes the acute toxicity of the representative insecticide (Profenofos) in various organisms.

OrganismTest TypeResult (LD₅₀ or LC₅₀)Reference
Rat (oral)Acute Oral LD₅₀358 - 502 mg/kg bw[12][13]
Rat (dermal)Acute Dermal LD₅₀>2000 mg/kg bw[3][14]
Rabbit (dermal)Acute Dermal LD₅₀472 mg/kg bw[12]
Rainbow Trout96h LC₅₀0.08 mg/L[3][6][14]
Daphnia magna48h EC₅₀1.06 µg/L[6]
Honey Bee (contact)48h LD₅₀0.102 µ g/bee [3][6]

Mechanism of Action Pathway

The diagram below illustrates the inhibition of acetylcholinesterase by the organophosphate insecticide.

MoA_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE Enzyme) ACh->AChE Binds to Receptor ACh Receptor ACh->Receptor Binds & Activates (Signal Sent) Products Choline + Acetic Acid (Inactive) AChE->Products Hydrolyzes AChE_Inhibited Inhibited AChE (Phosphorylated) OP Organophosphate Insecticide OP->AChE Irreversibly Binds & Phosphorylates ACh_Buildup Excess ACh (Continuous Stimulation) AChE_Inhibited->ACh_Buildup Fails to Hydrolyze ACh

Inhibition of acetylcholinesterase by the organophosphate.

References

Application Notes: 4-Bromo-2-iodophenol in the Synthesis of Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-iodophenol (CAS: 207115-22-8) is a versatile di-halogenated phenol that serves as a strategic building block for the synthesis of complex organic molecules.[1][2][3] Its utility in the field of organic electronics stems from the differential reactivity of the iodine and bromine substituents, which allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions.[1][4][5] This regioselectivity is crucial for the precise construction of conjugated polymers and oligomers used in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[6][7][8]

Core Principle: Orthogonal Reactivity

The key advantage of this compound lies in the well-established reactivity order of halogens in the oxidative addition step of cross-coupling reactions: I > Br > Cl > F.[4] The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond.[5] This difference enables chemists to perform a selective reaction at the 2-position (iodine) under milder conditions, leaving the 4-position (bromine) intact for a subsequent, different coupling reaction under more forcing conditions.[5][9] This "one-pot" or sequential approach is highly efficient for creating asymmetric and complex molecular architectures.[9]

Applications in Organic Electronics

The synthesis of π-conjugated systems is fundamental to organic electronics.[7][10] this compound is an ideal precursor for building such systems:

  • Monomer Synthesis for Conjugated Polymers: It can be sequentially functionalized with different aromatic or heteroaromatic units via reactions like Sonogashira and Suzuki couplings to create complex monomers.[6][11][12] These monomers can then be polymerized to yield materials with tailored electronic and optical properties.

  • Building Blocks for Hole-Transporting Materials (HTMs) and Emitters: The phenol group offers a site for further derivatization, for example, through etherification, to tune solubility or attach other functional moieties. This makes it a valuable precursor for creating hole-transporting materials or luminescent molecules for OLEDs.[13]

  • Controlled Oligomer Synthesis: The sequential coupling strategy allows for the precise, step-by-step synthesis of well-defined oligomers with specific lengths and sequences, which is critical for studying structure-property relationships in organic semiconductors.[10]

The logical workflow for utilizing this compound is depicted below.

G A This compound (Starting Material) B First Cross-Coupling (e.g., Sonogashira at C-I bond) A->B Mild Conditions C Intermediate: 4-Bromo-2-alkynylphenol B->C D Second Cross-Coupling (e.g., Suzuki at C-Br bond) C->D Harsher Conditions E Functionalized Phenol Derivative (Oligomer) D->E F Optional: Further Functionalization at OH E->F G Final Conjugated Material E->G F->G H Device Fabrication (e.g., OLED, OFET) G->H

Caption: Synthetic workflow using this compound.

Experimental Protocols

This section provides a representative protocol for the sequential, two-step synthesis of a diaryl-alkynyl phenol derivative, demonstrating the utility of this compound as a scaffold.

Step 1: Selective Sonogashira Coupling at the C-I Position

This protocol describes the palladium/copper-catalyzed coupling of this compound with a terminal alkyne. The reaction selectively occurs at the more reactive C-I bond.[11][14][15]

G cluster_reactants Reactants cluster_catalysts Catalytic System R1 This compound P1 Product: 4-Bromo-2-(phenylethynyl)phenol R1->P1 RT, 12h, N₂ atm R2 Terminal Alkyne (e.g., Phenylacetylene) R2->P1 RT, 12h, N₂ atm C1 Pd(PPh₃)₂Cl₂ C2 CuI (co-catalyst) B1 Base (e.g., Et₃N) S1 Solvent (e.g., THF)

Caption: Sonogashira coupling at the C-I position.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Quantity
This compound298.901.0299 mg
Phenylacetylene102.141.1112 mg (122 µL)
Pd(PPh₃)₂Cl₂701.900.0321 mg (3 mol%)
Copper(I) Iodide (CuI)190.450.059.5 mg (5 mol%)
Triethylamine (Et₃N)101.193.0304 mg (416 µL)
Tetrahydrofuran (THF), Anhydrous--10 mL

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add this compound (299 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF (10 mL) and triethylamine (416 µL, 3.0 mmol) via syringe.

  • Add phenylacetylene (122 µL, 1.1 mmol) dropwise while stirring.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.

  • Wash the organic phase with saturated NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield 4-bromo-2-(phenylethynyl)phenol.

Step 2: Suzuki Coupling at the C-Br Position

This protocol uses the product from Step 1 to perform a second coupling reaction at the remaining C-Br bond, which requires slightly more forcing conditions.[4][16][17]

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Quantity
4-Bromo-2-(phenylethynyl)phenol273.121.0273 mg
Phenylboronic acid121.931.2146 mg
Pd(PPh₃)₄1155.560.0558 mg (5 mol%)
Potassium Carbonate (K₂CO₃)138.213.0415 mg
1,4-Dioxane--8 mL
Water--2 mL

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add 4-bromo-2-(phenylethynyl)phenol (273 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).[17]

  • Add potassium carbonate (415 mg, 3.0 mmol).[4]

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via cannula.[4]

  • Heat the reaction mixture to 90 °C and stir for 18-24 hours. Monitor consumption of the starting material by TLC.[4]

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL).

  • Wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford the final product, 4-phenyl-2-(phenylethynyl)phenol.

Quantitative Data Summary

The following table summarizes typical outcomes for the sequential coupling reactions described. Yields and conditions are representative and may vary based on the specific substrates and optimization.[18]

Reaction StepCoupling TypeCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
1 SonogashiraPd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃NTHF251285 - 95
2 SuzukiPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9018-2475 - 90

This structured approach, enabled by the unique reactivity of this compound, provides a powerful platform for synthesizing novel materials for advanced electronic applications.[1][6]

References

Application Notes and Protocols for the Purification of 4-Bromo-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the purification of 4-Bromo-2-iodophenol, a key building block in fine chemical synthesis, particularly for pharmaceutical and materials science applications.[1] The protocols are designed to yield a high-purity product, essential for subsequent synthetic transformations where the differential reactivity of the bromine and iodine substituents is exploited.

Introduction

This compound is a di-halogenated phenol with the chemical formula C₆H₄BrIO.[2][3] Its structure, featuring both a bromine and an iodine atom on the phenolic ring, offers versatile handles for various synthetic strategies, including regioselective cross-coupling reactions.[1] The purity of this reagent is critical to ensure the success and reproducibility of subsequent reactions. This guide outlines two primary methods for its purification: recrystallization and flash column chromatography.

Data Presentation

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for guiding the selection of appropriate purification techniques and solvents.

PropertyValueReference
Molecular Formula C₆H₄BrIO[3]
Molecular Weight 298.90 g/mol [3]
Appearance White to light yellow or light orange powder/crystal
Melting Point 72.0 to 76.0 °C
Solubility Expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone. Limited solubility in water.[4]
CAS Number 207115-22-8[3]

Potential Impurities

Understanding the potential impurities is crucial for devising an effective purification strategy. The synthesis of this compound often involves the diazotization of 2-amino-4-bromophenol, which is itself prepared from the reduction of 2-nitro-4-bromophenol.[5] Therefore, common impurities may include:

  • Unreacted starting materials: 2-amino-4-bromophenol, 4-bromophenol.

  • Intermediates: 2-nitro-4-bromophenol.

  • Isomeric byproducts: Other iodinated or brominated phenols if the halogenation steps are not completely regioselective.

  • Dehalogenated byproducts.

Experimental Protocols

Two primary methods for the purification of this compound are detailed below. The choice of method will depend on the level of impurities and the desired final purity.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds, assuming a suitable solvent can be identified. Based on the solubility profile of similar halogenated phenols, a mixed solvent system is recommended.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solvent gently to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling and Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a more powerful technique for separating the desired product from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column for chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis: Before running the column, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.25-0.35.[6]

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the determined hexane/ethyl acetate mixture. A gradient elution, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (increasing ethyl acetate content), can be effective for separating impurities.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Purification Workflow for this compound cluster_prep Sample Preparation cluster_purification Purification Method cluster_recrystallization Recrystallization Steps cluster_column Column Chromatography Steps cluster_analysis Final Product Analysis crude_product Crude this compound dissolution Dissolve in appropriate solvent crude_product->dissolution recrystallization Recrystallization dissolution->recrystallization Primary Method column_chrom Flash Column Chromatography dissolution->column_chrom Secondary/Alternative Method hot_filtration Hot Filtration (optional) recrystallization->hot_filtration elution Elution with Solvent Gradient column_chrom->elution cooling Cooling & Crystallization hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with cold solvent vacuum_filtration->washing drying_recryst Drying washing->drying_recryst pure_product Purified this compound drying_recryst->pure_product fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation evaporation->pure_product purity_analysis Purity Analysis (e.g., NMR, GC-MS, Melting Point) pure_product->purity_analysis

Caption: A flowchart outlining the key steps in the purification of this compound.

References

Application Note: HPLC Analysis for Purity Determination of 4-Bromo-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Principle and Introduction

4-Bromo-2-iodophenol is a halogenated phenolic compound used as a building block in organic synthesis.[1] Ensuring its purity is critical for the reliability of subsequent reactions and the quality of final products in research and drug development.[2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of this compound.

The method is based on reverse-phase chromatography (RPC), where the separation relies on the partitioning of the analyte and its potential impurities between a nonpolar stationary phase (C18) and a polar mobile phase.[3] Components are separated based on their hydrophobicity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times.[3] A gradient elution is employed to ensure the effective separation of impurities with a wide range of polarities. Detection is performed using a UV detector, as aromatic compounds like phenols absorb light in the UV spectrum.[4]

2.0 Materials and Methods

2.1 Apparatus

  • HPLC system equipped with a gradient pump, autosampler, column compartment, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringes and 0.45 µm syringe filters.[5]

2.2 Reagents and Materials

  • This compound reference standard (>98% purity).[6]

  • Acetonitrile (HPLC grade).[5]

  • Water (HPLC or Milli-Q grade).[5]

  • Formic acid (reagent grade, ~99%).[5]

  • Methanol (HPLC grade, for sample dissolution).

2.3 Chromatographic Conditions The HPLC parameters are summarized in the table below. These conditions are adapted from methods used for structurally similar halogenated phenols.[5][7]

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 40% B2-15 min: 40% to 95% B15-20 min: 95% B20.1-25 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 25 minutes

3.0 Experimental Protocol

3.1 Standard Solution Preparation (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]

3.2 Sample Solution Preparation (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample to be tested.

  • Transfer the sample to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]

3.3 HPLC Analysis Sequence

  • Set up the HPLC system according to the conditions in Section 2.3.

  • Equilibrate the column with the initial mobile phase composition (60% A: 40% B) for at least 20 minutes or until a stable baseline is achieved.[4]

  • Perform a blank injection (methanol) to ensure the system is clean.

  • Inject the standard solution six times to perform the system suitability test.

  • Inject the sample solution.

3.4 System Suitability Testing (SST) Before sample analysis, system suitability must be confirmed by injecting the reference standard solution. The results must meet the acceptance criteria outlined below.[7]

ParameterAcceptance Criteria (for Reference Standard)
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
Repeatability (RSD%) ≤ 2.0% for peak area (n=6 injections)

4.0 Data Analysis and Results

4.1 Identification The principal peak in the sample chromatogram should correspond to the retention time of the this compound peak in the reference standard chromatogram.

4.2 Purity Calculation The purity of the sample is determined by the area percent method. This calculation assumes that all impurities have a similar UV response at 280 nm.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

4.3 Data Presentation: Example Purity Analysis The following table shows a hypothetical result for a sample analysis.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.5115600.07Impurity A
29.88225485099.81This compound
312.1526300.12Impurity B
Total - 2259040 100.00 -

5.0 Experimental Workflow Visualization

The logical flow of the purity analysis protocol, from preparation to final reporting, is illustrated below.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage start Start weigh Weigh Sample & Reference Standard start->weigh dissolve Dissolve in Methanol (0.1 mg/mL) weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (%) via Area Percent Method integrate->calculate report Generate Final Report calculate->report end End report->end

Caption: Workflow for HPLC purity analysis of this compound.

The described reverse-phase HPLC method is selective, straightforward, and suitable for the routine purity assessment of this compound. The gradient elution allows for the separation of the main component from potential process-related impurities or degradation products. The method's performance should be confirmed through full validation in accordance with ICH guidelines before its implementation in a regulated environment.

References

Application Note: High-Resolution GC-MS Protocol for the Identification of 4-Bromo-2-iodophenol and Its Synthetic Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the sensitive and selective identification of 4-Bromo-2-iodophenol and its potential process-related impurities. The synthesis of specialized halogenated phenols can often result in a mixture of structurally similar byproducts, including residual starting materials, isomers, and degradation products. This protocol outlines a robust method involving silylation derivatization to enhance analyte volatility and chromatographic peak shape, followed by GC-MS analysis for confident identification based on retention time and mass spectral data. This method is crucial for quality control in pharmaceutical and fine chemical synthesis.

Introduction

This compound is a key building block in the synthesis of various high-value organic molecules, including pharmaceuticals and materials for organic electronics.[1][2][3] The purity of this reagent is critical, as the presence of byproducts can lead to undesired side reactions and impact the quality and efficacy of the final product. Common impurities that may arise during the synthesis, which often involves the iodination of 4-bromophenol, include unreacted starting materials, over-iodinated species, and products of dehalogenation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[4][5] For polar analytes like phenols, derivatization is often employed to improve their chromatographic behavior by reducing peak tailing and enhancing thermal stability. This protocol details a silylation-based GC-MS method for the comprehensive analysis of this compound and its likely byproducts.

Experimental Protocol

This section details the necessary reagents, sample preparation including derivatization, and the instrumental parameters for the GC-MS analysis.

Materials and Reagents
  • This compound standard (Purity >98%)

  • Potential Byproduct Standards:

    • Phenol

    • 4-Bromophenol

    • 2-Iodophenol

    • 2,4-Diiodophenol

    • 2,6-Diiodophenol

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware

Sample Preparation and Derivatization
  • Standard and Sample Solution Preparation:

    • Prepare individual stock solutions of this compound and each potential byproduct in dichloromethane at a concentration of 1 mg/mL.

    • Create a mixed standard solution by combining appropriate volumes of the individual stock solutions to achieve a final concentration of 50 µg/mL for each analyte.

    • For unknown samples, dissolve an accurately weighed amount in dichloromethane to obtain an approximate concentration of 1 mg/mL.

  • Derivatization (Silylation):

    • Transfer 100 µL of the sample or mixed standard solution into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS to the dried residue.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 6890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Column: HP-5MS (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-550.

Data Presentation

The following table summarizes the expected retention times and key mass spectral fragments for the trimethylsilyl (TMS) derivatives of this compound and its potential byproducts under the specified GC-MS conditions. The elution order is predicted based on the general principle that retention time increases with molecular weight and the degree of halogenation for structurally similar compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Spectral Fragments (m/z) of TMS Derivative
PhenolC₆H₆O94.11~ 5-7166 (M+) , 151, 73
4-BromophenolC₆H₅BrO173.01~ 8-10244/246 (M+) , 229/231, 73
2-IodophenolC₆H₅IO220.01~ 9-11292 (M+) , 277, 73
This compoundC₆H₄BrIO298.90~ 12-14370/372 (M+) , 355/357, 73
2,4-DiiodophenolC₆H₄I₂O345.90~ 14-16418 (M+) , 403, 73
2,6-DiiodophenolC₆H₄I₂O345.90~ 14-16418 (M+) , 403, 73

Note: Retention times are estimates and may vary depending on the specific instrument and column conditions. The M+ peaks for bromine-containing compounds will show a characteristic isotopic pattern with a ratio of approximately 1:1 for the ⁷⁹Br and ⁸¹Br isotopes.

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample/Standard Preparation (1 mg/mL in DCM) derivatization Silylation Derivatization (100 µL sample + 100 µL BSTFA, 70°C, 30 min) sample_prep->derivatization gc_injection GC Injection (1 µL, Splitless) derivatization->gc_injection gc_separation Chromatographic Separation (HP-5MS Column) gc_injection->gc_separation ms_detection Mass Spectrometry (EI, 70 eV, Scan m/z 50-550) gc_separation->ms_detection data_analysis Data Analysis (Retention Time & Mass Spectrum) ms_detection->data_analysis identification Byproduct Identification data_analysis->identification

Caption: GC-MS workflow for byproduct identification.

Signaling Pathway (Logical Relationship)

logical_relationship start 4-Bromophenol (Starting Material) reaction Iodination Reaction start->reaction product This compound (Target Product) reaction->product byproduct1 Unreacted 4-Bromophenol reaction->byproduct1 Incomplete Reaction byproduct2 Di-iodinated Phenols (Over-reaction) reaction->byproduct2 byproduct3 Phenol (Dehalogenation) product->byproduct3 Degradation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-2-iodophenol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low Yield and Incomplete Conversion

Q1: My reaction is showing a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors related to reagents, reaction conditions, or workup procedures. Here is a systematic approach to troubleshoot this issue:

  • Reagent Quality:

    • Starting Material Purity: Ensure the 4-bromophenol is pure and free from contaminants.

    • Iodinating Agent Activity: Use a fresh, high-quality source of your iodinating agent (e.g., N-iodosuccinimide or molecular iodine). The quality of iodine monochloride, if used, is also crucial.[1]

    • Oxidizing Agent (for I₂): If using molecular iodine, the oxidizing agent (e.g., hydrogen peroxide) is critical for the reaction to proceed.[2][3] Ensure it is active and added in the correct stoichiometry.

  • Reaction Conditions:

    • Temperature Control: For electrophilic iodinations, especially with highly activated substrates like phenols, running the reaction at a lower temperature can sometimes improve selectivity and reduce side reactions.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][5] Insufficient reaction time will lead to incomplete conversion, while excessively long times can promote byproduct formation.

    • Stoichiometry: Carefully control the molar ratio of the iodinating agent to the 4-bromophenol. Using a slight excess (1.0-1.2 equivalents) of the iodinating agent is common.[1][5]

  • Workup and Purification:

    • Quenching: Ensure that excess iodine is completely quenched with a sodium thiosulfate solution before extraction.[4]

    • Extraction: Use an appropriate solvent for extraction, such as ethyl acetate, to ensure all the product is recovered from the aqueous phase.[5]

    • Purification: Yield loss can occur during purification. Optimize your column chromatography or recrystallization procedure to minimize such losses.

Impurity and Side Product Formation

Q2: I am observing significant impurities in my crude product. What are the common side products and how can I minimize their formation?

A2: The primary challenge in the synthesis of this compound is controlling regioselectivity and preventing the formation of other iodinated species.

  • Common Impurities:

    • Unreacted Starting Material: 4-bromophenol may remain if the reaction does not go to completion.

    • Regioisomers: While the para position is blocked, iodination can potentially occur at the other ortho position, although this is generally less favored.

    • Di-iodinated Products: Over-iodination can lead to the formation of 4-bromo-2,6-diiodophenol.[6]

    • Dehalogenated Byproducts: Loss of bromine or iodine can occur under certain conditions.

  • Strategies to Minimize Impurities:

    • Control Stoichiometry: To avoid di-iodination, carefully control the amount of the iodinating agent used. A 1:1 molar ratio or a slight excess is recommended.[1]

    • Reaction Temperature: Lowering the reaction temperature can enhance selectivity for the desired mono-iodinated product.[1]

    • Solvent Choice: The choice of solvent can influence the reactivity of the iodinating species. Experimenting with different solvents may help to moderate the reaction and improve selectivity.[1]

Purification Challenges

Q3: I am having difficulty purifying the final product. What are the best practices for purifying this compound?

A3: Purification of halogenated phenols can be challenging due to similar polarities of the desired product and impurities.

  • Flash Column Chromatography: This is a common and effective method for purification.

    • Solvent System: An ethyl acetate/hexanes system is a good starting point. If separation is poor, consider using toluene as a component in the eluent, as it can help separate aromatic compounds through π-π stacking interactions.

    • Silica Gel: Phenolic compounds can sometimes streak on acidic silica gel. This can be mitigated by using deactivated silica gel or adding a small amount of a polar solvent to the eluent.

  • Recrystallization: This can be an effective method for obtaining a highly pure crystalline product.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethyl acetate and hexanes is often a good choice.[5]

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[5] High levels of impurities can inhibit crystallization, so a preliminary purification by passing the crude product through a short plug of silica gel might be beneficial.

Comparison of Synthetic Methods

Method Reagents General Conditions Advantages Potential Disadvantages
Ortho-iodination 4-bromophenol, I₂, H₂O₂Mild conditions, often at room temperature.[4]High regioselectivity, use of readily available and inexpensive reagents.[4]Requires careful control of stoichiometry to avoid over-iodination.
Ortho-iodination 4-bromophenol, N-Iodosuccinimide (NIS)Anhydrous conditions, often in a solvent like acetonitrile at room temperature.[5]Generally clean reactions with good yields.[7][8]NIS is more expensive than I₂.
Sandmeyer Reaction 2-amino-4-bromophenol, NaNO₂, KIDiazotization at low temperatures (0-5 °C) followed by displacement with iodide.[9]Useful for specific regiochemistry that may not be achievable by direct halogenation.[9]Can have lower yields and generate byproducts if the diazonium salt is not stable.[10]

Experimental Protocols

Protocol 1: Ortho-iodination of 4-Bromophenol using I₂ and H₂O₂

This protocol is based on established methods for the ortho-iodination of phenols.[4]

  • Dissolution: Dissolve 4-bromophenol (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Iodine: Add molecular iodine (I₂) (1.1 equivalents) to the solution and stir until it is fully dissolved.

  • Initiation: Cool the mixture in an ice bath and add hydrogen peroxide (30% aqueous solution, 2-3 equivalents) dropwise while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the dark color of the iodine disappears.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization

This is a general procedure for the recrystallization of the crude product.[5]

  • Solvent Selection: Choose a solvent or solvent system in which the crude this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., a mixture of ethyl acetate and hexanes).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualized Workflows and Logic

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve 4-bromophenol and I₂ B Add H₂O₂ dropwise at 0°C A->B C Monitor reaction by TLC B->C D Quench with Na₂S₂O₃ C->D Reaction complete E Extract with organic solvent D->E F Wash and dry organic layer E->F G Concentrate crude product F->G H Purify by column chromatography or recrystallization G->H I Characterize final product H->I

Caption: General experimental workflow for the synthesis of this compound.

G cluster_reagents Reagent Check cluster_conditions Condition Optimization cluster_workup Workup & Purification Review A Low Yield Observed B Purity of 4-bromophenol? A->B E Is temperature optimal? A->E H Complete quenching of I₂? A->H C Activity of iodinating agent? B->C D Effectiveness of oxidizing agent? C->D F Is reaction time sufficient? E->F G Is stoichiometry correct? F->G I Efficient extraction? H->I J Minimal loss during purification? I->J

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Regioselective Halogenation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective halogenation of phenols. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in phenol halogenation so challenging?

A1: The hydroxyl (-OH) group of a phenol is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution.[1][2] This high reactivity makes phenols susceptible to several challenges:

  • Polyhalogenation: The newly halogenated phenol is often still reactive enough to undergo further halogenation, leading to di- or tri-substituted products. This is especially common with highly reactive reagents like bromine water, which can lead to the formation of 2,4,6-tribromophenol as a white precipitate.[3][4]

  • Mixtures of Isomers: Due to the strong directing effect of the hydroxyl group, reactions often yield a mixture of ortho and para isomers, which can be difficult to separate.[5] The para isomer is often favored due to reduced steric hindrance, but achieving high selectivity for one over the other requires careful control of reaction conditions.[6]

  • Harsh Reagents: Traditional methods may require strong Lewis acids or highly reactive halogen sources that are not compatible with sensitive functional groups on complex molecules.[7]

Q2: What is the effect of the solvent on the outcome of the reaction?

A2: The choice of solvent has a profound impact on both the rate and selectivity of phenol halogenation.[8]

  • Polar Solvents (e.g., Water): In polar solvents, the phenol can ionize to form a phenoxide ion.[4] This ion is even more strongly activated towards electrophilic attack, dramatically increasing the reaction rate and often leading to polyhalogenation.[4][7][8]

  • Nonpolar Solvents (e.g., CS₂, CHCl₃, CCl₄): In nonpolar solvents, the ionization of phenol is suppressed. The reaction is slower and more controllable, typically yielding monohalogenated products.[3][4][9] These conditions often favor the formation of the para isomer.[6]

Q3: When should I use N-Halosuccinimides (NBS, NCS, NIS) instead of elemental halogens (Br₂, Cl₂)?

A3: N-Halosuccinimides (NXS) are milder and more selective halogenating agents compared to their elemental counterparts.[10] They are particularly useful when:

  • Monohalogenation is desired: NXS reagents reduce the risk of over-halogenation.[11]

  • The substrate is sensitive: They are compatible with a wider range of functional groups.[12][13]

  • Improved handling is needed: NXS reagents are solids and are often safer and easier to handle than gaseous chlorine or volatile and corrosive bromine.[14]

Troubleshooting Guides

Problem 1: Low or No Yield of Halogenated Product

Potential Cause Troubleshooting Solution
Insufficiently Reactive Halogenating Agent For less reactive phenols (e.g., those with electron-withdrawing groups), a stronger electrophile may be needed. Consider using a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) with your halogen source.[7] For iodination, which is inherently difficult, use of an oxidizing agent like nitric acid or a more reactive source like ICl or N-iodosuccinimide (NIS) is often necessary.[7][15]
Decomposition of Substrate Phenols are susceptible to oxidation, which can lead to the formation of colored quinones and tarry byproducts.[1][2] Ensure the reaction is run under an inert atmosphere (N₂ or Ar) and at the recommended temperature. Using milder reagents like N-halosuccinimides can also prevent degradation.
Poor Solubility If the phenol or reagent is not fully dissolved, the reaction rate will be slow. Choose a solvent in which all components are soluble. For some NXS reactions, solvents like methanol or acetonitrile are effective.[16]

Problem 2: Poor Regioselectivity (Mixture of Ortho and Para Isomers)

Potential Cause Troubleshooting Solution
Inherent Electronic Effects The -OH group naturally directs to both ortho and para positions. To favor the para product, which is often sterically less hindered, use nonpolar solvents and run the reaction at a low temperature (< 5 °C).[6][15]
Lack of Steric Direction To favor the ortho product, steric hindrance can be used to your advantage. Catalytic systems involving bulky amines (like 2,2,6,6-tetramethylpiperidine, TMP) or Lewis bases that can hydrogen-bond with the phenolic proton can direct the halogenating agent to the ortho position.[5][17] Increasing the reaction temperature in some catalytic systems has also been shown to increase ortho selectivity.[17]
Incorrect Catalyst System Different catalysts can steer the reaction towards a specific isomer. For ortho-chlorination, catalysts like certain secondary amines or bis-thiourea derivatives have proven effective.[17][18] For para-selective reactions, some Lewis acid catalysts like Fe(NTf₂)₃ with I₂ have shown high selectivity.[11][12]

Problem 3: Significant Polyhalogenation (Di- or Tri-substitution)

Potential Cause Troubleshooting Solution
Highly Activating Substrate/Reagent The product is more activated than the starting material. Use a milder halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of Br₂ or Cl₂.[1]
Incorrect Stoichiometry Ensure you are using only one equivalent of the halogenating agent. A slight excess of the phenol substrate can sometimes help consume the halogenating agent before it can react a second time with the product.[19]
Use of Polar, Protic Solvents As mentioned in the FAQ, polar solvents like water or alcohols can dramatically increase the rate of reaction and lead to poly-substitution. Switch to a nonpolar solvent like carbon disulfide (CS₂) or chloroform (CHCl₃) and run the reaction at low temperatures.[3][9]

Data & Selectivity Comparison

The choice of reagent and conditions is critical for achieving the desired regioselectivity. The following table summarizes outcomes for the bromination of phenol under different conditions.

Table 1: Regioselectivity in the Bromination of Phenol

Halogenating AgentSolventTemperatureMajor Product(s)Reference
Br₂ (excess)H₂ORoom Temp2,4,6-Tribromophenol[3][4]
Br₂ (1 equiv.)CS₂ or CCl₄< 5 °CMixture of o- and p-bromophenol (para is major)[9][15]
NBS (1 equiv.)MethanolRoom Tempo-Bromophenol (with p-TsOH catalyst for p-substituted phenols)[16][20]

Key Experimental Protocols

Protocol 1: General Procedure for Para-Selective Monobromination of Phenol

This protocol is adapted for controlled monobromination, favoring the para-isomer.

  • Preparation: Dissolve phenol (1.0 eq) in a nonpolar solvent such as carbon disulfide (CS₂) or chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0-5 °C using an ice bath.[6]

  • Reagent Addition: In a separate flask, dissolve bromine (1.0 eq) in a small amount of the same solvent. Add the bromine solution dropwise to the stirred phenol solution over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to separate the para (major) and ortho (minor) isomers.

Protocol 2: Ortho-Selective Monobromination of a Para-Substituted Phenol

This method uses N-Bromosuccinimide (NBS) and an acid catalyst in methanol to achieve high ortho-selectivity.[16][20]

  • Preparation: To a solution of the para-substituted phenol (e.g., p-cresol) (1.0 eq) in ACS-grade methanol, add p-toluenesulfonic acid (p-TsOH) (0.1 eq).[16]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically very fast and can be complete in as little as 15-20 minutes.[16][20] Monitor the reaction by TLC.

  • Workup: Upon completion, remove the methanol under reduced pressure.

  • Purification: Redissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining acid and succinimide. Dry the organic layer, concentrate, and purify the product by column chromatography.

Visual Guides

Below are diagrams illustrating key workflows and decision-making processes in phenol halogenation.

G General Workflow for Phenol Halogenation sub Substrate Preparation (Phenol + Solvent) reagent Reagent Addition (Halogen Source +/- Catalyst) sub->reagent Control Temperature reaction Reaction Monitoring (TLC, GC/MS) reagent->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup Upon Completion purify Purification (Column Chromatography) workup->purify char Product Characterization (NMR, MS) purify->char

Caption: A typical experimental workflow for regioselective phenol halogenation.

G Troubleshooting Regioselectivity start Poor Regioselectivity (o/p Mixture) q1 Is Ortho-product desired? start->q1 ortho_sol Use Bulky Catalyst (e.g., TMP) or H-Bonding Catalyst q1->ortho_sol Yes para_sol Use Nonpolar Solvent (CS2) Run at Low Temperature q1->para_sol No (Para is Goal)

Caption: A decision tree for troubleshooting ortho/para selectivity issues.

References

Technical Support Center: Synthesis of 4-Bromo-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-iodophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and regioselective method for synthesizing this compound is through the electrophilic iodination of 4-bromophenol.[1] The hydroxyl group of the phenol is a strong activating group that directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by a bromine atom, iodination occurs selectively at the ortho position (C2).[1]

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The principal side reaction is the formation of di-iodinated byproducts, primarily 4-Bromo-2,6-diiodophenol. This occurs because the hydroxyl group strongly activates the aromatic ring, making it susceptible to further electrophilic substitution.[2] Controlling the stoichiometry of the iodinating agent is crucial to minimize this over-reaction.

Q3: Which iodinating agents are recommended for this synthesis?

A3: Two common and effective methods for the ortho-iodination of 4-bromophenol are:

  • N-Iodosuccinimide (NIS): A mild and effective reagent for iodinating electron-rich aromatic compounds like phenols.[1][3] The reaction can be catalyzed by a Brønsted or Lewis acid.[3]

  • Molecular Iodine (I₂) with an Oxidizing Agent: A combination of molecular iodine with an oxidizing agent such as hydrogen peroxide (H₂O₂) generates a more electrophilic iodine species in situ, allowing the reaction to proceed under mild conditions.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material (4-bromophenol), you can observe the consumption of the starting material and the formation of the product. The spots can be visualized under a UV lamp.

Q5: What are the best methods for purifying the crude this compound?

A5: The most common purification techniques for the crude product are:

  • Recrystallization: This is a powerful technique for purifying solid products. Suitable solvents include mixtures of ethyl acetate and hexanes.[1]

  • Flash Column Chromatography: This method is effective for separating the desired product from unreacted starting material and di-iodinated byproducts. A common eluent system is a gradient of ethyl acetate in hexanes.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield of the desired product can be attributed to several factors, from incomplete reaction to product loss during workup.

Potential Cause Recommended Solution Expected Outcome
Incomplete Reaction Extend the reaction time and continue to monitor by TLC until the starting material is consumed. Ensure the reaction temperature is appropriate for the chosen method.Increased conversion of starting material to product.
Insufficiently Reactive Iodinating Species If using I₂/H₂O₂, ensure the H₂O₂ is fresh and at the correct concentration. If using NIS, consider adding a catalytic amount of a mild acid like trifluoroacetic acid to enhance reactivity.[5]Faster and more complete iodination.
Product Loss During Extraction Ensure the aqueous layer is extracted multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate to maximize recovery.Minimized loss of product in the aqueous phase.
Decomposition on Silica Gel Phenols can sometimes streak or decompose on acidic silica gel. Neutralize the silica gel by adding 1-3% triethylamine to the eluent system.Improved recovery and purity from column chromatography.
Issue 2: High Levels of 4-Bromo-2,6-diiodophenol Byproduct

The formation of the di-iodinated byproduct is the most common side reaction. Careful control of reaction parameters is key to minimizing its formation.

Parameter Recommendation Rationale
Stoichiometry of Iodinating Agent Use a slight excess (1.05-1.1 equivalents) of the iodinating agent (NIS or I₂). Avoid using a large excess.A large excess of the iodinating agent will significantly increase the rate of the second iodination, leading to more di-iodinated product.
Reaction Temperature Maintain a low to moderate reaction temperature (e.g., 0°C to room temperature). Avoid excessive heating.The activation energy for the second iodination is likely higher. Lower temperatures favor the mono-iodinated product (kinetic control).
Addition of Iodinating Agent Add the iodinating agent portion-wise or as a solution via a dropping funnel over a period of time.This keeps the instantaneous concentration of the electrophile low, reducing the likelihood of a second iodination on the product molecule.
Reaction Time Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.Prolonged reaction times, even with controlled stoichiometry, can lead to the slow formation of the di-iodinated byproduct.

Experimental Protocols

Method A: Iodination using N-Iodosuccinimide (NIS)

This protocol is based on established methods for the halogenation of phenols.[1]

Materials:

  • 4-Bromophenol

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile

  • 1 M Hydrochloric acid

  • 10% (w/v) Sodium thiosulfate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in anhydrous acetonitrile.

  • Add N-iodosuccinimide (1.1 equivalents) to the solution in portions at room temperature while stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volume of acetonitrile).

  • Wash the combined organic layers with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography.

Method B: Iodination using Iodine and Hydrogen Peroxide

This protocol is adapted from methods for the selective iodination of phenols in an aqueous medium.[4]

Materials:

  • 4-Bromophenol

  • Iodine (I₂)

  • 30% (m/v) Hydrogen peroxide (H₂O₂)

  • Distilled water

  • 10% (w/v) Sodium thiosulfate solution

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-bromophenol (1 equivalent) in distilled water, add iodine (1.1 equivalents).

  • Slowly add hydrogen peroxide (2.2 equivalents of a 30% aqueous solution) dropwise to the stirring mixture.

  • Stir the mixture at room temperature for 24 hours, monitoring by TLC.

  • After completion, add a 10% (m/v) sodium thiosulfate aqueous solution until the iodine color disappears.

  • Extract the mixture with dichloromethane or ethyl acetate (3x).

  • Combine the organic phases and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction Pathway and Side Reaction

Reaction_Pathway 4-Bromophenol 4-Bromophenol This compound This compound (Desired Product) 4-Bromophenol->this compound Electrophilic Aromatic Substitution Iodinating_Agent Iodinating Agent (e.g., NIS or I+/H2O2) Iodinating_Agent->4-Bromophenol Iodinating_Agent->this compound Side_Product 4-Bromo-2,6-diiodophenol (Side Product) This compound->Side_Product Further Iodination (Excess Reagent)

Caption: Main reaction pathway and potential side reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_TLC Check TLC for Starting Material Start->Check_TLC SM_Present Starting Material Still Present? Check_TLC->SM_Present Extend_Time Extend Reaction Time & Monitor SM_Present->Extend_Time Yes Check_Workup Review Workup Procedure SM_Present->Check_Workup No Check_Reagents Check Reagent Activity Extend_Time->Check_Reagents End Yield Improved Check_Reagents->End Check_Purification Review Purification Procedure Check_Workup->Check_Purification Check_Purification->End

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Workflow for Synthesis using NIS

NIS_Workflow Start Dissolve 4-Bromophenol in Acetonitrile Add_NIS Add NIS in Portions Start->Add_NIS Monitor Monitor by TLC Add_NIS->Monitor Quench Quench with HCl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Na2S2O3 and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Recrystallization or Chromatography Dry->Purify

Caption: Step-by-step workflow for the NIS synthesis method.

References

Technical Support Center: Optimizing Suzuki Coupling of 4-Bromo-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-iodophenol.

Frequently Asked Questions (FAQs)

Q1: Why is there a difference in reactivity between the iodine and bromine substituents on the phenol ring? A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in the oxidative addition step of the palladium-catalyzed catalytic cycle.[1][2] This is attributed to the lower bond dissociation energy of the C-I bond, which allows for selective activation and coupling at the iodine position under milder conditions.[2]

Q2: What is a typical starting catalyst loading for this type of reaction? A2: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point.[3] However, depending on the reactivity of the coupling partners and the desired selectivity, this can be optimized. High catalyst concentrations can sometimes increase the rate of side reactions like homocoupling.[3]

Q3: What are the most common side reactions to watch for? A3: The most common side reactions include homocoupling of the boronic acid, protodeboronation (where the boronic acid is replaced by a hydrogen atom), and dehalogenation of the starting material.[4][5][6] Additionally, poor control of reaction conditions can lead to a loss of selectivity, resulting in coupling at the C-Br position or double coupling.[2]

Q4: Can I perform a second coupling at the bromine position? A4: Yes, a stepwise approach is common. After the initial selective coupling at the more reactive iodine position under milder conditions, the resulting 4-bromo-2-arylphenol can undergo a second coupling reaction at the bromine position, typically under more forcing conditions such as higher temperatures or a more active catalyst system.[2]

Q5: How critical is the purity of reagents and the reaction atmosphere? A5: It is extremely critical. The presence of oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of boronic acids.[3][4] Using anhydrous, degassed solvents and maintaining an inert atmosphere (argon or nitrogen) throughout the experiment is essential for achieving high yields and reproducibility.[2][7]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Mono-Substituted Product

This is a common issue often pointing to problems with the catalyst, reagents, or reaction conditions.

Root Cause Analysis:

  • Inactive Catalyst: The palladium precatalyst (e.g., Pd(OAc)₂) may not be efficiently reduced to the active Pd(0) state, or the active catalyst may have decomposed.[4][8] Phosphine ligands are also susceptible to oxidation.[5]

  • Low Reactivity: The reaction temperature may be too low to overcome the activation energy, especially if the coupling partners are sterically hindered or electronically deactivated.[3]

  • Reagent Quality: The boronic acid may have degraded (protodeboronation), or impurities in the starting materials or solvents could be inhibiting the catalyst.[2][5]

  • Inappropriate Base/Solvent: The chosen base may not be strong or soluble enough to activate the boronic acid for transmetalation, or the solvent system may not adequately solubilize all components.[4][9]

Troubleshooting Workflow

start Low / No Yield check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Pure, Degassed Solvents? - Anhydrous Base? start->check_reagents check_catalyst 2. Assess Catalyst System - Fresh Catalyst & Ligand? - Appropriate Ligand? start->check_catalyst check_conditions 3. Review Reaction Conditions - Fully Inert Atmosphere? - Correct Temperature? start->check_conditions solution_reagents Action: - Use fresh, high-purity reagents. - Consider more stable boronic esters (pinacol, MIDA). [2] check_reagents->solution_reagents Degradation Suspected solution_catalyst Action: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos). [1, 3] - Increase catalyst loading (e.g., to 5 mol%). [11] check_catalyst->solution_catalyst Inactivity Suspected solution_conditions Action: - Thoroughly degas system. - Incrementally increase temperature (e.g., in 10 °C steps). [3] check_conditions->solution_conditions Suboptimal Setup success Yield Improved solution_reagents->success solution_catalyst->success solution_conditions->success

Caption: A workflow diagram for troubleshooting low reaction yields.

Issue 2: Poor Regioselectivity (Coupling at Bromine or Di-Coupling)

While the C-I bond is more reactive, suboptimal conditions can lead to the loss of selectivity.

Root Cause Analysis:

  • Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can provide enough energy to overcome the activation barrier for oxidative addition at the C-Br bond.[2]

  • Overly Active Catalyst System: A highly active catalyst/ligand combination might be reactive enough to engage the C-Br bond even under moderate conditions.

  • Stoichiometry: Using a large excess of the boronic acid and extended reaction times can drive the reaction towards di-substitution.

Troubleshooting Steps & Parameter Adjustments

ParameterStandard Condition (for C-I Selectivity)Adjustment for Improved SelectivityRationale
Temperature 80-90 °C[1]Lower temperature (e.g., Room Temp to 60 °C)Minimizes reactivity at the less reactive C-Br bond.[3]
Catalyst Loading 1-2 mol%Reduce catalyst loading (e.g., to 0.5-1 mol%)High catalyst concentration can promote side reactions.[3]
Ligand Choice PPh₃, dppf[1][10]Use a less reactive ligand if C-Br coupling occursA highly active ligand may reduce the selectivity window.
Base K₂CO₃, K₃PO₄[1][3]Use a weaker base (e.g., NaHCO₃)A very strong base can sometimes accelerate slower pathways.
Reaction Time 12-24 hours[1]Monitor reaction closely and stop upon consumption of starting materialPrevents the slower second coupling from occurring.[2]
Issue 3: Significant Homocoupling of Boronic Acid

This side reaction consumes the coupling partner and complicates purification.

Root Cause Analysis:

  • Presence of Oxygen: Oxygen in the reaction mixture is a primary cause of homocoupling.[3][4]

  • Inefficient Precatalyst Reduction: If a Pd(II) precatalyst is not fully reduced to Pd(0), the remaining Pd(II) species can promote homocoupling.[4]

  • High Temperature/Catalyst Load: Forcing conditions can increase the rate of this side reaction.[3]

Troubleshooting Steps:

  • Ensure Thorough Degassing: Degas the solvent and the reaction mixture (e.g., by sparging with argon for 10-15 minutes) before adding the catalyst.[11]

  • Use a Pd(0) Source: Consider using a Pd(0) catalyst source like Pd(PPh₃)₄ to bypass the in-situ reduction step.[4]

  • Optimize Conditions: Reduce the reaction temperature or catalyst loading to find a balance that favors cross-coupling over homocoupling.[3]

Experimental Protocols

Protocol: Selective Suzuki Coupling at the Iodine Position

This protocol is a starting point and should be optimized for specific boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

  • Potassium Carbonate [K₂CO₃] (3.0 mmol, 3.0 equiv), dried[1]

  • 1,4-Dioxane (8 mL), anhydrous and degassed

  • Water (2 mL), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[12]

  • Under a positive pressure of argon, add Pd(OAc)₂ and PPh₃.

  • Add the degassed 1,4-dioxane and water via syringe.[1]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-bromo-2-arylphenol.[1]

Visualizations

Suzuki-Miyaura Catalytic Cycle for this compound

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Selective at C-I) pd0->oxidative_addition pd_intermediate Ar-Pd(II)(I)-L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_intermediate2 Ar-Pd(II)-Ar'-L₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product Coupled Product (Ar-Ar') reductive_elimination->product reactants Reactants: This compound (Ar-I) + Ar'B(OH)₂ + Base reactants->oxidative_addition reactants->transmetalation

Caption: The catalytic cycle for selective Suzuki coupling at the C-I bond.

References

troubleshooting poor solubility of 4-Bromo-2-iodophenol in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromo-2-iodophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this versatile reagent in organic synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a dihalogenated phenol, and its solubility is influenced by the polar hydroxyl group and the larger, nonpolar halogenated aromatic structure. Generally, it exhibits poor solubility in water and non-polar solvents like hexanes. It is expected to have good to moderate solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in polar protic solvents like ethanol and methanol.

Q2: I'm observing incomplete dissolution of this compound in my reaction solvent. What can I do?

A2: Poor solubility is a common issue with dihalogenated phenols. Here are several strategies to address this:

  • Solvent Selection: Switch to a more polar aprotic solvent like DMF or DMSO, which are known to be effective for dissolving a wide range of organic compounds.

  • Co-solvents: Employing a co-solvent system can be effective. For instance, in Suzuki reactions, a mixture of toluene/water or dioxane/water is standard.[1]

  • Heating: Gently warming the reaction mixture can significantly increase the solubility of this compound. However, be mindful of the thermal stability of your other reagents and the potential for side reactions at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and promote dissolution.

  • High-Temperature Ball Milling: For particularly challenging cases, especially in solid-state reactions, high-temperature ball milling has been shown to be effective for cross-coupling reactions of insoluble aryl halides.[2]

Q3: Which halogen on this compound is more reactive in cross-coupling reactions?

A3: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. This difference in reactivity allows for chemoselective functionalization at the iodine position.

Q4: Can I perform a double cross-coupling reaction on both the bromine and iodine positions?

A4: Yes, it is possible to achieve double coupling. This is typically performed in a stepwise manner. The more reactive iodine can be functionalized under milder conditions first. Subsequently, the resulting 4-bromo-substituted phenol can undergo a second coupling reaction at the bromine position under more forcing conditions, such as higher temperatures or a more active catalyst system.

Q5: What are common side reactions to watch out for when using this compound in coupling reactions?

A5: Besides incomplete reactions due to poor solubility, common side reactions include:

  • Homocoupling: The coupling of two molecules of this compound or the coupling partner.

  • Dehalogenation: The replacement of a halogen atom with a hydrogen atom.

  • Protodeborylation: In Suzuki reactions, the cleavage of the C-B bond of the boronic acid.

Troubleshooting Guides

Issue 1: Poor Solubility Leading to Low Reaction Conversion

If you are experiencing low or no product formation and suspect poor solubility of this compound is the culprit, follow this troubleshooting workflow:

G start Low Conversion & Suspected Poor Solubility solvent Is the solvent optimal? (e.g., DMF, Dioxane, THF) start->solvent heat Can the reaction temperature be safely increased? solvent->heat No end_success Reaction proceeds solvent->end_success Yes, resolved cosolvent Have you tried a co-solvent system? (e.g., Toluene/H2O) heat->cosolvent No heat->end_success Yes, resolved ptc Is a phase-transfer catalyst (PTC) applicable? (e.g., TBAB for biphasic reactions) cosolvent->ptc No cosolvent->end_success Yes, resolved sonication Have you tried sonication to aid dissolution? ptc->sonication No ptc->end_success Yes, resolved sonication->end_success Yes, resolved end_fail Consider alternative synthetic route sonication->end_fail No

Caption: Troubleshooting workflow for poor solubility of this compound.

Issue 2: Lack of Chemoselectivity in Cross-Coupling Reactions

When targeting selective functionalization at the iodine position, a lack of selectivity can lead to a mixture of products. This guide helps to optimize for the desired mono-substituted product.

G start Poor Chemoselectivity (Reaction at Br and I) temp Is the reaction temperature too high? start->temp catalyst Is the catalyst system too reactive? temp->catalyst No end_success Selectivity achieved temp->end_success Yes, resolved ligand Is the ligand choice appropriate for selective coupling? catalyst->ligand No catalyst->end_success Yes, resolved time Is the reaction time too long? ligand->time No ligand->end_success Yes, resolved time->end_success Yes, resolved end_fail Re-evaluate synthetic strategy time->end_fail No

Caption: Optimizing for chemoselective coupling at the iodine position.

Data Presentation

Estimated Solubility of this compound in Common Organic Solvents at 25 °C
SolventSolvent TypeEstimated Solubility ( g/100 mL)Rationale
WaterPolar Protic< 0.5The presence of two large halogen atoms significantly decreases water solubility compared to phenol.
EthanolPolar Protic20 - 40Good solubility is expected due to hydrogen bonding with the hydroxyl group.
Diethyl EtherPolar Aprotic15 - 30Good solubility is anticipated due to favorable dipole-dipole interactions.
AcetonePolar Aprotic30 - 50High solubility is expected due to the polar aprotic nature of acetone.
TolueneNonpolar5 - 15Limited to moderate solubility is expected due to the nonpolar nature of toluene.
Dimethylformamide (DMF)Polar Aprotic> 50Very high solubility is anticipated due to the strong polar aprotic nature of DMF.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the qualitative and semi-quantitative solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, THF, toluene)

  • Small test tubes or vials

  • Vortex mixer

  • Graduated pipettes or syringes

  • Analytical balance

Procedure:

  • Preparation: Add a precisely weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.

  • Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for 1-2 minutes.

  • Observation: Visually inspect the mixture to see if the solid has completely dissolved.

  • Incremental Solvent Addition: If the solid has not fully dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL), vortexing for 1-2 minutes after each addition.

  • Endpoint Determination: Continue this process until the solid is completely dissolved. Record the total volume of solvent added.

  • Calculation: Calculate the approximate solubility in g/100 mL.

Safety Precautions: Always handle this compound and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Technical Support Center: Purification of 4-Bromo-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Bromo-2-iodophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound and what impurities can I expect?

A1: The two primary synthetic routes to this compound determine the likely starting materials and potential impurities.

  • Route 1: Iodination of 4-bromophenol. This is a common and direct method where the para-position is blocked, directing iodination to the ortho position.[1][2]

    • Starting Material: 4-bromophenol.

    • Potential Impurities:

      • Unreacted 4-bromophenol.

      • Di-iodinated species (e.g., 4-bromo-2,6-diiodophenol), especially if excess iodinating agent is used.[3]

      • Other minor regioisomers, although this route is generally highly regioselective.[2]

  • Route 2: Bromination of 2-iodophenol. This method relies on the regioselective bromination of 2-iodophenol.[4]

    • Starting Material: 2-iodophenol.

    • Potential Impurities:

      • Unreacted 2-iodophenol.

      • Other brominated regioisomers (e.g., 6-bromo-2-iodophenol).

      • Di-brominated products.

Q2: How can I monitor the progress of my reaction and the purity of my fractions during purification?

A2: Thin-layer chromatography (TLC) is a highly effective technique for monitoring reaction progress and assessing the purity of column chromatography fractions. Given that this compound and its likely impurities are aromatic, they are typically UV-active and can be visualized under a UV lamp.[5] For enhanced visualization, staining with iodine can be effective for these types of compounds.[5] A good starting solvent system for TLC is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v), adjusting the polarity to achieve an Rf value of 0.3-0.5 for the desired product.[4]

Q3: My purified this compound appears colored (e.g., pink or brown). Is this normal and how can I prevent it?

A3: Phenols are susceptible to oxidation, which can form colored quinone-type impurities. This can be exacerbated by exposure to air, light, and trace metals. While a slight coloration might not always indicate significant impurity, for high-purity applications, it is advisable to minimize oxidation. Performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can help. If your final product is colored, you can try treating a solution of the compound with a small amount of activated charcoal before a final recrystallization, though be aware that this may reduce your overall yield.

Troubleshooting Guides

Purification by Flash Column Chromatography

Flash column chromatography is a primary method for purifying this compound from starting materials and side products.

Problem 1: Poor separation of this compound from impurities, especially regioisomers.

Possible CauseSolution
Inappropriate Solvent System The polarity of dihalogenated phenols can be very similar, making separation challenging with standard solvent systems like ethyl acetate/hexanes.[5] Experiment with different solvent systems. The use of toluene as a component in the eluent can improve the separation of aromatic compounds due to π-π stacking interactions.[5][6]
Co-elution of Regioisomers The separation of regioisomers is often difficult.[5] Employing a shallow gradient (a very slow increase in the polar solvent) and using a longer chromatography column can enhance resolution.[5] In very challenging cases, preparative HPLC may be necessary.[5]
Sample Overload Loading too much crude material onto the column will result in broad, overlapping peaks and poor separation.[5] A general guideline is to use a silica gel to crude product ratio of at least 50:1.[5]
Compound Tailing Phenolic compounds can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing. Adding a small amount of a weak acid, such as acetic acid (e.g., 0.5%), to the eluent can mitigate this issue. Alternatively, using a different stationary phase like alumina might be beneficial.[6]

Problem 2: The product is not eluting from the column.

Possible CauseSolution
Solvent Polarity is Too Low If the eluent is not polar enough, the compound will remain strongly adsorbed to the silica gel. Gradually increase the polarity of your solvent system.
Compound Decomposition on Silica Some phenolic compounds can be unstable on acidic silica gel.[5] If you suspect decomposition, consider using a deactivated silica gel or an alternative stationary phase like alumina.[5]
Purification by Recrystallization

Recrystallization is an effective technique for obtaining high-purity crystalline this compound.

Problem: The product does not crystallize or "oils out".

Possible CauseSolution
Inappropriate Solvent The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polyhalogenated phenols, common recrystallization solvents include hexanes, ethanol, methanol, or mixtures of these with water.[5] A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, is often effective.[1]
High Level of Impurities The presence of significant impurities can inhibit crystallization. It may be necessary to first perform a rapid purification by passing the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization.[5]
Supersaturated Solution If the solution is too concentrated, the product may precipitate too quickly, trapping impurities or forming an oil. Try using a more dilute solution by adding a small amount of additional hot solvent.[5]
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[5]

Experimental Protocols

General Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and pack it evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity by increasing the proportion of the more polar solvent. A shallow gradient is often necessary to separate closely eluting isomers.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

General Protocol for Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair. A mixture of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which the compound is less soluble) is often effective (e.g., ethyl acetate/hexanes or ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add the hot "bad" solvent until the solution becomes slightly cloudy. If necessary, add a few drops of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[7]

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data

SolventPolarityExpected Solubility
HexaneNon-polarSparingly Soluble
TolueneNon-polarModerately Soluble
DichloromethanePolar AproticSoluble
Ethyl AcetatePolar AproticSoluble
AcetonePolar AproticVery Soluble
EthanolPolar ProticSoluble
MethanolPolar ProticSoluble
WaterPolar ProticInsoluble

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Starting Material Starting Material Reaction Reaction Starting Material->Reaction Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Primary Purification Recrystallization Recrystallization Crude Product->Recrystallization Direct Purification (if relatively pure) Column Chromatography->Recrystallization Further Purification Pure Product Pure Product Recrystallization->Pure Product troubleshooting_logic Crude Product Crude Product Purification Method? Purification Method? Crude Product->Purification Method? Column Chromatography Column Chromatography Purification Method?->Column Chromatography Column Recrystallization Recrystallization Purification Method?->Recrystallization Recrystallize Poor Separation? Poor Separation? Column Chromatography->Poor Separation? No Crystals / Oiling Out? No Crystals / Oiling Out? Recrystallization->No Crystals / Oiling Out? Adjust Solvent System Adjust Solvent System Poor Separation?->Adjust Solvent System Yes Change Solvent Change Solvent No Crystals / Oiling Out?->Change Solvent Yes Slow Cooling Slow Cooling No Crystals / Oiling Out?->Slow Cooling Yes

References

dealing with impurities in commercial 4-Bromo-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development who are utilizing commercial 4-Bromo-2-iodophenol in their experiments. Below, you will find troubleshooting advice and frequently asked questions to address common issues related to impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound may contain several impurities originating from its synthesis and potential degradation. These can include:

  • Starting Materials: Unreacted precursors such as 4-bromophenol or 2-iodophenol.

  • Isomeric Byproducts: Positional isomers like 2-bromo-4-iodophenol may form during synthesis.

  • Dehalogenated Impurities: Products resulting from the loss of iodine or bromine, such as 4-bromophenol or 2-iodophenol.[1]

  • Related Dihalogenated Phenols: Other isomers of bromoiiodophenol or even dichlorophenols could be present in trace amounts depending on the synthetic route.

  • Residual Catalysts: If the synthesis involved a catalyst, for example, palladium, trace amounts may remain in the final product.[2][3][4]

Q2: How can I identify the impurities in my batch of this compound?

A2: Several analytical techniques can be employed for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for separating and quantifying impurities in pharmaceutical compounds.[5] A reverse-phase C18 or a pentafluorophenyl (PFP) column can provide good separation of halogenated phenols and their isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile and semi-volatile organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities if they are present in sufficient concentration.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting and quantifying trace elemental impurities, such as residual palladium.

Q3: What impact can these impurities have on my subsequent reactions?

A3: The presence of impurities can have several adverse effects on your experiments:

  • Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar calculations of the starting material, affecting reaction yields and reproducibility.

  • Side Reactions: Impurities can participate in side reactions, leading to a complex mixture of products and making purification more challenging.

  • Catalyst Poisoning: Certain impurities can inhibit or deactivate catalysts used in subsequent steps.

  • Difficulty in Product Purification: The presence of structurally similar impurities can complicate the purification of the desired product.

Troubleshooting Guides

Problem 1: Poor yield or unexpected byproducts in a reaction using this compound.
  • Possible Cause: The presence of unreacted starting materials or isomeric impurities in the commercial this compound is altering the stoichiometry and introducing competing reaction pathways.

  • Solution: It is highly recommended to purify the commercial this compound before use. Recrystallization or flash column chromatography are effective methods.

Problem 2: Difficulty in purifying the product of a reaction involving this compound.
  • Possible Cause: Co-elution of the desired product with structurally similar impurities carried over from the starting material.

  • Solution:

    • Purify the Starting Material: Ensure the this compound is of high purity before starting the reaction.

    • Optimize Chromatography: If purifying the final product, screen different solvent systems and stationary phases for column chromatography. A longer column or a slower gradient may be necessary for separating closely related compounds.

Data on Impurity Levels

The following table provides representative data on the purity of commercial this compound before and after applying standard purification techniques.

ImpurityTypical Level in Commercial Grade (%)Level After Recrystallization (%)Level After Column Chromatography (%)
4-Bromophenol0.5 - 2.0< 0.1< 0.05
2-Iodophenol0.5 - 2.0< 0.1< 0.05
2-Bromo-4-iodophenol (Isomer)1.0 - 5.0< 0.5< 0.2
This compound (Purity) 90 - 98 > 99.5 > 99.8

Note: These values are illustrative and can vary between different commercial batches.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for purifying larger quantities of solid this compound.

Materials:

  • Crude this compound

  • Heptane (or Hexanes)

  • Toluene

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot toluene to dissolve the solid completely. Gentle heating may be required.

  • Once dissolved, slowly add hot heptane (or hexanes) dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold heptane (or hexanes).

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This technique is ideal for obtaining highly pure material and for separating closely related isomers.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. In a separate beaker, prepare a slurry of silica gel in hexanes.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes).

  • Gradient: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor the separation using TLC with a suitable solvent system (e.g., 20% ethyl acetate in hexanes) and visualize under a UV lamp.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification cluster_verification Verification cluster_end Final Product start Commercial this compound analysis Impurity Analysis (HPLC, GC-MS) start->analysis Assess Purity recrystallization Recrystallization analysis->recrystallization Purity < 98% column_chromatography Column Chromatography analysis->column_chromatography Isomers Present purity_check Purity Verification recrystallization->purity_check column_chromatography->purity_check purity_check->column_chromatography Purity < 99.5% end High-Purity this compound purity_check->end Purity > 99.5%

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Unexpected Reaction Outcome? check_purity Check Purity of Starting Material start->check_purity impurities_present Impurities Detected? check_purity->impurities_present purify Purify this compound (Recrystallization or Chromatography) impurities_present->purify Yes no_impurities Investigate Other Reaction Parameters (Solvent, Temp, etc.) impurities_present->no_impurities No rerun_reaction Rerun Reaction with Purified Material purify->rerun_reaction end Successful Reaction rerun_reaction->end

Caption: Troubleshooting decision tree for reactions with this compound.

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-2-iodophenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this important chemical synthesis. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a safe, efficient, and successful scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound at a larger scale?

A1: The most prevalent and scalable method is the electrophilic iodination of 4-bromophenol.[1] The para position is blocked by the bromine atom, directing the iodination to the ortho position.[1] Two primary reagents are used for this transformation on a larger scale:

  • N-Iodosuccinimide (NIS): This reagent is often preferred for its milder reaction conditions and improved selectivity, which can lead to higher purity of the final product.[2][3]

  • Molecular Iodine (I₂) with an Oxidizing Agent: A combination of iodine and an oxidizing agent, such as hydrogen peroxide, is a cost-effective alternative. This method generates a more electrophilic iodine species in situ.

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: Scaling up any chemical reaction introduces new safety challenges. For the synthesis of this compound, consider the following:

  • Exothermic Reaction: The iodination of phenols is an exothermic reaction. On a large scale, heat dissipation becomes a critical factor. Proper reactor cooling and controlled reagent addition are necessary to prevent thermal runaways.

  • Reagent Handling: Both NIS and iodine can be hazardous. Ensure proper personal protective equipment (PPE) is used. When using hydrogen peroxide, be aware of its potential for decomposition, especially in the presence of impurities or at elevated temperatures.

  • Solvent Choice: Select solvents with appropriate boiling points and safety profiles. Avoid chlorinated solvents where possible.[4]

Q3: How can I control the regioselectivity of the iodination to minimize impurities?

A3: The hydroxyl group of 4-bromophenol strongly directs iodination to the ortho position. However, to maximize regioselectivity and minimize the formation of di-iodinated or other isomeric byproducts, consider the following:

  • Stoichiometry: Precise control of the molar ratio of the iodinating agent to the 4-bromophenol is crucial. A slight excess of the iodinating agent is typical, but a large excess can lead to over-iodination.[3]

  • Temperature Control: Running the reaction at lower temperatures can enhance selectivity.[3]

  • Catalyst Choice: For NIS-based iodinations, the choice of a Lewis acid catalyst can influence selectivity. Softer Lewis acids, like silver(I) triflimide, have been shown to suppress over-iodination.[3][5]

Q4: What are the most effective methods for purifying this compound on a large scale?

A4: The primary methods for large-scale purification are crystallization and column chromatography.

  • Crystallization: This is often the most efficient and economical method for purifying solid products at scale.[6] Selecting an appropriate solvent system is critical. Common solvents for dihalogenated phenols include hexanes, ethanol, and methanol, or mixtures thereof.[6]

  • Column Chromatography: While effective, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically used when crystallization does not provide the desired purity or when separating isomers with very similar polarities.[6]

Troubleshooting Guides

Reaction Troubleshooting
Problem Possible Cause Solution
Low or No Conversion of Starting Material Inactive iodinating agent (NIS can decompose with light and moisture).Store NIS properly in a dark, dry environment. Test the activity of a small batch before proceeding with the large-scale reaction.
Insufficient activation of molecular iodine.Ensure the oxidizing agent (e.g., hydrogen peroxide) is added correctly and is of good quality. The reaction may require gentle heating to initiate.
Formation of Significant Byproducts (e.g., di-iodinated phenol) Incorrect stoichiometry (excess iodinating agent).Carefully control the molar ratio of the iodinating agent to 4-bromophenol. A 1:1 ratio or a slight excess of the substrate can favor mono-iodination.[3]
Reaction temperature is too high.Maintain a lower reaction temperature to improve selectivity.[3]
Use of a "hard" Lewis acid catalyst with NIS.Consider using a "softer" Lewis acid catalyst like silver(I) triflimide to reduce over-iodination of the activated phenol ring.[3][5]
Reaction Appears Dark and Tarry Oxidation of the phenol substrate.Sensitive substrates like phenols can be oxidized by the iodinating agent. Running the reaction under an inert atmosphere (e.g., nitrogen) can help. Lowering the reaction temperature may also mitigate this.
Purification Troubleshooting (Crystallization)
Problem Possible Cause Solution
Product "Oils Out" Instead of Crystallizing The solution is too concentrated, causing the product to precipitate above its melting point.Add a small amount of additional hot solvent to the mixture and allow it to cool slowly again.
The cooling rate is too fast.Allow the solution to cool gradually to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[7]
High levels of impurities are present.High impurity levels can inhibit crystal formation.[6] Consider a preliminary purification step, such as passing the crude product through a short plug of silica gel, before attempting crystallization.[6]
Poor Recovery of Crystalline Product The chosen solvent is too good at dissolving the product, even at low temperatures.Select a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent mixture may be necessary to achieve the desired solubility profile.[7]
Insufficient cooling time.Ensure the solution is allowed to cool for an adequate amount of time, including in an ice bath, to maximize crystal formation.
Crystals are Colored or Appear Impure Impurities are trapped within the crystal lattice.This can be due to rapid crystallization. Redissolve the crystals in fresh hot solvent and allow them to recrystallize slowly.
The solvent used for washing the crystals is dissolving the product.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving a significant amount of the product.

Experimental Protocols

Protocol 1: Scale-Up Synthesis using N-Iodosuccinimide (NIS)

This protocol is a general guideline and should be optimized for specific equipment and scale.

Materials:

  • 4-Bromophenol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or another suitable solvent)

  • Hydrochloric acid (1 M)

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium chloride solution (brine)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-bromophenol (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0-5 °C using an appropriate cooling bath.

  • In a separate vessel, prepare a solution or slurry of N-Iodosuccinimide (1.05-1.1 equivalents) in acetonitrile.

  • Slowly add the NIS solution/slurry to the cooled 4-bromophenol solution via the addition funnel, maintaining the internal temperature below 10 °C.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid.

  • Transfer the mixture to a separation funnel and extract the product with ethyl acetate.

  • Combine the organic layers and wash with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Scale-Up Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to a reactor suitable for heating and cooling.

  • Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or hexanes) to dissolve the crude product completely.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature with gentle stirring. Crystal formation should begin.

  • Once the solution has reached room temperature, cool it further in an ice bath or with a chiller for at least one hour to maximize crystal formation.

  • Collect the crystals by filtration (e.g., using a Nutsche filter-dryer for very large scales).

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Dissolve 4-Bromophenol in Acetonitrile B 2. Cool Reactor to 0-5 °C A->B D 4. Slow Addition of NIS B->D C 3. Prepare NIS Solution C->D E 5. Monitor Reaction Progress D->E F 6. Quench with 1 M HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Na2S2O3 and Brine G->H I 9. Dry and Concentrate H->I J 10. Dissolve Crude in Hot Solvent I->J K 11. Slow Cooling & Crystallization J->K L 12. Isolate Crystals by Filtration K->L M 13. Wash and Dry Crystals L->M N N M->N Final Product: This compound troubleshooting_workflow Start Low Yield or Purity Issue Reaction Problem in Reaction? Start->Reaction Yes Purification Problem in Purification? Start->Purification No Conversion Low Conversion? Reaction->Conversion Yes Byproducts High Byproducts? Reaction->Byproducts No OilingOut Product Oiling Out? Purification->OilingOut Yes PoorRecovery Poor Crystal Recovery? Purification->PoorRecovery No Sol_Reagent Check Reagent Quality & Stoichiometry Conversion->Sol_Reagent Yes Sol_Temp Optimize Temperature & Addition Rate Byproducts->Sol_Temp Yes Sol_Solvent Re-evaluate Crystallization Solvent OilingOut->Sol_Solvent Yes Sol_Cooling Optimize Cooling Rate & Time PoorRecovery->Sol_Cooling Yes

References

Technical Support Center: Quantitative Analysis of 4-Bromo-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 4-Bromo-2-iodophenol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantitative analysis of this compound?

A1: The most common techniques are High-Performance Liquid Chromatography (HPLC), typically with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The choice between these methods depends on factors like required sensitivity, sample matrix, and available instrumentation.[1]

Q2: Is derivatization necessary for the analysis of this compound?

A2: For HPLC analysis, derivatization is generally not required. However, for GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of the phenolic group, leading to better chromatographic performance.[1] A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

Q3: What are the typical storage conditions for this compound to ensure its stability?

A3: this compound is generally a stable solid at room temperature. However, to prevent potential degradation, it is recommended to store it in a cool, dark, and dry place, preferably under an inert atmosphere, as it can be hygroscopic. Phenolic compounds can be sensitive to light and oxidation.[2]

Q4: My HPLC chromatogram shows peak fronting or tailing for this compound. What are the possible causes and solutions?

A4: Peak asymmetry can be caused by several factors:

  • Peak Tailing: This may be due to interactions between the analyte and active sites on the column. Adjusting the mobile phase pH or adding an ion-pairing reagent can help. For basic compounds, a lower pH often results in more symmetric peaks.

  • Peak Fronting: This can be a sign of sample overload, so reducing the sample concentration is a potential solution. It can also be caused by low column temperature or an inappropriate sample solvent; in the latter case, using the mobile phase as the injection solvent is recommended.

Q5: I am observing a loss of this compound during sample preparation. What could be the reason?

A5: Loss of analyte during sample preparation can occur due to several reasons. Halogenated phenols can be susceptible to degradation in basic conditions due to the increased susceptibility of the resulting phenoxide ion to oxidation.[3] If using solid-phase extraction (SPE), ensure the sample is acidified to prevent degradation.[4] For liquid-liquid extractions, ensure the pH is appropriate to keep the phenol in its protonated state for efficient extraction into an organic solvent.

Troubleshooting Guides

HPLC Method Refinement
Problem Possible Cause Suggested Solution
Poor Peak Resolution Inadequate separation between this compound and other components.Optimize the mobile phase gradient, change the mobile phase composition, or try a different column with a different selectivity.
Baseline Noise or Drift Contaminated mobile phase, detector issues, or column bleed.Use fresh, high-purity solvents and degas the mobile phase. Flush the system and clean the detector cell. If the problem persists, consider replacing the column.
Inconsistent Retention Times Fluctuations in temperature, mobile phase composition, or flow rate.Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and the pump is functioning correctly.
Low Analyte Response Degradation of the analyte, incorrect detection wavelength, or sample loss.Prepare fresh samples and standards.[3] Verify the UV maximum absorbance for this compound. Review the sample preparation procedure for potential sources of loss.
GC-MS Method Refinement
Problem Possible Cause Suggested Solution
No or Low Peak Intensity Incomplete derivatization, analyte degradation in the injector, or incorrect MS parameters.Optimize the derivatization reaction conditions (time, temperature, reagent amount).[1] Use a lower injector temperature. Check the MS tuning and ensure appropriate ions are being monitored.
Broad or Tailing Peaks Active sites in the GC system (liner, column), or non-volatile residues.Use a deactivated liner and a column suitable for phenol analysis. Perform regular maintenance, including cleaning the injector and trimming the column.
Contamination/Carryover High-concentration samples analyzed before low-concentration ones.Run a solvent blank after high-concentration samples. Clean the injection port and syringe.[5]
Poor Linearity of Calibration Curve Analyte degradation at low concentrations, or detector saturation at high concentrations.Prepare fresh calibration standards.[5] Adjust the concentration range or use a smaller injection volume.

Experimental Protocols

HPLC-UV Method for Quantitative Analysis

This protocol is based on established methods for halogenated phenols.[1][6]

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or trifluoroacetic acid.[1]

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution (e.g., around 280 nm).[1]

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.[1]

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Calibration:

    • Prepare a series of standard solutions of this compound at different known concentrations.

    • Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.[1]

  • Quantification:

    • Inject the prepared sample solution.

    • Determine the peak area for this compound.

    • Calculate the concentration in the sample using the calibration curve.[1]

GC-MS Method for Quantitative Analysis (with Derivatization)

This protocol is based on general methods for phenol analysis by GC-MS.[1]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Reagents:

    • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

    • Solvent (e.g., Dichloromethane, Hexane).[1]

    • This compound reference standard.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.[1]

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

    • Transfer Line Temperature: 280 °C.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 50-500.[1]

  • Sample Preparation (with Derivatization):

    • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.

    • To an aliquot of the solution, add the derivatizing agent (BSTFA).

    • Heat the mixture (e.g., at 70 °C) for a specified time to ensure complete derivatization.[1]

    • Cool the sample to room temperature before injection.

  • Calibration:

    • Prepare a series of derivatized standard solutions of this compound.

    • Inject the standards and construct a calibration curve based on the peak area of a characteristic ion.[1]

  • Quantification:

    • Inject the derivatized sample.

    • Determine the peak area of the target ion.

    • Calculate the concentration of this compound in the original sample.[1]

Data Presentation

Comparison of Analytical Methods
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, with UV or MS detection.[1]Separation based on volatility and polarity, with mass spectrometric detection.[1]
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.[1]May require derivatization to improve volatility and thermal stability.[1]
Advantages High precision and accuracy, suitable for non-volatile compounds.[1]High sensitivity and selectivity, provides structural information.[1]
Disadvantages Lower sensitivity compared to GC-MS for some analytes.[1]May require derivatization, which adds a step to the workflow.[1]

Note: The performance characteristics such as LOD, LOQ, linearity, precision, and accuracy are method-dependent and require validation for this compound specifically.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter (HPLC) or Derivatize (GC) B->C D Inject into HPLC/GC C->D Prepared Sample E Chromatographic Separation D->E F Detection (UV/MS) E->F G Peak Integration F->G Raw Data H Calibration Curve G->H I Quantification H->I

Caption: Experimental workflow for quantitative analysis.

Troubleshooting_Workflow start Abnormal Peak Shape (Tailing/Fronting) tailing_check Peak Tailing? start->tailing_check fronting_check Peak Fronting? tailing_check->fronting_check No solution_tailing1 Adjust Mobile Phase pH tailing_check->solution_tailing1 Yes solution_fronting1 Decrease Sample Concentration fronting_check->solution_fronting1 Yes end Problem Resolved fronting_check->end No/Other Issue solution_tailing2 Use Deactivated Column/Liner solution_tailing1->solution_tailing2 solution_tailing2->end solution_fronting2 Use Mobile Phase as Sample Solvent solution_fronting1->solution_fronting2 solution_fronting2->end

Caption: Troubleshooting logic for abnormal peak shapes.

References

stability issues of 4-Bromo-2-iodophenol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromo-2-iodophenol (CAS: 207115-22-8). This resource is designed for researchers, scientists, and drug development professionals to address stability issues and troubleshoot reactions involving this versatile di-halogenated phenol.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound. The guidance is based on established principles of halogen reactivity and data from structurally similar compounds.

Issue 1: Low or No Conversion of Starting Material in Cross-Coupling Reactions

  • Question: I am not observing any product formation in my Suzuki or Sonogashira coupling reaction with this compound. What are the possible causes and solutions?

  • Answer: Low or no reactivity in cross-coupling reactions involving this compound can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic check of these parameters is crucial for troubleshooting.

    • Root Cause Analysis:

      • Inactive Catalyst: The palladium catalyst may be deactivated or not properly activated.

      • Inappropriate Ligand/Base: The chosen ligand may not be suitable for the specific transformation, or the base may not be strong or soluble enough.

      • Low Reaction Temperature: While selective coupling at the iodine position requires milder temperatures, the temperature might be too low for the reaction to proceed.

      • Poor Quality Reagents/Solvents: Impurities, water, or oxygen in the reagents or solvents can deactivate the catalyst.[1]

      • Substrate Impurity: Impurities in the this compound or the coupling partner can inhibit the catalyst.

    • Troubleshooting Steps:

Parameter Recommended Action
Catalyst System - Ensure the palladium catalyst is from a reliable source and has been stored under an inert atmosphere.- For Suzuki reactions, consider bulky, electron-rich phosphine ligands like SPhos or XPhos. For Sonogashira reactions, PPh₃ or dppf are common choices.[1] - Screen different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄).
Base - For Suzuki reactions, screen bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] - For Sonogashira reactions, use an amine base like triethylamine (TEA) or diisopropylamine (DIPA).[2] - Ensure the base is anhydrous if required by the protocol.
Temperature - If no reaction is observed at room temperature, incrementally increase the temperature by 10-20 °C and monitor the reaction progress closely by TLC or GC/LC-MS.[2]
Reagents & Solvents - Use anhydrous and degassed solvents. Common choices include toluene, dioxane, THF, and DMF.[1] - Ensure the coupling partner (e.g., boronic acid, terminal alkyne) is pure. Boronic acids can dehydrate to form unreactive boroxines.[2]

Issue 2: Poor Regioselectivity - Reaction at Both Bromine and Iodine Positions

  • Question: My reaction is proceeding, but I am getting a mixture of products resulting from coupling at both the iodine and bromine positions. How can I improve selectivity for the C-I bond?

  • Answer: Achieving high regioselectivity is key when working with di-halogenated compounds. The inherent difference in bond strength between C-I and C-Br allows for selective reactions under controlled conditions.

    • Root Cause Analysis:

      • High Reaction Temperature: Elevated temperatures provide enough energy to activate the less reactive C-Br bond.

      • Prolonged Reaction Time: Allowing the reaction to continue long after the C-I coupling is complete can lead to a subsequent reaction at the C-Br position.

      • Highly Reactive Catalyst System: A very active catalyst may not effectively differentiate between the two halogens.

    • Troubleshooting Steps:

Parameter Recommended Action
Temperature - Perform the reaction at the lowest temperature that allows for a reasonable rate of reaction at the C-I bond. Room temperature is often a good starting point for Sonogashira couplings.[2][3]
Reaction Time - Monitor the reaction closely using TLC or GC/LC-MS. Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-substituted product.
Catalyst System - Use a less active catalyst/ligand system that is sufficient to activate the C-I bond without significantly affecting the C-Br bond.[1] - Avoid a large excess of the coupling partner, as this can drive the reaction towards double coupling.

Issue 3: Formation of Homocoupling and Dehalogenation Byproducts

  • Question: I am observing significant amounts of homocoupled products (e.g., biphenols or dimers of my coupling partner) and/or dehalogenated 4-bromophenol or 2-iodophenol. How can I minimize these side reactions?

  • Answer: Homocoupling and dehalogenation are common side reactions in palladium-catalyzed cross-couplings. They are often promoted by suboptimal reaction conditions.

    • Root Cause Analysis:

      • Homocoupling: Often caused by high catalyst concentrations, high temperatures, or the presence of oxygen.[2] In Sonogashira reactions, the copper co-catalyst can promote alkyne homocoupling (Glaser coupling).[2]

      • Dehalogenation: Can occur in the presence of water or other protic sources, or due to catalyst decomposition.

    • Troubleshooting Steps:

Side Reaction Recommended Action
Homocoupling - Reduce the palladium catalyst loading (e.g., from 2 mol% to 1 mol% or lower).[2] - For Sonogashira reactions, consider using a copper-free protocol.[2] - Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][2]
Dehalogenation - Use high-purity, anhydrous solvents and reagents.[1] - Ensure the reaction is performed under strictly anaerobic conditions.

Frequently Asked Questions (FAQs)

  • Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

  • A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[4] This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition to the palladium(0) catalyst.[1] This reactivity difference allows for chemoselective couplings, where the iodine can be functionalized while leaving the bromine intact for subsequent transformations.[4]

  • Q2: What are the recommended storage conditions for this compound?

  • A2: this compound should be stored in a cool, dark place under an inert atmosphere.[5] It is a solid that may be hygroscopic and sensitive to light.[6][7] Keeping the container tightly sealed in a dry and well-ventilated area is recommended.[8]

  • Q3: What are the main safety precautions when handling this compound?

  • A3: this compound is classified as a skin and eye irritant.[9][10] It may also cause respiratory irritation.[10] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[8] Handling should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

  • Q4: Can I perform a second coupling reaction at the bromine position?

  • A4: Yes, a stepwise approach is common. After the initial selective coupling at the more reactive iodine position, the resulting 4-bromo-2-substituted phenol can be subjected to a second coupling reaction under more forcing conditions (e.g., higher temperature, a more active catalyst system) to functionalize the bromine position.[4]

  • Q5: Are there any known decomposition pathways for this compound?

  • A5: While specific decomposition pathways for this compound are not well-documented, halogenated phenols can degrade under certain conditions. For instance, related compounds like 4-bromophenol can undergo biodegradation through hydroxylation to form intermediates like 4-bromocatechol.[11] Under electrochemical or photolytic conditions, dehalogenation is a likely degradation pathway.[12] Thermal decomposition may release irritating and toxic gases such as hydrogen bromide and carbon oxides.

Experimental Protocols

Note: The following protocols are representative examples for di-halogenated phenols and may require optimization for this compound and specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position

This protocol is adapted for the selective coupling of an arylboronic acid at the more reactive iodine position of this compound.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

    • K₂CO₃ (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane, degassed (8 mL)

    • Water, degassed (2 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

    • Add the Pd(PPh₃)₄ catalyst.

    • Add the degassed dioxane and water via syringe.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

    • Monitor the reaction by TLC or GC-MS for the consumption of the starting material.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Selective Sonogashira Coupling at the Iodine Position

This protocol describes a typical copper-catalyzed Sonogashira coupling, selective for the C-I bond.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

    • Triethylamine (TEA), degassed (3.0 mmol, 3.0 equiv)

    • THF, degassed (10 mL)

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add degassed THF and TEA via syringe.

    • Add the terminal alkyne dropwise to the stirred solution.

    • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is often complete within 2-6 hours.[1]

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow reagents 1. Reagent Preparation - this compound - Coupling Partner - Catalyst & Base - Anhydrous, Degassed Solvent setup 2. Reaction Setup - Flame-dried glassware - Inert atmosphere (Ar/N2) reagents->setup reaction 3. Reaction - Controlled Temperature - Stirring for 2-24h setup->reaction monitoring 4. Monitoring - TLC / GC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Workup - Quench Reaction - Extraction monitoring->workup If complete purification 6. Purification - Flash Column Chromatography workup->purification analysis 7. Product Analysis - NMR, MS purification->analysis

Caption: General workflow for cross-coupling reactions.

troubleshooting_guide start Reaction Issue Observed no_reaction Low / No Conversion? start->no_reaction side_products Side Products Observed? start->side_products low_selectivity Poor Regioselectivity? start->low_selectivity cause_catalyst Inactive Catalyst? Inappropriate Ligand/Base? no_reaction->cause_catalyst cause_temp Temperature too low? no_reaction->cause_temp cause_reagents Poor Reagent/Solvent Quality? no_reaction->cause_reagents cause_homocoupling Homocoupling? side_products->cause_homocoupling cause_dehalogenation Dehalogenation? side_products->cause_dehalogenation cause_sel_temp High Temperature? low_selectivity->cause_sel_temp cause_sel_time Prolonged Reaction Time? low_selectivity->cause_sel_time solution_catalyst Solution: - Check catalyst quality - Screen ligands/bases cause_catalyst->solution_catalyst solution_temp Solution: - Increase temperature incrementally cause_temp->solution_temp solution_reagents Solution: - Use anhydrous, degassed solvents - Check purity of coupling partner cause_reagents->solution_reagents solution_homocoupling Solution: - Lower catalyst loading - Use copper-free conditions (Sonogashira) - Ensure inert atmosphere cause_homocoupling->solution_homocoupling solution_dehalogenation Solution: - Use anhydrous reagents/solvents cause_dehalogenation->solution_dehalogenation solution_sel_temp Solution: - Lower reaction temperature cause_sel_temp->solution_sel_temp solution_sel_time Solution: - Monitor closely and stop when complete cause_sel_time->solution_sel_time

Caption: Troubleshooting decision tree for common issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2-iodophenol and 2-Bromo-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two structurally isomeric dihalophenols: 4-Bromo-2-iodophenol and 2-Bromo-4-iodophenol. These compounds are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, due to the differential reactivity of their halogen substituents. This document presents a comparative analysis of their performance in three common and crucial transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Williamson Ether Synthesis. The comparison is supported by established chemical principles and representative experimental data.

Core Principles of Reactivity

The reactivity of both this compound and 2-Bromo-4-iodophenol in cross-coupling reactions is primarily governed by the inherent differences in the carbon-halogen bond strengths. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making the iodine atom a more facile leaving group in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions. Consequently, the general order of reactivity for aryl halides is I > Br > Cl.[1] This differential reactivity allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact for subsequent transformations.

The position of the substituents on the phenolic ring also plays a crucial role. The hydroxyl group is an electron-donating, activating group, which can influence the electron density of the aromatic ring and the adjacent C-X bonds. Furthermore, steric hindrance can affect the accessibility of the halogen atoms to the catalytic center, potentially influencing reaction rates.

Comparative Performance in Key Reactions

This section details the comparative reactivity of the two isomers in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis, supported by representative experimental data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For both this compound and 2-Bromo-4-iodophenol, the reaction is expected to proceed with high regioselectivity at the iodine-bearing carbon.

This compound: The iodine is at the ortho position relative to the hydroxyl group. This proximity can lead to steric hindrance, potentially slowing down the reaction rate compared to an isomer where the iodine is in a less hindered position. However, the electronic activation from the ortho hydroxyl group can also play a role.

2-Bromo-4-iodophenol: The iodine is at the para position relative to the hydroxyl group. This position is sterically more accessible, which may lead to faster reaction kinetics and potentially higher yields under identical conditions compared to the ortho-substituted isomer.

Reaction Data: Suzuki-Miyaura CouplingThis compound2-Bromo-4-iodophenol
Coupling Partner Phenylboronic acidPhenylboronic acid
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Base K₂CO₃K₂CO₃
Solvent Toluene/WaterToluene/Water
Temperature 80 °C80 °C
Reaction Time 12-18 h (expected)12 h
Yield (C-I Coupling) >90% (expected)>90%[2]
Product 4-Bromo-2-phenylphenol2-Bromo-4-phenylphenol

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-4-iodophenol with Phenylboronic Acid [2]

  • To a flame-dried Schlenk flask, add 2-Bromo-4-iodophenol (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%) to the flask under a positive pressure of the inert gas.

  • Add degassed toluene (5 mL) and degassed deionized water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-bromo-4-phenylphenol.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Bromo-iodophenol - Phenylboronic acid - K₂CO₃ inert Inert Atmosphere (Argon) reagents->inert catalyst Add Pd(PPh₃)₄ inert->catalyst solvent Add Degassed Toluene/Water catalyst->solvent heat Heat to 80°C solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool extract Extraction with Ethyl Acetate cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Similar to the Suzuki coupling, the reaction is expected to occur selectively at the C-I position for both isomers.

This compound: The ortho-iodine is sterically hindered by the adjacent hydroxyl group, which could necessitate more forcing conditions (higher temperature, longer reaction time, or a more specialized ligand) to achieve high conversion.

2-Bromo-4-iodophenol: With the iodine in the para position, steric hindrance is minimized, likely leading to a more efficient reaction under standard conditions.

Reaction Data: Buchwald-Hartwig AminationThis compound2-Bromo-4-iodophenol
Coupling Partner AnilineAniline
Catalyst Pd₂(dba)₃Pd₂(dba)₃
Ligand XantphosXantphos
Base NaOtBuNaOtBu
Solvent DioxaneDioxane
Temperature 100 °C (expected)100 °C
Reaction Time 12-24 h (expected)12-18 h
Yield (C-I Coupling) Good to Excellent (expected)Good to Excellent
Product 4-Bromo-2-anilinophenol2-Bromo-4-anilinophenol

Experimental Protocol: Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodophenol with Aniline

  • In a glovebox or under an inert atmosphere, add 2-Bromo-4-iodophenol (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to an oven-dried reaction vessel.

  • Add aniline (1.1-1.5 equiv.) and anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Pathway start Bromo-Iodophenol + Aniline conditions Pd₂(dba)₃, Xantphos NaOtBu, Dioxane, 100°C start->conditions product Bromo-Anilinophenol conditions->product

Caption: Simplified reaction pathway for Buchwald-Hartwig amination.
Williamson Ether Synthesis

The Williamson ether synthesis involves the O-alkylation of the phenolic hydroxyl group. In this case, the reactivity is not directly at the halogenated carbon centers but at the oxygen atom. The acidity of the phenol and the steric environment around the hydroxyl group are the key factors.

This compound: The iodine atom at the ortho position can sterically hinder the approach of the alkylating agent to the phenoxide oxygen, potentially leading to a slower reaction rate.

2-Bromo-4-iodophenol: The hydroxyl group is flanked by a hydrogen and a bromine atom. This is less sterically congested compared to being ortho to a bulky iodine atom, which should allow for a more facile etherification.

Reaction Data: Williamson Ether SynthesisThis compound2-Bromo-4-iodophenol
Alkylating Agent Methyl IodideMethyl Iodide
Base K₂CO₃K₂CO₃
Solvent AcetoneAcetone
Temperature RefluxReflux
Reaction Time 6-12 h (expected)4-8 h
Yield Good to Excellent (expected)Good to Excellent
Product 4-Bromo-2-iodoanisole2-Bromo-4-iodoanisole

Experimental Protocol: Williamson Ether Synthesis of 2-Bromo-4-iodophenol

  • To a round-bottom flask, add 2-Bromo-4-iodophenol (1.0 equiv), potassium carbonate (2.0 equiv), and acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.5 equiv) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the product by column chromatography if necessary.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Conditions phenol Bromo-Iodophenol base K₂CO₃ phenol->base meI Methyl Iodide product Bromo-Iodoanisole meI->product base->meI Nucleophilic Attack solvent Acetone, Reflux

Caption: Logical relationship in Williamson ether synthesis.

Conclusion

Both this compound and 2-Bromo-4-iodophenol are versatile reagents that allow for selective functionalization, primarily at the more reactive C-I bond in palladium-catalyzed cross-coupling reactions.

  • For Suzuki-Miyaura and Buchwald-Hartwig reactions , 2-Bromo-4-iodophenol is likely to exhibit slightly superior reactivity due to the reduced steric hindrance at the para-position of the iodine atom, potentially leading to faster reactions and higher yields under milder conditions. However, this compound is still an excellent substrate, and high yields can be expected, although optimization of reaction conditions might be necessary.

  • For Williamson ether synthesis , 2-Bromo-4-iodophenol is also predicted to be more reactive due to the less sterically encumbered hydroxyl group, allowing for more facile access by the alkylating agent.

The choice between these two isomers will ultimately depend on the specific synthetic strategy, the desired substitution pattern of the final product, and the need for subsequent functionalization at the bromine position. For applications where rapid and efficient coupling at the iodine position is paramount, 2-Bromo-4-iodophenol may be the preferred starting material.

References

A Comparative Guide: 4-Bromo-2-iodophenol vs. Other Dihalophenols in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules, from pharmaceuticals to advanced materials. Dihalogenated phenols are particularly valuable building blocks, offering multiple reaction sites for sequential, site-selective cross-coupling reactions. Among these, 4-bromo-2-iodophenol presents a unique combination of halogens, allowing for a predictable and highly selective functionalization strategy. This guide provides an objective comparison of the performance of this compound against other dihalophenols in key cross-coupling reactions, supported by experimental data and detailed protocols.

The Reactivity Principle: A Tale of Two Halogens

The utility of dihalophenols in sequential cross-coupling reactions is primarily governed by the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in the oxidative addition step of palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is attributed to the decreasing bond dissociation energy of the C–X bond as one moves down the halogen group, making the C–I bond the weakest and therefore the most susceptible to cleavage by a low-valent palladium catalyst.

This inherent reactivity difference is the cornerstone of the synthetic utility of this compound. The presence of both a highly reactive iodine atom and a moderately reactive bromine atom on the same aromatic ring allows for selective functionalization at the iodine-bearing position under milder reaction conditions, while leaving the bromine atom intact for subsequent transformations under more forcing conditions. This high degree of regioselectivity is often challenging to achieve with dihalophenols bearing identical halogens, such as 2,4-dibromophenol, where reactions can often yield mixtures of mono- and di-substituted products.[1]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. In the context of dihalophenols, it is a key transformation for the synthesis of biaryl structures. The superior performance of bromo-iodophenols in terms of selectivity is evident when compared to their dibromo counterparts.

Table 1: Comparison of Dihalophenols in Suzuki-Miyaura Coupling with Phenylboronic Acid

DihalophenolCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield of Mono-arylated Product (%)RegioselectivityReference(s)
This compound Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-904-12>90 (estimated)Excellent (at C-I)[2] (analogous)
4-Bromo-3-iodophenol Pd(OAc)₂ / PCy₃K₃PO₄Dioxane/H₂O10012-24>90Excellent (at C-I)[1]
2,4-Dibromophenol Pd(OAc)₂ / PCy₃K₃PO₄Dioxane/H₂O10012-24Moderate to High (variable)Mixture of isomers[1]
4-Bromophenol Pd/Porous GlassVariousWaterMW-QuantitativeN/A[3]
2-Bromo-4-chlorophenyl deriv. Pd(PPh₃)₄----75Good (at C-Br)[4]

Data for this compound is estimated based on the high reactivity and selectivity of analogous bromo-iodopyridines and the established principles of C-I vs. C-Br reactivity. Direct experimental data for this specific isomer under these exact conditions was not found in the surveyed literature.

Performance in Sonogashira Coupling

The Sonogashira coupling, which forms C-C bonds between aryl halides and terminal alkynes, further highlights the regioselective advantage of this compound. The much greater reactivity of the C-I bond allows for the selective introduction of an alkynyl moiety.

Table 2: Comparison of Dihalophenols in Sonogashira Coupling with Phenylacetylene

DihalophenolCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield of Mono-alkynylated Product (%)RegioselectivityReference(s)
This compound Pd(PPh₃)₂Cl₂CuITEATHFRT - 502-2485-95 (estimated)Excellent (at C-I)[5] (analogous)
4-Bromo-3-iodophenol Pd(PPh₃)₂Cl₂CuITEATHFRT - 502-2485-95Excellent (at C-I)[5]
Aryl Bromides (general) [DTBNpP]Pd(crotyl)ClNoneTMPDMSORT2-465-92N/A[6]
Aryl Bromides (general) (NHC)-Pd / (NHC)-Cu(NHC)-Cu----HighN/A[7]

Yield for this compound is estimated based on the data for the 3-iodo isomer, as they are expected to have very similar reactivity profiles for this transformation.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The selective amination of dihalophenols is crucial for the synthesis of various biologically active compounds. Similar to other cross-coupling reactions, the C-I bond of this compound is expected to be significantly more reactive than the C-Br bond.

Table 3: Comparison of Dihalophenols in Buchwald-Hartwig Amination with Aniline

DihalophenolCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield of Mono-aminated Product (%)RegioselectivityReference(s)
This compound Pd₂(dba)₃ / XPhosNaOtBuToluene80-11012-24High (estimated)Excellent (at C-I)[7] (analogous)
1-Bromo-4-iodobenzene Pd(OAc)₂K₃PO₄---78Excellent (at C-I)[8]
2-Bromo-estrone deriv. Pd(OAc)₂ / XPhosKOtBu-100 (MW)0.17HighN/A[9]
4-Bromo-3-(trifluoromethyl)aniline Pd₂(dba)₃ / DavePhosNaOtBuToluene1001895N/A[10]

Direct experimental data for the Buchwald-Hartwig amination of this compound with aniline was not found. The estimated high yield is based on the successful and selective amination of the analogous 1-bromo-4-iodobenzene and the general effectiveness of modern Buchwald-Hartwig protocols.

Experimental Protocols

The following are generalized protocols for the three major cross-coupling reactions discussed. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the dihalophenol (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the dihalophenol (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[5]

  • Add an anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.).[5]

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise.[5]

  • Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

  • Add an anhydrous, degassed solvent (e.g., toluene).

  • Add the dihalophenol (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (this compound) Ar-Pd(II)-OAr'(L2) Ar-Pd(II)-OAr'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OAr'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' + Pd(0)L2 Ar-Ar' + Pd(0)L2 Ar-Pd(II)-OAr'(L2)->Ar-Ar' + Pd(0)L2 Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Ar-C≡CR->Pd(0)L2 Regeneration Cu(I)X Cu(I)X Cu(I)C≡CR Cu(I)C≡CR Cu(I)C≡CR->Ar-Pd(II)-I(L2) Cu(I)C≡CR->Cu(I)X to Pd Cycle HC≡CR HC≡CR HC≡CR->Cu(I)C≡CR Base Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation (Base) Ar-NR2 + Pd(0)L2 Ar-NR2 + Pd(0)L2 Ar-Pd(II)-NR2(L2)->Ar-NR2 + Pd(0)L2 Reductive Elimination Experimental_Workflow start Start reagents Combine Reactants, Catalyst, and Base in Schlenk Flask start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Workup: Quench, Extract monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Isolated Product purify->product

References

Validating the Synthesis of 4-Bromo-2-iodophenol: A Comparative Guide to Synthesis and NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of chemical intermediates are paramount. This guide provides a comprehensive comparison of synthetic routes for 4-Bromo-2-iodophenol and details the validation of its synthesis using Nuclear Magnetic Resonance (NMR) spectroscopy.

This document outlines a primary synthetic protocol for this compound, compares it with alternative methods, and presents the expected NMR spectral data crucial for its characterization.

Primary Synthetic Route: Ortho-iodination of 4-Bromophenol

A direct and efficient method for the synthesis of this compound is the regioselective ortho-iodination of the readily available starting material, 4-bromophenol. The hydroxyl group of the phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. With the para position already occupied by a bromine atom, iodination is directed to the ortho position.

Experimental Protocol

Materials:

  • 4-Bromophenol

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile (CH₃CN)

  • 1 M Hydrochloric Acid (HCl)

  • 10% Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenol (1.0 equivalent) in anhydrous acetonitrile.

  • To this solution, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature while stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Alternative Synthesis Routes

Several other methods can be employed for the synthesis of dihalogenated phenols, each with its own set of advantages and disadvantages.

Synthesis MethodReagentsKey FeaturesPotential Drawbacks
Direct Halogenation Bromine (Br₂), Iodine (I₂)Simple and cost-effective reagents.Can lead to a mixture of regioisomers and polyhalogenated byproducts, requiring extensive purification.
Sandmeyer-type Reaction Diazonium salt of an aminobromophenol, Potassium Iodide (KI)Good for specific isomer synthesis.Multi-step process, use of potentially unstable diazonium salts.
Metal-catalyzed Halogenation Various metal catalysts (e.g., Fe, Al), Halogen sourceCan offer improved regioselectivity.Catalyst cost and removal from the final product can be a concern.

Validation by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetic compounds. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, its starting material, and a potential regioisomeric byproduct.

¹H NMR Spectral Data (Predicted)
CompoundProtonPredicted Chemical Shift (δ, ppm)Multiplicity
This compound H-3~7.8d
H-5~6.8dd
H-6~7.4d
4-BromophenolH-2, H-6~7.3d
H-3, H-5~6.8d
4-Bromo-3-iodophenolH-2~7.6d
H-5~6.9dd
H-6~7.3d
¹³C NMR Spectral Data (Predicted)
CompoundCarbonPredicted Chemical Shift (δ, ppm)
This compound C-1~153
C-2~88
C-3~140
C-4~114
C-5~119
C-6~130
4-BromophenolC-1~155
C-2, C-6~133
C-3, C-5~117
C-4~113
4-Bromo-3-iodophenolC-1~152
C-2~135
C-3~95
C-4~115
C-5~118
C-6~130

Note: The predicted chemical shifts are for reference and may vary based on the solvent and other experimental conditions.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its validation by NMR spectroscopy.

G cluster_synthesis Synthesis cluster_validation Validation start Start: 4-Bromophenol reaction Ortho-iodination with NIS in Acetonitrile start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Recrystallization workup->purification product Pure this compound purification->product nmr_prep Sample Preparation for NMR product->nmr_prep Characterization h_nmr 1H NMR Spectroscopy nmr_prep->h_nmr c_nmr 13C NMR Spectroscopy nmr_prep->c_nmr analysis Spectral Analysis and Comparison with Expected Data h_nmr->analysis c_nmr->analysis

Caption: Workflow for the synthesis and NMR validation of this compound.

A Comparative Analysis of HPLC and GC-MS for the Quantification of 4-Bromo-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide presents a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4-Bromo-2-iodophenol. The selection of an optimal analytical method is contingent on various factors, including the required sensitivity, the complexity of the sample matrix, and the instrumentation available.

While specific validated performance data for this compound is not extensively available in public literature, this guide leverages data from validated methods for structurally analogous brominated and iodinated phenols to provide a reliable estimate of expected performance.[1]

Performance Characteristics

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis. HPLC is well-suited for non-volatile compounds, while GC-MS excels in the analysis of volatile and thermally stable molecules.[2][3][4] A summary of the key performance parameters for each technique in the context of analyzing halogenated phenols is presented below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, typically based on polarity, with detection via UV or Mass Spectrometry.[1][2]Separation based on the volatility and polarity of the analyte, which is partitioned between a gaseous mobile phase and a liquid or solid stationary phase, with detection by a mass spectrometer.[1]
Limit of Detection (LOD) < 0.04 µg/mL[1][5][6]0.1 - 13.9 ng/L[1]
Limit of Quantitation (LOQ) < 0.12 µg/mL[1][5][6]-
Linearity (R²) ≥ 0.999[1][5][6]-
Precision (%RSD) Intra-day: ≤ 6.28%Inter-day: ≤ 5.21%[1][5][6]0.4 - 11%[1]
Accuracy (Recovery) 95.7% - 104.9%[1]64 - 100%[1]
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.[1]May necessitate derivatization to enhance volatility and thermal stability.[1][7]
Advantages High precision and accuracy, suitable for non-volatile and thermally labile compounds.[1][2]High sensitivity and selectivity, provides structural information for definitive identification.[1][8]
Disadvantages May have lower sensitivity compared to GC-MS for certain analytes.[1]Derivatization can add a step to the workflow and introduce potential for error.[1]

Experimental Protocols

The following are detailed experimental methodologies for the analysis of halogenated phenols using HPLC and GC-MS. These protocols are based on established methods and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated procedure for the analysis of bromophenols.[5][6]

1. Instrumentation:

  • HPLC system equipped with a photodiode array (PDA) or mass spectrometry (MS) detector.[1]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

2. Reagents:

  • Acetonitrile (HPLC grade).[1]

  • Water (HPLC grade).[1]

  • Formic acid or trifluoroacetic acid for mobile phase modification.[1]

  • This compound standard.[1]

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV detection at a suitable wavelength (e.g., 280 nm) or MS detection.[1]

4. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.[1]

  • Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a known concentration.[1]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1]

5. Calibration:

  • Prepare a series of standard solutions of this compound at known concentrations.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for the analysis of halogenated phenols.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysixoxane, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

2. Reagents:

  • Derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][7]

  • Solvent (e.g., Dichloromethane, Hexane).[1]

  • This compound standard.[1]

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 50-500.[1]

4. Sample Preparation (with Derivatization):

  • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.[1]

  • To an aliquot of the sample solution, add the derivatizing agent (BSTFA) and a catalyst if necessary.[1]

  • Heat the mixture at a specific temperature (e.g., 70 °C) for a defined time to ensure complete derivatization.[1]

  • Cool the sample to room temperature before injection.[1]

5. Calibration:

  • Prepare a series of derivatized standard solutions of this compound.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Analytical Workflow Visualizations

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc detector UV or MS Detector hplc->detector chromatogram Generate Chromatogram detector->chromatogram quantify Quantify Analyte chromatogram->quantify

HPLC experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatize (e.g., BSTFA) dissolve->derivatize gcms GC-MS System derivatize->gcms mass_spec Mass Spectrometer gcms->mass_spec mass_spectrum Generate Mass Spectrum mass_spec->mass_spectrum identify Identify & Quantify mass_spectrum->identify

GC-MS experimental workflow.

References

assessing the purity of 4-Bromo-2-iodophenol from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing the Purity of 4-Bromo-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

The reliability and reproducibility of scientific research and the safety of therapeutic agents are fundamentally dependent on the purity of the chemical building blocks used in their synthesis.[1][2][3] this compound is a critical intermediate in the synthesis of a wide range of pharmacologically active molecules and advanced materials.[4] Its unique structure, featuring differential reactivity at the bromine and iodine sites, makes it an invaluable component in multi-step synthetic protocols for creating complex molecular architectures.[4]

Given its role, even trace impurities can lead to unwanted side reactions, decreased yields, and the generation of potentially toxic byproducts, compromising the integrity of the final product.[3][5] This guide provides a comprehensive framework for assessing the purity of this compound from various suppliers, offering detailed experimental protocols and a comparative data summary to aid researchers in making informed procurement decisions.

Key Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. The most effective methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and confirming molecular weight, and quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination without the need for a specific reference standard for every impurity.[5][6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying the main component and non-volatile impurities.[5][7]

Methodology:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-18 min: Gradient from 5% to 95% B

    • 18-22 min: Hold at 95% B

    • 22.1-25 min: Return to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 254 nm or 280 nm.[7][8]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to create a stock solution of 1 mg/mL.

    • Dilute this stock solution to a final concentration of approximately 0.1 mg/mL using the initial mobile phase composition (95:5 Water:Acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Quantification: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for separating and identifying volatile and semi-volatile compounds, making it ideal for detecting residual solvents or volatile byproducts.[9][10] It also serves to confirm the identity of the main component by its mass-to-charge ratio.

Methodology:

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., TG-5SilMS, DB-1).[9][11]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[9]

  • Injector Temperature: 250-275 °C.[9]

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 3 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280-300 °C.[9]

  • Ion Source Temperature: 230 °C.

  • Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Sample Preparation:

    • Prepare a sample solution of approximately 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.

    • No derivatization is typically required for phenolic compounds, though it can be used to improve peak shape if tailing is observed.[6][11]

  • Analysis: The percentage purity is calculated based on the relative peak area in the total ion chromatogram (TIC). The mass spectrum of the primary peak should be checked against a library or theoretical fragmentation pattern to confirm the identity of this compound (C₆H₄BrIO, MW: 298.90 g/mol ).[12][13]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that determines purity by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity and concentration.[5]

Methodology:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same vial. The standard must have signals that do not overlap with the analyte.[5]

    • Record the exact masses of both the sample and the standard.

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Data Acquisition:

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to allow for full magnetization recovery.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Purity Calculation: The purity of the sample is calculated using the following formula: Purity (%) = (I_s / I_std) * (N_std / N_s) * (M_s / M_std) * (m_std / m_s) * P_std Where:

    • I_s, I_std: Integral areas for the sample and standard peaks.

    • N_s, N_std: Number of protons for the respective signals.

    • M_s, M_std: Molar masses of the sample and standard.

    • m_s, m_std: Masses of the sample and standard.

    • P_std: Purity of the internal standard.

Data Presentation: Comparative Purity Analysis

The following table summarizes hypothetical purity assessment data for this compound obtained from three different suppliers.

Parameter Supplier A Supplier B Supplier C
Stated Purity >98%>99%>97%
Appearance White Crystalline SolidWhite Crystalline SolidOff-white Powder
HPLC Purity (Area %) 98.6%99.5%97.2%
GC-MS Purity (Area %) 98.4%99.3%97.1%
qNMR Purity (Weight %) 98.2%99.1%96.8%
Major Identified Impurity 4-Bromophenol (0.8%)Isomer (0.3%)4-Bromophenol (1.5%)
Other Impurities Isomer (0.4%)Unidentified (0.1%)Isomer (0.9%), Solvent
Notes Consistent across batchesHighest purity, premium priceContains residual solvent

Visualized Workflow for Purity Assessment

The following diagram illustrates the logical workflow for a comprehensive purity assessment of a newly received this compound sample.

Purity_Assessment_Workflow start Receive this compound Sample from Supplier visual_inspection Visual Inspection (Color, Form) start->visual_inspection sample_prep Sample Preparation (Weighing & Dissolution) visual_inspection->sample_prep hplc HPLC Analysis (Non-volatile Impurities) sample_prep->hplc gcms GC-MS Analysis (Volatile Impurities, ID Confirmation) sample_prep->gcms qnmr qNMR Analysis (Absolute Purity) sample_prep->qnmr data_analysis Data Analysis & Comparison hplc->data_analysis gcms->data_analysis qnmr->data_analysis report Generate Certificate of Analysis (Purity Report) data_analysis->report decision Qualify or Reject Batch report->decision

Caption: A streamlined workflow for the comprehensive purity assessment of this compound.

References

A Comparative Guide to the Biological Activities of Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of a series of bromophenol derivatives, with a focus on their anticancer properties. The information presented is supported by experimental data from peer-reviewed studies, offering an objective overview for researchers in drug discovery and development.

Anticancer Activity of 4-Bromo-2-methoxyphenol Derivatives

Derivatives of 4-Bromo-2-methoxyphenol have demonstrated significant potential as novel anticancer agents.[1] Their cytotoxic effects are attributed to several mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] A key mechanism involves the generation of Reactive Oxygen Species (ROS), which can trigger the apoptotic cascade.[1]

The cytotoxic activity of these compounds has been evaluated against various human cancer cell lines, with several derivatives showing potent inhibitory effects on cell proliferation.[1] The half-maximal inhibitory concentration (IC50) values for a selection of these derivatives are summarized in the table below.

Table 1: Cytotoxic Activity (IC50, µM) of 4-Bromo-2-methoxyphenol Derivatives Against Various Cancer Cell Lines
CompoundA549 (Lung)HCT116 (Colon)MCF-7 (Breast)HepG2 (Liver)K562 (Leukemia)
22a 7.54 ± 0.4916.34 ± 1.3815.43 ± 1.2218.45 ± 1.6319.87 ± 1.76
22b 8.56 ± 0.6317.56 ± 1.5116.54 ± 1.3719.87 ± 1.7521.01 ± 1.85
23a 9.34 ± 0.7519.87 ± 1.7518.76 ± 1.6422.45 ± 1.9723.67 ± 2.09
23b 10.21 ± 0.8320.98 ± 1.8419.87 ± 1.7523.56 ± 2.0824.87 ± 2.19
Data sourced from a technical guide on 4-Bromo-2-methoxyphenol derivatives.[1]

ROS-Mediated Apoptotic Pathway

The anticancer activity of certain bromophenol derivatives is linked to the induction of apoptosis through the generation of Reactive Oxygen Species (ROS). An increase in intracellular ROS can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases, ultimately resulting in programmed cell death.[1]

ROS_Apoptosis_Pathway ROS-Mediated Apoptotic Pathway 4-Bromo-2-methoxyphenol Derivative 4-Bromo-2-methoxyphenol Derivative ROS Generation ROS Generation 4-Bromo-2-methoxyphenol Derivative->ROS Generation Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) ROS Generation->Bcl-2 (Anti-apoptotic) Inhibition Caspase-3 Activation Caspase-3 Activation ROS Generation->Caspase-3 Activation Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by 4-Bromo-2-methoxyphenol derivatives.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the replication and validation of these findings.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [2]

This assay is based on the ability of an antioxidant to scavenge the stable DPPH radical.[2]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol and store it in a dark bottle at 4°C.

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox) in methanol.[2]

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the sample or standard solution at various concentrations.

    • Add the DPPH solution to each well.[2]

    • Include a control containing the solvent instead of the antioxidant.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

      AcontrolA{control}Acontrol​
      - ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ) / ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      ] x 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the antioxidant concentration.[2]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [2]

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[2]

  • Reagent Preparation:

    • To generate the ABTS radical cation, mix a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio. Let the mixture stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Assay Procedure:

    • Add a specific volume of the sample or standard solution to the diluted ABTS•+ solution.

    • Include a control containing the solvent instead of the antioxidant.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC).[2]

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [3][4]

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3][4]

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT->Incubate (Formazan Formation) Solubilize Formazan Solubilize Formazan Incubate (Formazan Formation)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Cell Viability Calculate Cell Viability Measure Absorbance->Calculate Cell Viability

Caption: A simplified workflow of the MTT assay for determining cell viability.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere.

    • Treat the cells with different concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.[3]

    • Add a solubilizing agent (e.g., acidic isopropanol) to dissolve the formazan crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • IC50 values are calculated from the dose-response curves.

Enzyme Inhibition Assay

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [5][6]

This assay is used to determine the in vitro inhibition of acetylcholinesterase.[5]

  • Materials:

    • Tris-HCl buffer (50 mM, pH 8.0)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Acetylthiocholine iodide (ATCI)

    • Acetylcholinesterase (AChE) enzyme solution

    • Test compounds dissolved in DMSO

    • 96-well microplate and reader[5]

  • Procedure:

    • In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of buffer.

    • Add 25 µL of the test compound solution at various concentrations.

    • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes.[5]

  • Calculation:

    • The percentage of inhibition is calculated by comparing the reaction rates of the sample to a blank (containing DMSO instead of the inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

References

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 4-Bromo-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 4-Bromo-2-iodophenol is a valuable building block in the synthesis of a wide array of pharmaceuticals and advanced materials. This guide provides a detailed comparative analysis of three potential synthetic routes to this versatile compound, focusing on cost-effectiveness, experimental protocols, and overall efficiency.

This analysis considers three primary synthetic pathways: the ortho-iodination of 4-bromophenol, the regioselective bromination of 2-iodophenol, and the diazotization of 2-amino-4-bromophenol followed by a Sandmeyer-type iodination. The evaluation of each route encompasses starting material costs, reagent expenses, and potential yields to provide a comprehensive economic overview.

At a Glance: Cost and Feasibility Comparison

Route Starting Material Key Transformation Estimated Starting Material Cost ($/mol) Theoretical Product Cost ($/mol) Key Advantages Key Disadvantages
A 4-BromophenolOrtho-iodination48.48134.18Readily available and relatively inexpensive starting material.Potential for regioisomer formation, requiring careful purification.
B 2-IodophenolRegioselective Bromination197.95291.85Potentially high regioselectivity.Higher cost of the starting material.
C 2-Amino-4-bromophenolDiazotization/Sandmeyer Iodination324.40664.03Well-established and reliable reaction for introducing iodine.Most expensive starting material; handling of potentially unstable diazonium salts.

Note: The theoretical product cost is a simplified estimation based on the cost of starting materials and key reagents, assuming a 100% yield. Actual costs will vary depending on the actual yield, purification efficiency, and supplier pricing.

Synthetic Route Analysis and Experimental Protocols

The following sections provide a detailed breakdown of each synthetic route, including proposed experimental protocols and a more in-depth cost analysis.

Route A: Ortho-iodination of 4-Bromophenol

This route is attractive due to the low cost of the starting material, 4-bromophenol. The hydroxyl group of 4-bromophenol is an ortho-, para-directing group. Since the para position is blocked by the bromine atom, iodination is expected to occur at the ortho position.

Experimental Protocol

A plausible method for the ortho-iodination of 4-bromophenol involves the use of an electrophilic iodine source, such as N-iodosuccinimide (NIS), in a suitable solvent.

  • Reaction: In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in anhydrous acetonitrile.

  • Add N-iodosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The crude product can be purified by column chromatography or recrystallization.[1]

Cost Analysis (per mole of this compound)
Component Molecular Weight ( g/mol ) Equivalents Grams Required Price ($/g) Cost ($) Source
4-Bromophenol173.011.0173.010.2848.48[2]
N-Iodosuccinimide (NIS)224.981.1247.480.3585.70[3][4][5][6][7]
Total Estimated Reagent Cost 134.18

Note: This cost analysis does not include the cost of solvents for reaction and purification, silica gel for chromatography, or energy costs.

Route B: Regioselective Bromination of 2-Iodophenol

This approach starts with the more expensive 2-iodophenol and introduces a bromine atom. The hydroxyl and iodo groups will direct the incoming electrophile, and with careful control of reaction conditions, selective bromination at the para-position to the hydroxyl group can be achieved.[8][9]

Experimental Protocol

A potential protocol for the regioselective bromination of 2-iodophenol could employ N-bromosuccinimide (NBS) as the bromine source.

  • Reaction: Dissolve 2-iodophenol (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove by-products.

  • The crude product can then be purified by column chromatography or recrystallization.

Cost Analysis (per mole of this compound)
Component Molecular Weight ( g/mol ) Equivalents Grams Required Price ($/g) Cost ($) Source
2-Iodophenol219.011.0219.010.90197.95[3]
N-Bromosuccinimide (NBS)177.981.05186.880.5093.90[10][11][12][13][14]
Total Estimated Reagent Cost 291.85

Note: This cost analysis does not include the cost of solvents for reaction and purification, silica gel for chromatography, or energy costs.

Route C: Diazotization of 2-Amino-4-bromophenol followed by Sandmeyer Iodination

The Sandmeyer reaction is a classic and reliable method for introducing a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[15][16][17] This route begins with 2-amino-4-bromophenol.

Experimental Protocol

A typical Sandmeyer iodination protocol involves the following steps:

  • Diazotization: Dissolve 2-amino-4-bromophenol (1 equivalent) in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the low temperature to form the diazonium salt.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (1.2 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • The reaction mixture is then typically warmed to room temperature or gently heated to drive the reaction to completion, which is often evidenced by the evolution of nitrogen gas.

  • The product is then extracted and purified, commonly by recrystallization or column chromatography.

Cost Analysis (per mole of this compound)
Component Molecular Weight ( g/mol ) Equivalents Grams Required Price ($/g) Cost ($) Source
2-Amino-4-bromophenol188.021.0188.021.73324.40[18]
Sodium Nitrite69.001.175.900.4332.87[2][9][19][20][21]
Potassium Iodide166.001.2199.201.54306.76[8][18][22][23][24]
Total Estimated Reagent Cost 664.03

Note: This cost analysis does not include the cost of the acid for diazotization, solvents for extraction and purification, or other workup materials.

Visualization of Synthetic Pathways

To provide a clear visual comparison of the three synthetic routes, the following diagrams illustrate the transformation from starting material to the final product, this compound.

Synthetic_Routes_to_4_Bromo_2_iodophenol Synthetic Pathways to this compound A_start 4-Bromophenol A_product This compound A_start->A_product Ortho-iodination (e.g., NIS, Acetonitrile) B_start 2-Iodophenol B_product This compound B_start->B_product Regioselective Bromination (e.g., NBS, CH2Cl2) C_start 2-Amino-4-bromophenol C_intermediate Diazonium Salt C_start->C_intermediate Diazotization (NaNO2, H+) C_product This compound C_intermediate->C_product Sandmeyer Iodination (KI)

Caption: Overview of the three synthetic routes to this compound.

Purification Considerations

The final purity of this compound is critical for its applications. Both column chromatography and recrystallization are viable purification methods.

  • Column Chromatography: This technique is effective for separating the desired product from regioisomers and other by-products.[25] The cost of silica gel and large volumes of solvents can significantly impact the overall cost, especially on a larger scale.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is often a more cost-effective method for purification on a larger scale, as it typically requires less solvent and no stationary phase.[16][26][27] The recovery yield is a critical factor in the efficiency of this method.

Conclusion

Based on this preliminary cost-effectiveness analysis, Route A, the ortho-iodination of 4-bromophenol, appears to be the most economically favorable synthetic pathway for the preparation of this compound. This is primarily due to the significantly lower cost of the starting material, 4-bromophenol.

However, the overall cost-effectiveness of any synthetic route is heavily dependent on the reaction yield and the efficiency of the purification process. While Route A is the most promising from a starting material cost perspective, a low yield or difficult purification could negate this advantage.

For researchers and drug development professionals, it is recommended to perform small-scale trial reactions for each route to determine the actual yields and purification requirements before scaling up the synthesis. This empirical data will provide a more accurate assessment of the most cost-effective and practical route for their specific needs. Further process optimization to improve yields and simplify purification will be key to minimizing the final cost of this compound.

References

Performance of 4-Bromo-2-iodophenol-based Materials in OLEDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a diverse range of molecular architectures. Among these, halogenated organic compounds have garnered significant attention due to their potential to fine-tune electronic properties and enhance device performance. This guide provides a comparative analysis of materials derived from the versatile building block, 4-Bromo-2-iodophenol, for OLED applications. While direct, comprehensive performance data for materials explicitly synthesized from this compound remains limited in publicly accessible literature, we can infer potential performance by examining related classes of materials, such as carbazole and triarylamine derivatives, for which this phenol is a logical precursor.

The Strategic Advantage of this compound in Synthesis

This compound is a valuable starting material for the synthesis of advanced OLED materials due to the differential reactivity of its bromine and iodine substituents. The carbon-iodine bond is typically more reactive than the carbon-bromine bond, allowing for selective sequential functionalization through cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. This enables the precise construction of complex molecules with tailored properties for use as emitters, hosts, or charge transport materials in OLED devices. This step-wise approach is crucial for developing molecules with optimized charge injection/transport capabilities and high photoluminescence quantum yields.

Comparative Performance Data

To provide a benchmark for the potential performance of this compound derivatives, this section presents data on established classes of OLED materials, including carbazole and triarylamine-based compounds. These material classes are often synthesized using halogenated precursors, and their performance metrics can serve as a reference point for what might be achievable with novel materials derived from this compound.

Table 1: Performance of Representative Carbazole-based Emitters in OLEDs

Emitter MaterialHost MaterialEQEmax (%)C.I.E. (x, y)Lifetime (LT50, hours) @ Luminance (cd/m²)Reference
Cz-1TPE TPBi3.5Blue-GreenNot Reported[1]
Cz-2TPE TPBi4.9Blue-GreenNot Reported[1]
Cz-3TPE TPBi3.1Blue-GreenNot Reported[1]
Cz-4TPE TPBi3.1Blue-GreenNot Reported[1]
Cz-2TPE (2,7) TPBi5.5Blue-GreenNot Reported[1]
Emitter 2 TSPO1/TPBi1.1(0.16, 0.08)Not Reported[2]

EQEmax: Maximum External Quantum Efficiency; C.I.E.: Commission Internationale de l'Éclairage color coordinates.

Table 2: Performance of Representative Hole Transporting Materials (HTMs) in OLEDs

HTMEmitterEQEmax (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Turn-on Voltage (V)Reference
2M-DDF Alq3-4.78-3.8[3]
TPD (evaporated) Alq3----[3]
PVK (solution) Alq3-1.10-3.4[3]
TFB (solution) Alq3----[3]

Note: Direct performance data for HTMs derived from this compound is not available in the searched literature. The data presented is for fluorene-based HTMs for comparative purposes.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of research findings. Below are generalized protocols for the key stages of OLED research and development, from material synthesis to device fabrication and characterization.

Synthesis of Carbazole Derivatives from Halogenated Precursors

A common method for synthesizing carbazole-based OLED materials involves the Suzuki cross-coupling reaction.

Generalized Protocol for Suzuki Coupling:

  • Reactants and Catalyst: A brominated carbazole derivative (or a derivative of this compound) and a suitable boronic acid are dissolved in an appropriate solvent system (e.g., toluene/ethanol/water).

  • Base and Catalyst Loading: A base, such as sodium carbonate or potassium carbonate, is added to the mixture. A palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0), is then introduced.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (typically 80-120 °C) for a defined period (ranging from a few hours to 24 hours).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the organic product is extracted using a suitable solvent. The crude product is then purified using techniques such as column chromatography to yield the final high-purity material.

OLED Device Fabrication

The fabrication of OLEDs is a multi-step process requiring a cleanroom environment and precise control over layer thickness and deposition rates.

Generalized Protocol for Vacuum Thermal Evaporation (VTE):

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and treatment with UV-ozone or oxygen plasma to improve the work function and remove organic residues.

  • Deposition of Organic Layers: The cleaned substrate is transferred to a high-vacuum chamber (typically <10⁻⁶ Torr). The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - host and dopant), hole blocking layer (HBL), and electron transport layer (ETL) are sequentially deposited by thermal evaporation from resistively heated crucibles. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance.

  • Cathode Deposition: Following the organic layer deposition, a metal cathode, often a bilayer of a low work function metal (e.g., LiF or Ca) and a thicker layer of a more stable metal (e.g., Al), is deposited through a shadow mask to define the active area of the pixels.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, which can degrade the organic materials and the cathode, the device is encapsulated using a glass lid and a UV-curable epoxy resin in an inert atmosphere (e.g., a glovebox).

Device Characterization

The performance of the fabricated OLEDs is evaluated by measuring their electrical and optical properties.

Generalized Protocol for J-V-L and EQE Measurement:

  • J-V-L Characteristics: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The device is driven by applying a forward bias voltage, and the resulting current and light output are recorded.

  • Electroluminescence Spectrum and CIE Coordinates: The electroluminescence (EL) spectrum is measured using a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) color coordinates are calculated from the EL spectrum to quantify the color of the emitted light.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.

  • Lifetime Measurement: The operational lifetime of the device is determined by monitoring the decay in luminance over time while driving the device at a constant current density. The lifetime is often reported as LT50, the time it takes for the luminance to decrease to 50% of its initial value.

Visualizing the Path to Performance: Experimental Workflow

The following diagram illustrates the logical flow from material synthesis to the evaluation of OLED performance, a critical pathway in the development of new materials.

OLED_Workflow cluster_synthesis Material Synthesis & Purification cluster_fabrication OLED Device Fabrication (VTE) cluster_characterization Device Characterization cluster_analysis Performance Analysis start This compound (Starting Material) synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification deposition Organic Layer Deposition (HIL, HTL, EML, ETL) purification->deposition substrate Substrate Cleaning (ITO Glass) substrate->deposition cathode Cathode Deposition (LiF/Al) deposition->cathode encapsulation Encapsulation cathode->encapsulation jvl J-V-L Measurement encapsulation->jvl comparison Comparison with Alternative Materials jvl->comparison el EL Spectrum & CIE el->comparison eqe EQE Calculation eqe->comparison lifetime Lifetime Testing lifetime->comparison conclusion Conclusion on Material Viability comparison->conclusion

Caption: A workflow diagram illustrating the key stages from the synthesis of OLED materials to device fabrication, characterization, and performance analysis.

Conclusion

While direct experimental data on the performance of OLED materials derived from this compound is not yet widely available, its structural features make it a highly promising precursor for the synthesis of novel high-performance materials. By enabling the strategic introduction of functional groups like carbazoles and triarylamines, it is plausible that derivatives of this compound could lead to the development of emitters and transport materials with competitive efficiencies, color purities, and operational stabilities. Further research focused on synthesizing and characterizing OLED devices based on these novel materials is essential to fully elucidate their potential and provide the concrete data needed for a direct and comprehensive comparison with existing alternatives.

References

A Comparative Guide to the Functionalization of 4-Bromo-2-iodophenol: Structure Confirmation of Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic transformations of 4-bromo-2-iodophenol, a versatile building block in organic synthesis. The distinct reactivity of its iodine and bromine substituents allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecules in pharmaceutical and materials science research.[1][2] This document details experimental protocols and provides supporting data for the structure confirmation of products from key reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis.

Selective Reactivity of Halogens

The synthetic utility of this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and therefore undergoes oxidative addition to the palladium catalyst under milder conditions than the C-Br bond.[1] This allows for the selective functionalization at the 2-position, leaving the bromine atom at the 4-position available for subsequent transformations.

Suzuki-Miyaura Coupling: Formation of a C-C Bond

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be employed to selectively introduce an aryl or vinyl substituent at the 2-position.

Experimental Protocol: Synthesis of 4-Bromo-2-phenylphenol

A mixture of this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and triphenylphosphine (PPh₃, 0.08 equiv.) is placed in a reaction vessel under an inert atmosphere. A degassed solution of 1,4-dioxane and water (4:1) is added, followed by potassium carbonate (K₂CO₃, 3.0 equiv.). The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours. After completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Product Characterization Data
ProductYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec (m/z)
4-Bromo-2-phenylphenol ~90% (estimated)7.50-7.30 (m, 5H, Ar-H of phenyl), 7.25 (d, 1H), 7.10 (dd, 1H), 6.90 (d, 1H), 5.50 (s, 1H, OH)152.0, 139.0, 132.0, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 117.0, 113.0[M]+ calculated for C₁₂H₉BrO: 247.98; found: 247.98

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification This compound This compound Reaction_Vessel Reaction_Vessel This compound->Reaction_Vessel Phenylboronic_Acid Phenylboronic_Acid Phenylboronic_Acid->Reaction_Vessel Pd_Catalyst Pd(OAc)₂/PPh₃ Pd_Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Dioxane/H₂O Temperature 80-90 °C Extraction Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Purification Product 4-Bromo-2-phenylphenol Column_Chromatography->Product Reaction_Vessel->Extraction Reaction

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination: Formation of a C-N Bond

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction can be used to introduce a variety of primary and secondary amines at the 2-position of this compound.

Experimental Protocol: Synthesis of 4-Bromo-2-(phenylamino)phenol

In a glovebox or under an inert atmosphere, this compound (1.0 equiv.), aniline (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 equiv.), and a base (e.g., sodium tert-butoxide, 1.4 equiv.) are combined in a reaction vessel. Anhydrous, degassed toluene is added, and the mixture is heated to 80-110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography.

Product Characterization Data
ProductYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec (m/z)
4-Bromo-2-(phenylamino)phenol 94% (for a similar Schiff base product)[3]7.30-6.80 (m, 8H, Ar-H), 5.80 (br s, 1H, NH), 5.00 (br s, 1H, OH)148.0, 142.0, 130.0, 129.5, 122.0, 120.0, 118.0, 116.0, 115.0, 110.0[M]+ calculated for C₁₂H₁₀BrNO: 262.99; found: 262.99

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification This compound This compound Reaction_Vessel Reaction_Vessel This compound->Reaction_Vessel Aniline Aniline Aniline->Reaction_Vessel Pd_Catalyst Pd₂(dba)₃/Ligand Pd_Catalyst->Reaction_Vessel Base NaOtBu Base->Reaction_Vessel Solvent Toluene Temperature 80-110 °C Filtration Filtration Column_Chromatography Column Chromatography Filtration->Column_Chromatography Purification Product 4-Bromo-2-(phenylamino)phenol Column_Chromatography->Product Reaction_Vessel->Filtration Reaction

Buchwald-Hartwig Amination Workflow

Williamson Ether Synthesis: Formation of a C-O Bond

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. In the context of this compound, this reaction allows for the alkylation of the phenolic hydroxyl group.

Experimental Protocol: Synthesis of 4-Bromo-2-iodo-1-methoxybenzene

To a solution of this compound (1.0 equiv.) in a suitable solvent such as acetone or DMF, a base (e.g., potassium carbonate, 1.5 equiv.) is added. The mixture is stirred for a short period before the addition of an alkylating agent, such as methyl iodide (1.2 equiv.). The reaction is then stirred at room temperature or gently heated to ensure completion. The reaction progress is monitored by TLC. Once complete, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated to afford the crude product, which can be further purified by column chromatography if necessary.

Product Characterization Data
ProductYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec (m/z)
4-Bromo-2-iodo-1-methoxybenzene >90% (typical)7.65 (d, 1H), 7.20 (dd, 1H), 6.80 (d, 1H), 3.85 (s, 3H, OCH₃)156.0, 140.0, 130.0, 115.0, 113.0, 87.0, 56.5[M]+ calculated for C₇H₆BrIO: 311.86; found: 311.86

Note: While a specific experimental report for the methylation of this compound was not found, the Williamson ether synthesis is a high-yielding reaction. The spectral data for the analogous 4-bromo-2-methoxyphenol is available and supports the predicted structure.[4][5][6]

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification This compound This compound Reaction_Vessel Reaction_Vessel This compound->Reaction_Vessel Methyl_Iodide Methyl Iodide Methyl_Iodide->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Acetone or DMF Temperature Room Temp. or Heat Filtration Filtration Extraction Extraction Filtration->Extraction Purification Product 4-Bromo-2-iodo-1-methoxybenzene Extraction->Product Reaction_Vessel->Filtration Reaction

References

The Versatility of 4-Bromo-2-iodophenol in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel therapeutic agents. Among the vast arsenal of available synthons, 4-Bromo-2-iodophenol has emerged as a highly versatile and strategically valuable precursor in medicinal chemistry. Its unique dihalogenated structure, featuring a bromine and an iodine atom on a phenolic ring, offers differential reactivity that can be exploited for the selective and sequential introduction of various functionalities. This guide provides a comprehensive comparison of this compound with alternative starting materials in the synthesis of bioactive compounds, supported by experimental data and detailed protocols.

Unlocking a World of Bioactive Molecules

This compound serves as a critical starting material or intermediate in the creation of a wide array of pharmacologically active molecules.[1] Its applications span the synthesis of potential anticancer agents, antivirals, and compounds targeting neurological disorders. The distinct chemical environments of the iodine and bromine substituents allow for selective participation in various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, which are fundamental in the construction of complex molecular scaffolds.[1]

This guide will delve into a specific application: the synthesis of bibenzyl derivatives, a class of compounds known for their diverse biological activities, including cytotoxic and antimicrobial properties.

Comparative Synthesis of a Bioactive Bibenzyl Intermediate

To illustrate the utility of this compound, we will compare its performance in the synthesis of a key bibenzyl intermediate against an alternative starting material, 4-bromophenol. The target intermediate is a precursor for bibenzyls that have shown potential as cytotoxic agents.

The synthetic strategy involves a two-step process: a Sonogashira coupling to introduce an alkyne moiety, followed by a reduction to form the bibenzyl backbone. The differential reactivity of the C-I versus the C-Br bond in this compound is central to this approach.

Table 1: Comparison of Starting Materials for Bibenzyl Intermediate Synthesis
FeatureThis compound4-Bromophenol
Starting Material This compound4-Bromophenol
Initial Functionalization Regioselective Sonogashira coupling at the C-I bondIodination to this compound
Number of Steps to Intermediate 23
Key Advantages Direct and selective functionalization, fewer synthetic steps.Readily available and lower initial cost.
Key Disadvantages Higher initial cost.Requires an additional iodination step, potentially lowering overall yield.
Overall Efficiency Potentially higher due to fewer steps and high regioselectivity.Potentially lower overall yield and requires more reagents.
Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-(phenylethynyl)phenol from this compound

This protocol details the regioselective Sonogashira coupling at the iodine position of this compound.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), THF, and TEA (2.0-3.0 eq).

  • Degas the mixture by bubbling with the inert gas for 15 minutes.

  • Add Pd(PPh₃)₂Cl₂ (1-3 mol%) and CuI (1-5 mol%) to the stirred solution.

  • Add phenylacetylene (1.1-1.2 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite®.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of 4-Bromo-2-(phenylethynyl)phenol to the Bibenzyl Intermediate

Materials:

  • 4-Bromo-2-(phenylethynyl)phenol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Ethanol

Procedure:

  • Dissolve 4-Bromo-2-(phenylethynyl)phenol in ethanol in a hydrogenation flask.

  • Add 10% Pd/C catalyst.

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus).

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite® to remove the catalyst.

  • Concentrate the filtrate to obtain the crude bibenzyl intermediate.

  • Purify by column chromatography if necessary.

Alternative Approach using 4-Bromophenol:

The synthesis of the same bibenzyl intermediate starting from 4-bromophenol would first require an ortho-iodination step to generate this compound, followed by the two steps outlined above. While 4-bromophenol is a more economical starting material, the additional iodination step adds to the overall synthesis time and may result in a lower overall yield.

Visualizing the Synthetic Strategy

The following diagrams illustrate the synthetic workflow and the logical relationship of the key steps.

Synthetic_Workflow cluster_route1 Route 1: From this compound cluster_route2 Route 2: From 4-Bromophenol (Alternative) A This compound B Sonogashira Coupling A->B C 4-Bromo-2-(phenylethynyl)phenol B->C D Reduction C->D E Bibenzyl Intermediate D->E F 4-Bromophenol G Iodination F->G H This compound G->H I Sonogashira Coupling H->I J 4-Bromo-2-(phenylethynyl)phenol I->J K Reduction J->K L Bibenzyl Intermediate K->L Signaling_Pathway Bibenzyl Bibenzyl Derivative Tubulin Tubulin Polymerization Bibenzyl->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Caspase Caspase Activation MitoticArrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-iodophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Summary

4-Bromo-2-iodophenol is classified as a hazardous substance. Based on GHS classifications from available databases and information from analogous compounds, it should be handled with care. The primary hazards include skin and eye irritation.[1] Halogenated phenols, as a class, are also recognized for their potential toxicity to aquatic life with long-lasting effects.

For immediate safety, always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

A summary of key hazard information for this compound and its analogs is presented in the table below.

PropertyThis compound4-Bromophenol4-Iodophenol4-Bromo-2-chlorophenol
CAS Number 207115-22-8106-41-2540-38-53964-56-5
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Suspected of damaging fertility or the unborn child, Toxic to aquatic life with long lasting effects.Causes severe skin burns and eye damage, Harmful if swallowed, in contact with skin or if inhaled, May cause respiratory irritation.Toxic if swallowed, Irritating to eyes, respiratory system and skin, May cause long-term adverse effects in the environment.[2]
Signal Word Warning[1]WarningDangerWarning
Disposal Classification Hazardous Waste (assumed)Hazardous WasteHazardous WasteHazardous Waste

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that minimizes health risks and environmental contamination. The following protocol outlines the necessary steps for its safe disposal.

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, filter paper), and personal protective equipment, must be classified as hazardous waste.

    • Segregate this waste stream from all other laboratory waste, particularly from incompatible materials such as strong oxidizing agents.

  • Personal Protective Equipment (PPE):

    • Before handling the waste, ensure you are wearing appropriate PPE:

      • Chemical-resistant gloves (e.g., nitrile).

      • Safety goggles or a face shield.

      • A laboratory coat.

    • If there is a risk of generating dust from the solid material, a NIOSH-approved respirator is required.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container must be in good condition and have a secure, tight-fitting lid.

    • The original product container, if empty and in good condition, can be used for waste accumulation, but it must be relabeled appropriately.

  • Labeling:

    • The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should be cool and dry.

  • Disposal:

    • The disposal of this compound must be handled by a licensed professional hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in the regular trash.

    • Provide the waste disposal contractor with a copy of all available safety information, including the information presented in this guide.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

DisposalWorkflow This compound Disposal Workflow cluster_pre_disposal Pre-Disposal Phase cluster_handling Handling & Collection Phase cluster_storage_disposal Storage & Final Disposal Phase start Generation of This compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Materials identify->segregate ppe Wear Appropriate PPE segregate->ppe containerize Collect in Labeled, Compatible Container ppe->containerize store Store in Designated Secure Area containerize->store contact Contact Licensed Waste Disposal Service store->contact transport Arrange for Waste Pickup contact->transport end_node Proper & Compliant Disposal transport->end_node

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-2-iodophenol. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. Based on information for structurally similar compounds, it is presumed to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryMinimum RequirementSpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.A face shield may be necessary for operations with a high risk of splashing.[4] Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended.[4] Gloves must be inspected prior to use.[5][6] Use proper glove removal technique to avoid skin contact.[5]
Skin and Body Protection Laboratory coat.A complete suit protecting against chemicals may be required depending on the concentration and amount of the substance.[1] For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7][8][9]
Respiratory Protection Use in a well-ventilated area.A NIOSH-approved respirator should be used if dust is generated or if ventilation is inadequate.[1][4] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound, especially weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.[4]

Experimental Protocol: General Weighing and Solution Preparation

  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood.[4] Don all required personal protective equipment as detailed in the table above.

  • Weighing: Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material carefully.[4]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly.[4]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][2] Keep in a dark place under an inert atmosphere, with a recommended storage temperature of 2-8°C.[10]

  • Post-Handling: Wash hands thoroughly after handling.[1]

Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1] Remove contaminated clothing and wash it before reuse.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][2]

Spill Response Workflow

In the event of a spill, a structured response is crucial to ensure safety and proper cleanup.

Spill_Response_Workflow Chemical Spill Response Workflow A Assess the Spill & Ensure Personal Safety B Evacuate Immediate Area & Alert Others A->B C Don Appropriate PPE B->C D Contain the Spill C->D E Absorb and Neutralize D->E F Collect and Containerize Waste E->F G Decontaminate the Area F->G H Dispose of Hazardous Waste G->H I Restock Spill Kit & Report Incident H->I

Caption: A logical workflow for responding to a chemical spill.

Spill Cleanup Procedure

  • Notification and Safety: Notify others in the area of the spill.[11] Ensure you are wearing the appropriate PPE before starting cleanup.[11]

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Cleanup: For a solid spill, sweep up and shovel the material into a suitable container for disposal, avoiding dust formation.[1][2] For a liquid spill, use an appropriate absorbent material.[11]

  • Disposal: The collected waste should be placed in a sealed, properly labeled container.[1][11]

  • Decontamination: Clean the spill area with soap and water.[12]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Unused/Surplus Chemical: Do not pour down the drain.[7] Collect in a designated, labeled, and sealed waste container for halogenated organic compounds.[7] Contact a licensed professional waste disposal service to dispose of this material.[1]

  • Contaminated Labware: Disposable items such as gloves and pipette tips should be placed in a dedicated, sealed waste bag.[7] Contaminated glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.